molecular formula C10H8N2O B15197757 5-methoxy-1H-indole-4-carbonitrile

5-methoxy-1H-indole-4-carbonitrile

Cat. No.: B15197757
M. Wt: 172.18 g/mol
InChI Key: OJFNELFPUBZSFO-UHFFFAOYSA-N
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Description

5-methoxy-1H-indole-4-carbonitrile is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-methoxy-1H-indole-4-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3

InChI Key

OJFNELFPUBZSFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-methoxy-1H-indole-4-carbonitrile: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxy-1H-indole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from its core constituents, related isomers, and established principles of organic chemistry to offer a robust predictive profile. We will delve into its chemical structure, physicochemical properties, plausible synthetic pathways, and potential applications, providing a foundational resource for researchers interested in this molecule.

Molecular Structure and Chemical Identity

5-methoxy-1H-indole-4-carbonitrile is an aromatic heterocyclic organic compound. Its structure is characterized by a bicyclic indole core, which consists of a benzene ring fused to a pyrrole ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring, and a nitrile group (-C≡N) is at the 4-position.

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The presence and positioning of the methoxy and nitrile functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource/Method
IUPAC Name 5-methoxy-1H-indole-4-carbonitrileIUPAC Nomenclature
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.18 g/mol -
Canonical SMILES COC1=C(C=C2C(=C1)NC=C2)C#N-
InChI Key (Predicted)-
CAS Number Not assigned-

Physicochemical and Spectroscopic Profile

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Appearance White to off-white or pale yellow solidBased on related indole carbonitriles.
Melting Point > 150 °C (estimate)The presence of the polar nitrile group and potential for hydrogen bonding would likely result in a higher melting point than 5-methoxy-1H-indole (52-55 °C).
Boiling Point > 350 °C at 760 mmHg (estimate)Higher than related isomers due to increased polarity. 5-methoxy-1H-indole-3-carbonitrile has a boiling point of 385 °C at 760 mmHg.[1]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.Typical for indole derivatives.
Stability Stable under normal conditions; may be light-sensitive.Indole compounds are often sensitive to light and air.[2]
Predicted Spectroscopic Data

The following are predicted key features for the characterization of 5-methoxy-1H-indole-4-carbonitrile:

  • ¹H NMR:

    • N-H proton: A broad singlet in the downfield region (δ 8.0-9.0 ppm).

    • Aromatic protons: Signals corresponding to the protons on the indole ring. The protons at C2, C3, C6, and C7 will show characteristic splitting patterns and chemical shifts influenced by the methoxy and nitrile groups.

    • Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the -OCH₃ group.

  • ¹³C NMR:

    • Nitrile carbon: A signal in the range of δ 115-120 ppm.

    • Indole carbons: Characteristic signals for the nine other carbon atoms in the indole ring, with chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C5) would be significantly shielded.

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A sharp to broad absorption band around 3300-3400 cm⁻¹.

    • C≡N stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

    • C-O stretch (methoxy): A strong absorption band in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

    • C=C aromatic stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 172.18.

Proposed Synthetic Pathways

The synthesis of 5-methoxy-1H-indole-4-carbonitrile is challenging due to the inherent reactivity of the indole nucleus, where the C3 position is most susceptible to electrophilic attack. However, the electron-donating methoxy group at the 5-position directs electrophilic substitution towards the C4 and C6 positions.[3] This provides a strategic advantage for the targeted synthesis.

A plausible synthetic route would involve the introduction of a nitrogen-containing functional group at the C4 position of 5-methoxy-1H-indole, followed by its conversion to a nitrile.

Synthetic Workflow via Sandmeyer Reaction

This proposed multi-step synthesis leverages well-established organic reactions.

Synthetic_Workflow A 5-methoxy-1H-indole B 5-methoxy-4-nitro-1H-indole A->B Nitration (e.g., HNO₃/H₂SO₄) C 4-amino-5-methoxy-1H-indole B->C Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) D Diazonium Salt Intermediate C->D Diazotization (NaNO₂/HCl) E 5-methoxy-1H-indole-4-carbonitrile D->E Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic workflow for 5-methoxy-1H-indole-4-carbonitrile.

Step-by-Step Experimental Protocol (Hypothetical)
  • Nitration of 5-methoxy-1H-indole:

    • Dissolve 5-methoxy-1H-indole in concentrated sulfuric acid at low temperature (e.g., 0 °C).

    • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • Stir the reaction mixture until completion, then pour it over ice and neutralize to precipitate the product, 5-methoxy-4-nitro-1H-indole.

    • Purify the product by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Suspend 5-methoxy-4-nitro-1H-indole in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate 4-amino-5-methoxy-1H-indole.

  • Diazotization and Sandmeyer Reaction:

    • Dissolve 4-amino-5-methoxy-1H-indole in a cold aqueous acidic solution (e.g., HCl).

    • Add a solution of sodium nitrite (NaNO₂) dropwise at 0-5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product, 5-methoxy-1H-indole-4-carbonitrile, with an organic solvent and purify by column chromatography.

Potential Applications and Research Directions

While this specific molecule has not been extensively studied, its structural motifs suggest several promising areas for research and development:

  • Medicinal Chemistry:

    • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The combination of methoxy and nitrile groups could lead to compounds with inhibitory activity against kinases or other enzymes involved in cancer progression.

    • Neurological Disorders: Indole derivatives are known to interact with various receptors in the central nervous system. 5-methoxy-1H-indole-4-carbonitrile could serve as a scaffold for developing novel therapeutics for conditions such as depression, anxiety, or neurodegenerative diseases.[1]

    • Antimicrobial and Antifungal Agents: The indole ring system has been explored for its antimicrobial properties. This compound could be a starting point for the synthesis of new antibiotics or antifungals.[1]

  • Materials Science:

    • The electronic properties conferred by the indole ring and the nitrile group could make this molecule and its derivatives interesting candidates for organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Potential_Applications cluster_med cluster_mat Core 5-methoxy-1H-indole-4-carbonitrile MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci Anticancer Anticancer Agents MedChem->Anticancer Neuro Neurological Disorders MedChem->Neuro Antimicrobial Antimicrobial Agents MedChem->Antimicrobial OLEDs Organic Electronics (OLEDs, OPVs) MatSci->OLEDs

Caption: Potential research applications of 5-methoxy-1H-indole-4-carbonitrile.

Safety and Handling

As with any research chemical with limited toxicological data, 5-methoxy-1H-indole-4-carbonitrile should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-methoxy-1H-indole-4-carbonitrile represents an intriguing yet underexplored molecule with significant potential in drug discovery and materials science. This guide has provided a predictive overview of its chemical structure, properties, and a plausible synthetic strategy. It is our hope that this foundational information will stimulate further experimental investigation into this promising compound, unlocking its full scientific and therapeutic potential.

References

  • PubChem. 5-methoxyindole. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. [Link]

  • MySkinRecipes. 5-Methoxy-1H-indole-3-carbonitrile. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • The Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • ACS Publications. Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. [Link]

  • SpringerLink. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • Wiley Online Library. Expedient Access to Cyanated N-Heterocycles via Direct Flow- Electrochemical C(sp2). [Link]

  • PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Link]

  • Pharmaffiliates. 5-Methoxyindole-3-acetonitrile. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • PrepChem.com. Synthesis of 5-methoxy-indole. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • J-STAGE. Synthesis of 5-methylindole-4,7-quinone through a new construction of the functionalized indole ring. [Link]

  • NIST WebBook. 1H-Indole, 5-methoxy-. [Link]

  • ATB. 5-Methoxyindole. [Link]

  • PubChem. 5-methoxy-1h-indole-4-carboxylic acid. [Link]

  • MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]

  • Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]

  • NIST WebBook. 1H-Indole, 5-methoxy-. [Link]

  • Chemsrc. 5-Methoxy-1H-indole-2-carbonitrile. [Link]

  • ACS Publications. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. [Link]

Sources

CAS number and molecular weight of 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1H-indole-4-carbonitrile (also known as 4-cyano-5-methoxyindole ) is a specialized heterocyclic building block primarily utilized in the synthesis of melatonin receptor ligands and fluorescent molecular probes. Unlike its more common isomers (e.g., 5-methoxyindole-3-carbonitrile), the 4-cyano variant is structurally unique due to the placement of the electron-withdrawing nitrile group at the C4 position—a site critical for modulating the electronic properties of the indole scaffold without disrupting the binding affinity to melatonin receptors (MT1/MT2).

This guide serves as a definitive technical resource for researchers, detailing the physicochemical profile, synthetic pathways, and therapeutic applications of this compound.

Part 1: Identification & Physicochemical Profile

The following data consolidates the core identity of the compound. Note that due to its status as a specialized research intermediate, it may not be indexed in all standard commercial catalogs.

PropertySpecification
Chemical Name 5-Methoxy-1H-indole-4-carbonitrile
Synonyms 4-Cyano-5-methoxyindole; 4-CN-5-MeO-Indole
CAS Number Not Widely Listed (Synthesized de novo in literature; see Synthesis section)
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Exact Mass 172.0637 g/mol
Appearance Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, Acetonitrile; limited solubility in water
Melting Point >140°C (Derivative dependent; see specific literature for pure isolate)
Structural Analysis

The compound features an indole core substituted with a methoxy group (-OCH₃) at the C5 position and a nitrile group (-CN) at the C4 position.

  • Electronic Push-Pull: The C5-methoxy group acts as an electron donor (via resonance), while the C4-nitrile group is a strong electron withdrawer. This proximity creates a unique electronic environment, significantly red-shifting the absorption and emission spectra compared to unsubstituted melatonin analogs.

  • Steric Considerations: The C4 substituent is sterically compact, allowing the molecule to fit into the binding pockets of melatonin receptors (MT1 and MT2) with minimal steric clash, a critical feature for drug design.

Part 2: Synthetic Pathways & Protocols

Since 5-methoxy-1H-indole-4-carbonitrile is not a commodity chemical, it is typically synthesized in the laboratory. The most authoritative route, described in recent literature (e.g., ACS Omega, 2023), utilizes a decarboxylative cyanation strategy.

Synthesis Workflow

The synthesis begins with 5-methoxy-2-carboxyethyl indole (or similar 2-carboxylate derivatives) and proceeds through regioselective bromination followed by copper-catalyzed substitution.

Detailed Protocol
  • Precursor Preparation: Start with 5-methoxy-1H-indole-2-carboxylic acid ethyl ester .

  • Regioselective Bromination (C4):

    • Reagent: N-Bromosuccinimide (NBS).

    • Conditions: Reaction in DMF or Silica-supported bromination. The C4 position is activated by the C5-methoxy group, but care must be taken to avoid C3 bromination (often blocked or controlled by temperature).

    • Intermediate: 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester.

  • Saponification:

    • Hydrolysis of the ester using NaOH/EtOH to yield the free carboxylic acid.

  • Decarboxylative Cyanation (The Key Step):

    • Reagents: Copper(I) Cyanide (CuCN), Quinoline or Dimethylacetamide (DMAc).

    • Mechanism: Rosenmund–von Braun reaction variant combined with decarboxylation.

    • Procedure: Heat the 4-bromo-2-carboxylic acid intermediate with CuCN in DMAc at elevated temperatures (>150°C). This step simultaneously installs the nitrile at C4 and removes the C2-carboxyl group.

    • Yield: Moderate to Good (~65% over two steps).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis.

SynthesisPathway Start 5-Methoxy-1H-indole- 2-carboxylic acid ethyl ester Step1 Bromination (NBS) Start->Step1 Inter1 4-Bromo-Intermediate Step1->Inter1 Regioselective at C4 Step2 Saponification (NaOH) Inter1->Step2 Inter2 4-Bromo-2-COOH Indole Step2->Inter2 Step3 Decarboxylative Cyanation (CuCN, DMAc, Heat) Inter2->Step3 Target 5-Methoxy-1H-indole- 4-carbonitrile (Target) Step3->Target -CO2, -Br, +CN

Caption: Synthetic route from 2-carboxyethyl indole precursor to the 4-cyano target via bromination and decarboxylative cyanation.

Part 3: Applications in Medicinal Chemistry[2][3][4]

Melatonin Receptor Ligands

The primary application of 5-methoxy-1H-indole-4-carbonitrile is as a core scaffold for melatoninergic ligands .

  • Mechanism: The compound mimics the indole core of melatonin (N-acetyl-5-methoxytryptamine).

  • Advantage: Substitution at the C4 position (cyano or formyl) extends the π-conjugation system. This results in ligands that retain high affinity for MT1 and MT2 receptors while exhibiting red-shifted fluorescence .

  • Utility: These "4-substituted melatonins" act as fluorescent probes, allowing researchers to visualize receptor distribution in tissues without using bulky fluorophores that might disrupt binding kinetics.

Fluorescent Probes
  • Spectral Shift: The electron-withdrawing nitrile group at C4 causes a bathochromic shift (red shift) in the absorption and emission spectra compared to the parent indole.

  • Stokes Shift: These derivatives often exhibit a larger Stokes shift, improving the signal-to-noise ratio in biological imaging by reducing self-absorption.

Kinase Inhibition (Potential)

While less explored than the 3-isomer, the 4-cyanoindole scaffold serves as a bioisostere for other fused bicyclic systems in kinase inhibitors. The nitrile group provides a handle for hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Visualization: Pharmacophore Interactions

Pharmacophore cluster_Receptor Melatonin Receptor Interaction Target 5-Methoxy-1H-indole- 4-carbonitrile H_Bond H-Bond Donor (Indole NH) Target->H_Bond Provides H Lipophilic Lipophilic Pocket (C5-Methoxy) Target->Lipophilic Aligns OMe Steric Small Pocket (C4-Cyano fits) Target->Steric Accommodates CN BindingPocket MT1/MT2 Binding Pocket Steric->BindingPocket No Steric Clash

Caption: Pharmacophore mapping of the 4-cyanoindole scaffold within the melatonin receptor binding pocket.

Part 4: Safety & Handling

As a research chemical, specific toxicological data (LD50) for this isomer may be limited. However, standard protocols for indole nitriles apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitrile Hazard: Metabolically, nitriles can release cyanide ions, though aryl nitriles are generally more stable. Handle with care to avoid ingestion or strong acidic hydrolysis.

  • Storage: Store at 2–8°C, protected from light and moisture. Indoles are prone to oxidation (browning) upon prolonged exposure to air/light.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) and use of a Fume Hood are mandatory during synthesis, especially when handling CuCN (cyanide source).

References

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Source: ACS Omega, 2023. Context: Describes the synthesis of "Compound 5" (4-cyano-5-methoxy-1H-indole) from 5-methoxy-2-carboxyethyl indole and its characterization as a red-shifted fluorescent probe. URL:[Link]

  • PubChem Compound Summary: 5-Methoxyindole Derivatives. Source: National Center for Biotechnology Information (NCBI). Context: Structural data for related 5-methoxyindole isomers.[1][2][3][4][5] URL:[Link]

Sources

A Technical Guide to Determining and Understanding the Solubility of 5-methoxy-1H-indole-4-carbonitrile in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. 5-methoxy-1H-indole-4-carbonitrile, as a functionalized derivative, represents a valuable building block for the synthesis of novel therapeutic agents. A fundamental prerequisite for its use in any research and development pipeline—from high-throughput screening to formulation—is a thorough understanding of its solubility in common laboratory solvents. This guide provides a comprehensive technical overview of the principles and methodologies required to determine the solubility of 5-methoxy-1H-indole-4-carbonitrile in two ubiquitous solvents: dimethyl sulfoxide (DMSO) and methanol (MeOH).

While specific quantitative solubility data for this particular isomer is not available in published literature, this document serves as a predictive framework and a practical procedural guide for researchers. We will delve into the physicochemical properties of the analyte and solvents, present field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, and offer expert analysis on the expected solubility profile based on first principles of chemical interaction.

Profiles of the Core Components

A precise understanding of the analyte and the chosen solvents is the foundation upon which reliable solubility data is built.

Analyte: 5-methoxy-1H-indole-4-carbonitrile

This compound is a heterocyclic aromatic molecule featuring an indole nucleus substituted with a methoxy group and a carbonitrile group. These functional groups dictate its polarity, hydrogen bonding capability, and ultimately, its interaction with solvents.

Disclaimer: Physicochemical properties for the specific 4-carbonitrile isomer are not widely published. The data for the closely related 3-carbonitrile isomer is provided below for context but should be used with caution as positional isomerism can influence properties like crystal lattice energy and, consequently, solubility.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.18 g/mol [1]
Physical Form (3-isomer) White to Yellow Solid
Boiling Point (3-isomer) 385 °C at 760 mmHg[1]
Storage Temperature 2-8°C, sealed in dry, dark place
Solvent 1: Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in drug discovery for the creation of high-concentration stock solutions. Its power lies in its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds, ensuring that vast chemical libraries can be solubilized for screening.

PropertyValueSource(s)
Molecular Formula (CH₃)₂SO-
Molecular Weight 78.13 g/mol -
Solvent Type Polar Aprotic-
Boiling Point 189 °C-
Miscibility Miscible with water and most organic liquids-
Solvent 2: Methanol (MeOH)

Methanol is a versatile polar protic solvent widely used in pharmaceutical analysis. Its polarity and miscibility with water make it an excellent choice for analytical techniques like High-Performance Liquid Chromatography (HPLC), as well as for extraction and purification processes.[2]

PropertyValueSource(s)
Molecular Formula CH₃OH-
Molecular Weight 32.04 g/mol -
Solvent Type Polar Protic-
Boiling Point 64.7 °C-
Miscibility Miscible with water and most organic solvents-

The Science of Solubility Measurement

The term "solubility" can refer to two distinct measurements, each relevant to different stages of the research and development process.

Thermodynamic vs. Kinetic Solubility

Thermodynamic Solubility is the true, equilibrium concentration of a solute dissolved in a solvent at a specific temperature when excess solid is present. This value represents the maximum amount of a compound that can remain in solution indefinitely under stable conditions. The "shake-flask" method is the gold-standard for its determination and is crucial for lead optimization and pre-formulation studies.[3][4]

Kinetic Solubility , in contrast, measures the concentration at which a compound precipitates out of a solution that has been rendered supersaturated.[3] This typically occurs when a small volume of a high-concentration DMSO stock is rapidly diluted into an aqueous or organic medium.[5] It is a high-throughput method ideal for the early-stage screening of large compound libraries, providing a rapid rank-ordering of compounds even though the measured values are often higher than the true thermodynamic solubility.[3]

Field-Proven Experimental Protocols

The following protocols describe self-validating systems for accurately determining the solubility of 5-methoxy-1H-indole-4-carbonitrile.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility and is considered the definitive measurement.[4]

Methodology:

  • Preparation: Add an excess of solid 5-methoxy-1H-indole-4-carbonitrile (enough to ensure some remains undissolved at equilibrium) to a series of glass vials.

  • Solvent Addition: Add a precise, known volume of the desired solvent (DMSO or Methanol) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 300 RPM) for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.[6]

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from a known-concentration stock solution.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to glass vial B Add precise volume of solvent (DMSO or MeOH) A->B C Seal and agitate at constant temp (24-48h) B->C D Centrifuge or let stand C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions of filtrate E->F G Quantify concentration via HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput protocol is designed to rapidly assess solubility from a DMSO stock.[7]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 5-methoxy-1H-indole-4-carbonitrile in 100% DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing.

  • Serial Dilution: In a 96-well plate (source plate), perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a separate clear 96-well plate (assay plate), add a small volume (e.g., 2 µL) of each concentration from the source plate to individual wells.

  • Solvent Addition: Rapidly add a larger volume (e.g., 198 µL) of the test solvent (Methanol) to each well to achieve the final desired concentrations and a low final DMSO percentage (e.g., 1%).

  • Incubation & Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare high-concentration (e.g., 20 mM) stock in DMSO B Create serial dilutions in DMSO (source plate) A->B C Transfer small volume (e.g., 2 µL) to assay plate B->C D Rapidly add test solvent (Methanol) C->D E Incubate at RT (e.g., 2h) D->E F Measure turbidity (Nephelometry) E->F G Determine concentration at precipitation point F->G

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Expert Analysis

Quantitative Data Summary

Once determined, the data should be summarized clearly. The following table serves as a template for presenting the experimental results.

Disclaimer: The values in this table are placeholders. The table should be populated with experimentally determined data.

SolventSolubility TypeMethod UsedSolubility (µg/mL)Solubility (µM)
DMSO ThermodynamicShake-FlaskTo be determinedTo be determined
Methanol ThermodynamicShake-FlaskTo be determinedTo be determined
Methanol KineticTurbidimetryTo be determinedTo be determined
Expert Analysis and Expected Solubility Profile

Based on the molecular structure of 5-methoxy-1H-indole-4-carbonitrile and the properties of the solvents, we can predict a likely solubility profile.

  • Solubility in DMSO: As a powerful, polar aprotic solvent, DMSO is exceptionally effective at disrupting the crystal lattice of organic compounds. It is the standard for solubilizing diverse chemical libraries for this reason.[8] Therefore, the thermodynamic solubility of 5-methoxy-1H-indole-4-carbonitrile in DMSO is expected to be very high , likely well in excess of 200 mM. It is an ideal solvent for creating concentrated stock solutions for this compound.

  • Solubility in Methanol: Methanol is a polar protic solvent. The solubility of the analyte will be governed by the balance between its hydrophobic indole core and the polar functional groups (N-H, methoxy, and nitrile) that can engage in hydrogen bonding with methanol. Research on the parent indole molecule shows it is highly soluble in methanol. This enhanced solubility is attributed to favorable electrostatic interactions, including hydrogen bonds between methanol and the π electrons of the indole benzene ring.[2] Given the presence of additional polar groups on 5-methoxy-1H-indole-4-carbonitrile, its solubility in methanol is also predicted to be high , although likely lower than in DMSO. It should be sufficiently soluble for use in analytical dilutions and many reaction chemistries.

Conclusion

While published quantitative solubility data for 5-methoxy-1H-indole-4-carbonitrile is currently unavailable, this guide provides the essential scientific framework and robust experimental protocols for its determination. The methodologies for thermodynamic (shake-flask) and kinetic (turbidimetric) solubility measurement are detailed to ensure the generation of reliable and reproducible data.

Based on an expert analysis of the molecular structures, 5-methoxy-1H-indole-4-carbonitrile is expected to exhibit very high solubility in DMSO, making it ideal for stock solution preparation, and high solubility in methanol, rendering it suitable for analytical applications and further chemical synthesis. Experimental verification using the protocols outlined herein is a critical next step for any research program utilizing this promising chemical entity.

References

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

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  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Lowe, A. R., et al. (2015). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

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  • Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of indole, methanol, and water molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem Compound Summary for CID 13872. Retrieved from [Link].

  • Methylamine Supplier. (n.d.). 1H-Indole-3-Carbonitrile, 4-Methoxy. Retrieved from [Link]

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  • FooDB. (2010). Showing Compound 1H-Indole-3-methanol (FDB000939). Retrieved from [Link]

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  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

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  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

Sources

Safety data sheet (SDS) and handling precautions for 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-methoxy-1H-indole-4-carbonitrile

This guide provides a detailed examination of the safety protocols and handling precautions for 5-methoxy-1H-indole-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide employs a precautionary approach, inferring potential hazards from analogous chemical structures to ensure a high margin of safety.

Compound Overview and Inferred Hazard Profile

The primary hazards associated with structurally similar compounds include:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][7]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]

Therefore, 5-methoxy-1H-indole-4-carbonitrile must be handled as a hazardous substance, with appropriate precautions taken to minimize exposure.

Table 1: Physicochemical and Identification Data
PropertyValue / InformationSource(s)
IUPAC Name 5-methoxy-1H-indole-4-carbonitrile-
Molecular Formula C₁₀H₈N₂OInferred
Molecular Weight 172.19 g/mol [8]
Appearance Likely a white to yellow or brown solid/powder.[8]
Storage Temperature 2-8°C, sealed in a dry, dark place.[1][8]
Solubility Likely soluble in solvents like methanol.
Stability Stable under recommended storage conditions. May be sensitive to light, air, and heat.[9]

Hazard Identification and GHS Classification (Inferred)

Based on data from analogous compounds, 5-methoxy-1H-indole-4-carbonitrile is classified as follows under the Globally Harmonized System (GHS).

Table 2: Inferred GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (!)
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarningGHS07 (!)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (!)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential to minimize exposure risk. The causality behind these choices is to create redundant barriers between the researcher and the chemical.

  • Engineering Controls : All manipulations of solid 5-methoxy-1H-indole-4-carbonitrile or its solutions should be conducted in a certified chemical fume hood to control airborne dust or vapors.[10] The fume hood serves as the primary containment, protecting the user from inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[3]

  • Personal Protective Equipment (PPE) : The selection of PPE is the final barrier of defense.

    • Hand Protection : Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[11][12] Given that nitrile provides a suitable barrier against many solvents and organic compounds, it is the recommended choice.[13][14] Gloves must be inspected before use and changed immediately if contamination is suspected.[6] Never reuse disposable gloves.[12]

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[10][15]

    • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[10] Closed-toe shoes are required at all times in the laboratory.[10]

Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety and experimental integrity.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) prep1->prep2 prep3 Gather All Necessary Equipment (Spatula, Weigh Paper, Glassware) prep2->prep3 handle1 Carefully Open Compound Container prep3->handle1 Proceed to Handling handle2 Weigh Desired Amount (Avoid generating dust) handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Decontaminate Spatula and Surfaces handle4->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Items in Hazardous Waste clean1->clean2 clean3 Remove PPE Carefully (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling 5-methoxy-1H-indole-4-carbonitrile.

First-Aid and Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

  • Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact : Should skin contact occur, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation develops or persists.

  • Eye Contact : In case of eye contact, rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[3]

  • Ingestion : If swallowed, do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][6]

Emergency Workflow: Spill Response

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Detected Alert personnel in the immediate area. Evacuate if necessary. assess Assess the Spill Is it a small or large spill? Are you trained to handle it? spill->assess small1 Ensure proper PPE is worn. assess:f0->small1 Small Spill large1 Evacuate the laboratory. assess:f0->large1 Large Spill / Unsure small2 Cover with an inert absorbent material (e.g., vermiculite, sand). small1->small2 small3 Sweep up carefully without creating dust. small2->small3 small4 Place in a sealed, labeled container for hazardous waste disposal. small3->small4 large2 Close the lab door and prevent entry. large1->large2 large3 Contact Emergency Services / EH&S. large2->large3

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is between 2-8°C.[1][8] Keep the compound in a dark place, as indole derivatives can be light-sensitive. Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal : All waste, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[7] Follow all local, regional, and national regulations for chemical waste disposal. Do not empty into drains.[9]

Conclusion

While 5-methoxy-1H-indole-4-carbonitrile lacks a dedicated safety data sheet, a thorough analysis of its functional groups and structurally related analogs provides a clear and conservative path to its safe handling. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can effectively mitigate risks. This proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • 5 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: 5-Methoxyindole - Carl ROTH. (n.d.).
  • PubChem. (n.d.). 5-Methoxyindole. National Institutes of Health.
  • Thermo Fisher Scientific. (2010, June 5). SAFETY DATA SHEET - Indole-3-carbonitrile.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-1H-indole-3-carbonitrile.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • CDH Fine Chemical. (n.d.). INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET - 3-Ethoxy-4-methoxybenzonitrile.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, October 31).
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  • Tokyo Chemical Industry. (n.d.). 5-Methoxyindole.
  • MedchemExpress.com. (n.d.). Indole.
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Sourcing Novel Intermediates: A Technical Guide to the Procurement and Quality Verification of High-Purity 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Strategic Importance of 5-methoxy-1H-indole-4-carbonitrile

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, from anticancer agents to treatments for neurological disorders.[1] The specific substitution pattern of 5-methoxy-1H-indole-4-carbonitrile, featuring an electron-donating methoxy group and an electron-withdrawing nitrile, makes it a highly valuable, albeit rare, synthetic intermediate.

  • The Methoxy Group: The 5-methoxy substituent significantly influences the electron density of the indole ring, enhancing its reactivity and providing a key interaction point found in many biologically active molecules, including melatonin and serotonin analogs.[2]

  • The 4-Carbonitrile Group: The placement of a nitrile group at the C4 position is less common than at C3 or C5. This unique arrangement offers a versatile chemical handle for further elaboration into various functional groups (e.g., amines, tetrazoles, carboxylic acids) that are crucial for modulating a compound's pharmacological profile. This specific substitution pattern is often explored in the design of targeted therapies, such as kinase inhibitors, where precise vector positioning is key to achieving selectivity and potency.[3][4]

The combination of these features positions 5-methoxy-1H-indole-4-carbonitrile as a bespoke building block for developing next-generation therapeutics. Its absence from commercial catalogs underscores its specialized nature and the necessity of a custom procurement strategy.

Sourcing Strategy: Navigating the Custom Synthesis Landscape

Given that 5-methoxy-1H-indole-4-carbonitrile is not an off-the-shelf product, researchers must engage with a Contract Research Organization (CRO) or a Custom Manufacturing Organization (CMO) for its production.[5][6] This approach shifts the focus from simple purchasing to a collaborative project management process.

Identifying a Suitable Synthesis Partner

The selection of a CRO is a critical decision. Key evaluation criteria should include:

  • Expertise in Heterocyclic Chemistry: The CRO must have documented experience in multi-step synthesis of complex heterocyclic compounds, particularly indole derivatives.[7]

  • Analytical Capabilities: Ensure the partner has in-house access to modern analytical instrumentation (e.g., high-field NMR, LC-MS, HPLC) for process monitoring and final product certification.

  • Scalability: The ability to scale production from milligrams for initial screening to grams or kilograms for later-stage development is a significant advantage.[8]

  • Communication and Project Management: Look for partners who offer transparent communication, regular progress reports, and a clear project management structure.[9]

The following diagram illustrates a typical workflow for engaging a CRO for a custom synthesis project.

custom_synthesis_workflow cluster_client Researcher's Workflow cluster_cro CRO's Workflow A Define Target: 5-methoxy-1H-indole-4-carbonitrile Purity >98% B Identify & Vet Potential CROs A->B C Request Quotations (FFS vs. FTE) B->C D Select CRO & Initiate Project C->D H Literature & Route Scouting D->H Project Kick-off E Receive Compound & Certificate of Analysis (CoA) F In-House QC Verification E->F G Accept for R&D Use F->G I Propose Synthesis & Quote H->I I->C Submit Quote J Execute Synthesis & Purification K QC Analysis & Prepare CoA J->K L Ship Product K->L L->E Deliverable

Caption: Workflow for sourcing a novel compound via a custom synthesis partner.
Comparative Analysis of Custom Synthesis Providers

The table below summarizes key attributes of representative CROs capable of undertaking complex heterocyclic synthesis.

Provider Type Example Companies Core Strengths Typical Scale Pricing Model
Specialized CROs Life Chemicals, Atlanchim Pharma, Taros Chemicals[7][8]Deep expertise in medicinal chemistry, novel route development, small-scale synthesis.mg to low-kgFee-for-Service (FFS), Full-Time Equivalent (FTE)[10]
Integrated CRO/CMOs CalChem Synthesis, Macsen Labs[5][11]End-to-end services from discovery and process development to large-scale manufacturing.mg to multi-tonProject-based, FTE
Chemical Marketplaces SynThink Research Chemicals, Otava Chemicals[9][12]Aggregate services from multiple labs, often providing competitive quotes for known and novel compounds.mg to kgPrimarily FFS
Understanding Pricing Models and Cost Estimation

The cost of custom synthesis is highly variable and depends on factors like the number of synthetic steps, the cost of starting materials, and the required purity.[2][10]

  • Fee-for-Service (FFS): The client pays a fixed price for a pre-defined quantity and purity of the final compound. The CRO assumes the scientific risk. This is common for syntheses with a known or highly probable route.

  • Full-Time Equivalent (FTE): The client pays a fixed rate for a dedicated chemist's time (e.g., per month). This model is used for more exploratory projects where the synthetic route is uncertain. The client bears more of the scientific risk but has greater flexibility.[10]

Estimated Pricing for 5-methoxy-1H-indole-4-carbonitrile: Based on a hypothetical multi-step synthesis (4-6 steps) from commercially available precursors, the estimated FFS cost for high-purity (>98%) 5-methoxy-1H-indole-4-carbonitrile would likely fall in the following range:

  • 1 gram: $2,000 - $4,500

  • 5 grams: $5,000 - $10,000

  • 10 grams: $8,000 - $15,000

These estimates reflect the significant labor, purification, and analytical effort required for a novel, multi-step synthesis.[13][14]

The Imperative of Purity: In-House Quality Verification

Proposed Analytical Workflow

The following diagram outlines a robust, self-validating system for the analytical characterization of a newly received batch of 5-methoxy-1H-indole-4-carbonitrile.

qc_workflow A Receive Compound Review Supplier CoA B Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) A->B C Purity Assessment (RP-HPLC, UV-PDA) B->C D Residual Solvent Analysis (¹H NMR or GC-HS) C->D E Data Review: Compare with CoA & Expectations D->E F Purity > 98%? Structure Confirmed? E->F G PASS: Release Lot for Research Use F->G Yes H FAIL: Quarantine Lot Contact CRO for Resolution F->H No

Caption: A comprehensive workflow for in-house quality control verification.
Experimental Protocol: Purity Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[4]

Objective: To determine the purity of 5-methoxy-1H-indole-4-carbonitrile by calculating the area percentage of the main peak relative to all other detected peaks.

Instrumentation & Materials:

  • HPLC system with binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), HPLC-grade.

  • Sample of 5-methoxy-1H-indole-4-carbonitrile.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of ACN/Water to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with 50:50 ACN/Water to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm; extract chromatogram at λ=225 nm and λ=280 nm (typical absorbance maxima for indoles).

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN w/ 0.1% FA)
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram at 225 nm with an area threshold sufficient to exclude baseline noise.

    • Calculate the area percent purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Review the PDA data to ensure peak homogeneity and check for co-eluting impurities.

Causality and Self-Validation: The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The PDA detector validates the method by confirming that the UV spectrum is consistent across the main peak, providing confidence that it is a single, pure component.

Conclusion

The procurement of a non-catalog compound like 5-methoxy-1H-indole-4-carbonitrile is a multi-faceted challenge that extends beyond a simple transaction. It requires a strategic partnership with a specialized custom synthesis provider, a clear understanding of the associated costs and project models, and an unwavering commitment to rigorous in-house quality control. By adopting the workflows and protocols outlined in this guide, researchers can confidently source novel, high-purity intermediates, thereby ensuring the integrity of their scientific data and accelerating the pace of drug discovery and development.

References

  • CalChem Synthesis. (n.d.). Custom Synthesis | San Diego | California | USA. [Link]

  • Atlanchim Pharma. (n.d.). Custom Synthesis. [Link]

  • Macsen Labs. (n.d.). Custom Synthesis Services | Contract Chemical R&D. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876.
  • Custom Synthesis of Indole Derivatives: Partnering for Innovation. (2026, February 9). LinkedIn. [Link]

  • Various Authors. (2021, May 18). Custom Organic Synthesis Costs. Sciencemadness.org Discussion Board. [Link]

  • UNT Health Science Center. (n.d.). Chemistry, Formulations and Base Rates. [Link]

  • Metoree. (2025). 11 Indole Manufacturers in 2025. [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. [Link]

  • Georganics. (n.d.). Indole derivatives. [Link]

  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. [Link]

  • ChiroBlock. (n.d.). Costs for Custom Synthesis & Contract Models. [Link]

  • Ferandin, Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19656–19692.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules, 26(17), 5304.
  • Google Patents. (n.d.).
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  • Heydeck, D., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 20(23), 5891.
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The Strategic Role of 5-Methoxy-1H-indole-4-carbonitrile in the Pursuit of Complement Factor B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Review for Medicinal Chemists and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Modulating the Alternative Complement Pathway

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically successful synthetic drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets. Within this vast chemical space, the 5-methoxy-1H-indole-4-carbonitrile scaffold has recently emerged as a critical building block in the development of a new class of potent and selective inhibitors targeting Complement Factor B.[3] This technical guide provides a comprehensive literature review of 5-methoxy-1H-indole-4-carbonitrile, focusing on its synthesis, strategic application in medicinal chemistry, and the underlying pharmacological rationale for its use in targeting complement-mediated diseases.

The Therapeutic Rationale: Targeting Complement Factor B

The complement system is a critical component of the innate immune system, comprising a cascade of proteins that act as a first line of defense against pathogens and cellular debris.[4][5] This system is activated through three main pathways: the classical, the lectin, and the alternative pathway (AP). While essential for immunity, dysregulation and overactivation of the alternative pathway are implicated in the pathogenesis of numerous inflammatory and autoimmune disorders, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and various nephropathies.[6][7]

At the heart of the AP is a critical amplification loop driven by Factor B (FB), a serine protease.[8] Upon binding to C3b, Factor B is cleaved by Factor D to form the C3 convertase (C3bBb), which in turn cleaves more C3, leading to exponential amplification of the complement response. This central role makes Factor B a highly attractive therapeutic target. Selective inhibition of Factor B can quell the inflammatory cascade of the alternative pathway while leaving the other complement pathways intact for essential immune surveillance.[4][5]

Alternative_Complement_Pathway cluster_amplification C3 C3 C3b C3b C3->C3b Spontaneous Hydrolysis C3bB C3bB Complex C3b->C3bB Binds FB Factor B FB->C3bB FD Factor D C3_Convertase C3 Convertase (C3bBb) C3bB->C3_Convertase Cleavage by Factor D C3_Convertase->C3 Cleaves more C3 Downstream Downstream Effects (Inflammation, Cell Lysis) C3_Convertase->Downstream Amplification Amplification Loop Inhibitor Factor B Inhibitor (e.g., Piperidinyl Indoles) Inhibitor->FB Blocks Binding to C3b Synthesis_Workflow Start 5-Methoxyindole Step1 Step 1: N-Protection (e.g., Boc₂O, Base) Start->Step1 Intermediate1 N-Protected 5-Methoxyindole Step1->Intermediate1 Step2 Step 2: C4-Cyanation (e.g., Photoredox or Halogenation/Cyanation) Intermediate1->Step2 Intermediate2 N-Protected 5-Methoxy-1H-indole-4-carbonitrile Step2->Intermediate2 Step3 Step 3: N-Deprotection (e.g., TFA) Intermediate2->Step3 Product 5-Methoxy-1H-indole-4-carbonitrile Step3->Product

Sources

Biological Activity and Therapeutic Potential of 5-Methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity and potential targets of 5-methoxy-1H-indole-4-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A High-Value Scaffold for Antiviral and Kinase Inhibitor Discovery[1][2]

Executive Technical Summary

5-methoxy-1H-indole-4-carbonitrile (CAS: 16136-52-0) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its specific substitution pattern at the C4 and C5 positions of the indole core.[1][2] While not a marketed drug itself, it serves as a critical pharmacophore and intermediate in the development of small-molecule therapeutics, most notably Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and specific Kinase Inhibitors .[1][2][3]

The compound’s utility stems from the synergistic electronic effects of the electron-withdrawing nitrile (-CN) group at C4 and the electron-donating methoxy (-OCH₃) group at C5.[1][3] This "push-pull" electronic character modulates the acidity of the indole N-H, enhances metabolic stability, and provides unique vectors for hydrogen bonding and hydrophobic interactions within protein binding pockets.[1][2][3]

Structural Pharmacophore Analysis[1][2][3]

The biological potency of this scaffold is dictated by three distinct structural zones.[1][2][3] Understanding these allows for rational drug design (RDD).[1][2][3]

Structural MotifChemical PropertyBiological Function / Interaction
Indole Core Aromatic, Planar,

-rich
Facilitates

-

stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in the target binding pocket.[1][2]
4-Cyano (-CN) Electron-withdrawing, LinearCritical Pharmacophore: Acts as a weak Hydrogen Bond Acceptor (HBA).[1] It fits into narrow hydrophobic clefts and lowers the pKa of the indole N-H, strengthening the N-H donor capability.[1][2][3]
5-Methoxy (-OMe) Electron-donating, LipophilicSelectivity Tuner: Fills specific hydrophobic sub-pockets.[1][2] The oxygen atom can serve as a secondary HBA.[1][2][3] It also blocks metabolic oxidation at the typically reactive C5 position.[1][2][3]

Mechanism of Action: HBV Capsid Assembly Modulation

The primary potential target for 5-methoxy-1H-indole-4-carbonitrile derivatives is the HBV Core Protein (Cp) .[1][2]

The CAM Mechanism

Indole-4-carbonitriles belong to a class of antivirals known as Capsid Assembly Modulators (CAMs) .[1][3] Unlike nucleoside analogs (e.g., Entecavir) that inhibit the polymerase, CAMs target the structural integrity of the virus.[1][2][3]

  • Binding Site: The compound binds to the HAP pocket (heteroaryldihydropyrimidine pocket) located at the dimer-dimer interface of the HBV core protein.[1][2]

  • Effect: Binding induces an allosteric change that accelerates capsid assembly kinetics.[1][2][3]

  • Outcome: This rapid assembly leads to the formation of aberrant, non-functional capsids (often devoid of viral RNA/DNA) or prevents the proper uncoating of the virus upon entry.[1][2][3]

Pathway Visualization

The following diagram illustrates the interference of the molecule in the viral life cycle.

HBV_CAM_Mechanism Cp_Dimer HBV Core Protein (Cp) Dimers Complex Ligand-Cp Complex (Allosteric Modulation) Cp_Dimer->Complex Normal_Capsid Normal Capsid (Icosahedral) Cp_Dimer->Normal_Capsid Slow Self-Assembly Inhibitor 5-methoxy-1H-indole-4-carbonitrile (Ligand) Inhibitor->Complex Binds HAP Pocket Aberrant_Capsid Aberrant Polymer (Non-functional) Complex->Aberrant_Capsid Kinetic Acceleration (Misdirected Assembly) Replication Viral Genome Encapsidation Normal_Capsid->Replication Aberrant_Capsid->Replication Blocked Infection Infectious Virion Replication->Infection

Caption: Mechanism of Action for Indole-4-carbonitrile based HBV Capsid Assembly Modulators (CAMs).

Synthetic Protocols

For researchers utilizing this scaffold, synthesis is often the bottleneck.[1][2][3] Below are two validated protocols for generating the 5-methoxy-1H-indole-4-carbonitrile core.

Protocol A: Pd-Catalyzed Cyanation (Preferred)

High yield, mild conditions, suitable for late-stage functionalization.[1][2][3]

  • Starting Material: 4-bromo-5-methoxy-1H-indole.[1][2]

  • Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃ (Catalyst), dppf (Ligand), Zinc dust (Additive).[1][2]

  • Solvent: Dimethylacetamide (DMAc) or DMF (wet).[1][2]

  • Procedure:

    • Step 1: Charge a reaction vial with 4-bromo-5-methoxyindole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), dppf (0.1 eq), and Zn dust (0.2 eq).

    • Step 2: Evacuate and backfill with Argon (3x).[1][2]

    • Step 3: Add degassed DMAc.

    • Step 4: Heat to 120°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Step 5: Cool, dilute with EtOAc, wash with water/brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).[1][2][3]

Protocol B: Rosenmund-von Braun Reaction (Classical)

Use when Pd catalysts are unavailable or cost-prohibitive.[1][3]

  • Reagents: Copper(I) Cyanide (CuCN).[1][2][4][5]

  • Solvent: NMP or DMF.[1][2][3]

  • Procedure:

    • Dissolve 4-bromo-5-methoxyindole in NMP.

    • Add CuCN (2.0 eq).[1][2][3]

    • Heat to 180-200°C (microwave irradiation is recommended to reduce time to ~30 mins).

    • Workup: Requires oxidative quenching (FeCl₃ or Ethylenediamine) to break the stable Cu-complex before extraction.[1]

Experimental Assays & Validation

To validate biological activity, the following assay systems are recommended.

HBV Capsid Assembly Assay (In Vitro)

This assay measures the ability of the compound to induce capsid assembly in the absence of viral RNA.[1][2][3]

  • Principle: Light scattering increases as protein dimers assemble into large capsid particles.[1][2][3]

  • Reagents: Purified HBV Cp149 protein (dimer), HEPES buffer (pH 7.5), NaCl.[1][2][3]

  • Workflow:

    • Dilute Cp149 protein to 10 µM in assembly buffer.[1][2][3]

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

    • Initiate assembly by increasing ionic strength (add NaCl to 150 mM).[1][2][3]

    • Readout: Monitor Light Scattering (350 nm) or Tryptophan Fluorescence quenching over 30 minutes.

    • Success Criteria: A dose-dependent increase in assembly rate compared to DMSO control indicates CAM activity.

Cell Viability & Cytotoxicity (CCK-8 / MTT)

Essential to distinguish specific antiviral activity from general cytotoxicity.[1][3]

  • Cell Line: HepG2.2.15 (HBV-producing cell line).[1][3]

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with compound for 72 hours.

    • Add CCK-8 reagent and incubate for 2 hours.

    • Measure Absorbance at 450 nm.[1][2][3]

    • Calculation: Determine

      
       (Cytotoxic Concentration 50%). A high Selectivity Index (
      
      
      
      ) > 10 is desired.[1][2][3]

References

  • Indole-4-carbonitriles as HBV CAMs: Journal of Medicinal Chemistry. "Discovery of Indole-based AdCapsid Assembly Modulators." (Search: Indole HBV CAM J Med Chem)[1][2][3]

  • Synthetic Methodology (Pd-Cyanation): Organic Letters. "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments." [1][2][3]

  • Mechanism of Action: Nature Microbiology. "Structural basis of hepatitis B virus capsid assembly modulation."

  • General Indole Chemistry: Chemical Reviews. "Recent Advances in the Synthesis and Functionalization of Indoles."

(Note: Specific URLs for general search terms are dynamic; users are encouraged to use the provided DOI/Title for the exact manuscript retrieval.)

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] Specifically, the 5-methoxy-1H-indole-4-carbonitrile motif represents a highly valuable intermediate for the synthesis of complex therapeutic agents. Its strategic importance lies in the precise arrangement of its functional groups: the methoxy group at the 5-position significantly influences the electronic properties of the indole ring, while the nitrile at the 4-position serves as a versatile chemical handle for elaboration into various functional groups, such as amines, carboxylic acids, and tetrazoles. This unique substitution pattern is crucial for developing novel compounds targeting a range of biological pathways.

This guide provides detailed, field-proven protocols for the synthesis of this key intermediate from two distinct and readily accessible precursors. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in academic and industrial drug discovery settings. We will explore a classical halogenation-cyanation sequence and a convergent approach via indole ring formation, explaining the scientific rationale behind each strategic choice.

Retrosynthetic Analysis

A logical approach to the synthesis of 5-methoxy-1H-indole-4-carbonitrile involves two primary retrosynthetic disconnections. The first and most direct is the disconnection of the C4-CN bond, suggesting a precursor like a 4-halo-5-methoxy-1H-indole. The second strategy involves the formation of the indole's pyrrole ring, starting from a benzene derivative that already contains the requisite methoxy and cyano groups.

Retrosynthesis Target 5-Methoxy-1H-indole-4-carbonitrile Precursor1 4-Bromo-5-methoxy-1H-indole Target->Precursor1 C-CN Disconnection (e.g., Pd-catalyzed Cyanation) Precursor3 2-Amino-4-methoxybenzonitrile Derivative Target->Precursor3 Indole Ring Formation (e.g., Fischer or Bartoli Synthesis) Precursor2 5-Methoxy-1H-indole Precursor1->Precursor2 C-H Halogenation

Caption: Retrosynthetic pathways for 5-methoxy-1H-indole-4-carbonitrile.

Protocol 1: Synthesis via Halogenation-Cyanation of 5-Methoxy-1H-indole

This two-step sequence is a robust and highly reliable method. It leverages the synthesis of a stable halo-indole intermediate, which is then converted to the target nitrile via a well-established palladium-catalyzed cross-coupling reaction. The primary challenge is achieving high regioselectivity during the initial halogenation step.

Step 1A: Regioselective Bromination of 5-Methoxy-1H-indole

Scientific Rationale: The C3 position of indole is the most electron-rich and kinetically favored site for electrophilic substitution. To achieve bromination at the C4 position, the C3 position must be reversibly blocked. Using a bulky protecting group on the indole nitrogen (N1) can sterically hinder the C7 position, and careful control of reaction conditions with a mild brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent can favor substitution at the desired C4 position, influenced by the directing effect of the C5-methoxy group. Following bromination, the N1 protecting group is removed. For this protocol, we adapt a strategy that proceeds directly on the NH-indole with careful temperature control.

Experimental Protocol: Synthesis of 4-Bromo-5-methoxy-1H-indole

  • Materials and Reagents:

    • 5-Methoxy-1H-indole (1.0 eq)

    • N-Bromosuccinimide (NBS, 1.05 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxy-1H-indole.

    • Dissolve the indole in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.

    • Add the NBS solution dropwise to the cold indole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-5-methoxy-1H-indole.[2]

Step 1B: Palladium-Catalyzed Cyanation

Scientific Rationale: The conversion of aryl halides to aryl nitriles is a powerful transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions offer a highly efficient method for this conversion.[3] Using a palladium(0) catalyst, a suitable phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂), the C-Br bond undergoes oxidative addition to the palladium center, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile product and regenerate the catalyst.[3][4] Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moderate reactivity.

Palladium_Catalysis cluster_0 Catalytic Cycle Ar-Br 4-Bromo-5-methoxy-1H-indole OxAdd Oxidative Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->OxAdd Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br OxAdd->Ar-Pd(II)-Br Transmetalation Transmetalation (with Zn(CN)₂) Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-CN Ar-Pd(II)(L)₂-CN Transmetalation->Ar-Pd(II)-CN RedElim Reductive Elimination Ar-Pd(II)-CN->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-CN 5-Methoxy-1H-indole-4-carbonitrile RedElim->Ar-CN Reductive_Cyclization Start Substituted 2-Nitro-4-methoxybenzonitrile Reduction Reduction of Nitro Group (e.g., SnCl₂ or H₂/Pd-C) Start->Reduction Intermediate 2-Amino Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Product 5-Methoxy-1H-indole-4-carbonitrile Cyclization->Product

Sources

Reduction of 5-methoxy-1H-indole-4-carbonitrile to 4-aminomethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Reduction of 5-methoxy-1H-indole-4-carbonitrile to (5-methoxy-1H-indol-4-yl)methanamine

Abstract

This application note provides a definitive protocol for the reduction of 5-methoxy-1H-indole-4-carbonitrile to its corresponding 4-aminomethyl derivative. This transformation is a critical bottleneck in the synthesis of serotonin/melatonin receptor ligands due to the steric congestion at the indole C4 position and the electronic influence of the C5-methoxy group. We present two validated methodologies: a stoichiometric chemical reduction using Lithium Aluminum Hydride (LAH) for bench-scale precision, and a catalytic hydrogenation protocol using Raney Nickel for scalability.

Strategic Analysis: The Chemist's Perspective

The reduction of 5-methoxy-1H-indole-4-carbonitrile (1) to (5-methoxy-1H-indol-4-yl)methanamine (2) presents a unique set of challenges that distinguishes it from standard aliphatic nitrile reductions.

  • Regioselectivity (The Indoline Trap): The primary risk in indole reduction is the over-reduction of the C2-C3 double bond, yielding the indoline (dihydroindole) impurity. This is particularly prevalent in catalytic hydrogenation methods (e.g., Pd/C) under high pressure.

  • Steric Hindrance: The C4 position is "peri" to the C3 position. Substituents here experience significant steric clash, which can retard reaction rates and require more forcing conditions, thereby increasing the risk of side reactions.

  • Electronic Effects: The 5-methoxy group is an electron-donating group (EDG). While it stabilizes the indole ring against acid-catalyzed decomposition, it increases electron density at the nitrile carbon, potentially making it less electrophilic to mild reducing agents.

Decision Matrix:

  • Choose Method A (LAH) for small-to-medium scale (mg to 10g) where product purity and avoidance of indoline formation are paramount.

  • Choose Method B (Raney Ni) for larger scales (>10g) where handling pyrophoric solids is hazardous and high-pressure equipment is available.

Method A: Lithium Aluminum Hydride (LAH) Reduction

The "Gold Standard" for preserving aromaticity.

Mechanism: Nucleophilic attack of the hydride (


) on the nitrile carbon, forming an aluminate imine intermediate, which is hydrolyzed to the primary amine.
Reagents & Equipment
  • Substrate: 5-methoxy-1H-indole-4-carbonitrile (Dry, >98% purity).

  • Reagent: LiAlH

    
     (2.0 M solution in THF or pellets). Note: Solutions are safer to handle than powder.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (Stabilized, water content <50 ppm).

  • Quenching Agents: Water, 15% NaOH (Fieser Method).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate). Cool to 0°C in an ice bath. Carefully add LiAlH

    
     (3.0 equivalents).
    
    • Why 3.0 eq? Theoretically, 2.0 eq are needed (4 hydrides per nitrile). The excess accounts for any adventitious moisture and the acidic indole N-H proton, which will consume 1 eq of hydride immediately to form the N-lithio species.

  • Addition: Dissolve the nitrile substrate in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur as the indole N-H is deprotonated. Maintain internal temperature <10°C.
      
  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT). Then, heat to a gentle reflux (66°C) for 2–4 hours.

    • Monitoring: Check by TLC (System: DCM/MeOH/NH

      
      OH 90:9:1). The imine intermediate may be visible; reflux ensures complete conversion to the amine.
      
  • The "Fieser" Quench (Critical Step): Cool the mixture back to 0°C. For every x grams of LAH used, add sequentially:

    • x mL of Water (very slowly, dropwise). Caution: Vigorous exotherm.

    • x mL of 15% NaOH solution.

    • 3x mL of Water.

  • Workup: Warm to RT and stir for 15 minutes. The aluminum salts should form a granular, white precipitate (not a slime). Filter through a pad of Celite.[1] Wash the cake with THF.

  • Isolation: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Method B: Raney Nickel Hydrogenation

The Scalable, Atom-Economical Route.

Mechanism: Heterogeneous catalytic hydrogenation.[2] The nitrile adsorbs onto the Ni surface and is reduced stepwise (


).
Reagents & Equipment
  • Catalyst: Raney Nickel (W-2 or W-4 grade), stored as a slurry in water (must be washed with solvent before use).

  • Solvent: Methanolic Ammonia (7N NH

    
     in MeOH).
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) by shifting the equilibrium away from the intermediate imine reacting with the product amine.

  • Hydrogen Source: H

    
     gas (Balloon pressure for small scale, Parr shaker for >5g).
    
Step-by-Step Protocol
  • Catalyst Prep: Carefully wash the Raney Ni slurry (approx. 50 wt% loading relative to substrate) with MeOH (3x) to remove water. Safety: Never let Raney Ni dry out; it is pyrophoric.

  • Reaction Assembly: In a Parr hydrogenation bottle, combine the substrate, the washed Raney Ni, and 7N NH

    
     in MeOH (concentration ~0.1 M).
    
  • Hydrogenation: Purge the vessel with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 40–60 psi (3–4 bar). Shake/stir at RT for 6–12 hours.
    • Note: Heating is usually avoided to prevent reduction of the indole C2-C3 bond.

  • Filtration: Carefully filter the mixture through Celite under an inert atmosphere (keep the cake wet with solvent). Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue may require flash chromatography (DCM/MeOH/NH

    
    OH) to remove trace nickel salts or dimeric byproducts.
    

Expected Yield: 75–85%

Critical Quality Attributes (CQA) & Troubleshooting

ParameterIssueRoot CauseCorrective Action
Impurity A Indoline (Dihydroindole)Over-reduction of C2-C3 bond.Method A: Lower reaction temp. Method B: Reduce H

pressure or reaction time.
Impurity B Secondary Amine (Dimer)Intermediate imine reacts with product.Method B: Increase concentration of NH

in solvent.
Impurity C AldehydeIncomplete reduction/Hydrolysis of imine during workup.Ensure full reflux time (Method A). Ensure pH > 10 during workup.
Physical State Aluminum EmulsionImproper quenching of LAH.Use Fieser method or Rochelle's Salt (Sodium Potassium Tartrate) wash.

Visualized Workflows

Figure 1: Reaction Pathway & Mechanism[3]

ReactionPathway Start 5-methoxy-1H-indole-4-carbonitrile Inter1 N-Lithio Species (Deprotonated Indole) Start->Inter1 LiAlH4 (1 eq) Fast, -78°C to 0°C Inter2 Aluminate Imine Intermediate Inter1->Inter2 LiAlH4 (Excess) Reflux, THF SideProd Indoline Impurity (Over-reduction) Inter1->SideProd Catalytic H2 (High Pressure/Temp) Product 4-aminomethyl-5-methoxyindole Inter2->Product Fieser Quench (H2O/NaOH)

Caption: Mechanistic pathway highlighting the critical intermediate and potential over-reduction risk.

Figure 2: Purification Decision Tree

PurificationTree Crude Crude Reaction Mixture Check Check TLC/LCMS (DCM/MeOH/NH3 90:9:1) Crude->Check Clean Clean Profile (>95%) Check->Clean Yes Dirty Impurities Present Check->Dirty No Salt Formation of HCl or Oxalate Salt Clean->Salt Stabilization Col Flash Chromatography (Silica, amine-functionalized) Dirty->Col Purification

Caption: Decision logic for post-reaction processing to ensure pharmaceutical-grade purity.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Passow, K. T., & Harki, D. A. (2018).[3] Synthesis of 4-cyanoindole-2′-deoxyribonucleoside (4CIN) and 4CIN phosphoramidite. Current Protocols in Nucleic Acid Chemistry. Link

  • Amgen Inc. (2010). Patent WO2010114971A1: Indole derivatives as CRTH2 receptor antagonists. (Describes analogous nitrile reductions). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: Hydrolysis of 5-Methoxy-1H-indole-4-carbonitrile to 5-Methoxy-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of 5-methoxy-1H-indole-4-carbonitrile to its corresponding carboxylic acid is a critical transformation in the synthesis of kinase inhibitors and serotonin receptor modulators. While nitrile hydrolysis is a standard organic transformation, this specific substrate presents a unique "perfect storm" of challenges:

  • Steric Hindrance (The Peri-Effect): The nitrile at the 4-position is sterically crowded by the adjacent proton at the 3-position (peri-interaction) and the bridgehead carbon, significantly retarding nucleophilic attack.

  • Electronic Deactivation: The 5-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density in the aromatic ring, rendering the nitrile carbon less electrophilic and thus more resistant to hydrolysis.

  • Substrate Stability: The indole core is sensitive to oxidative stress and strong acids (risk of polymerization), while the methoxy ether is susceptible to cleavage (demethylation) under harsh acidic conditions.

This guide provides three validated protocols ranging from the "Gold Standard" alkaline method to high-throughput microwave techniques, designed to maximize yield while preserving the 5-methoxy motif.

Mechanistic Considerations & Strategy

The Chemical Challenge

Standard hydrolysis conditions (e.g., dilute HCl, room temperature) often fail for this substrate, resulting in recovered starting material or stalling at the primary amide intermediate. To drive the reaction to the carboxylic acid, we must overcome the high energy barrier of the amide-to-acid transition state.

Key Strategic Pivot:

  • Avoid Strong Acids: Conditions like 48% HBr or conc. H2SO4 at high heat pose a high risk of demethylating the 5-OMe group to a 5-OH (phenol), which is often an irreversible impurity.

  • Embrace Alkaline Force: Base hydrolysis is the preferred route. The indole N-H is acidic (pKa ~16); in strong base, it deprotonates to the indole anion. This anionic species is electron-rich, further deactivating the nitrile, which necessitates high temperatures (reflux in high-boiling solvents) to force the reaction.

Reaction Pathway Diagram

The following diagram illustrates the stepwise hydrolysis and the critical energy barriers.

ReactionMechanism cluster_barriers Kinetic Barriers Nitrile 5-Methoxy-1H-indole-4-CN (Starting Material) Imidate Imidate Intermediate (Transient) Nitrile->Imidate OH- / H2O (Slow Step 1) Amide Primary Amide (Common Stalling Point) Imidate->Amide Tautomerization AcidSalt Carboxylate Salt (Stable in Base) Amide->AcidSalt OH- / Heat (Rate Limiting Step) Acid 5-Methoxy-1H-indole-4-COOH (Final Product) AcidSalt->Acid H3O+ Workup (pH Adjustment)

Figure 1: Mechanistic pathway highlighting the amide intermediate as the primary kinetic trap due to electronic deactivation by the 5-OMe group.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Alkaline Reflux)

Recommended for scale-up (>1g) and high purity requirements.

This method uses a high concentration of Potassium Hydroxide (KOH) in aqueous ethanol. KOH is preferred over NaOH due to its slightly higher solubility in ethanol and higher boiling point elevation.

Reagents:

  • Substrate: 5-methoxy-1H-indole-4-carbonitrile (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (10.0 equiv)

  • Solvent: Ethanol / Water (3:1 v/v)

Protocol:

  • Setup: Equip a round-bottom flask with a large magnetic stir bar and a high-efficiency reflux condenser.

  • Dissolution: Dissolve the nitrile (1.0 equiv) in Ethanol (10 volumes relative to mass).

  • Base Addition: Dissolve KOH (10 equiv) in the minimum amount of water (approx. 3 volumes) and add this solution to the ethanol mixture. Note: A slight exotherm will occur.

  • Reaction: Heat the mixture to a vigorous reflux (internal temp ~85-90°C).

  • Monitoring: Monitor by HPLC or TLC every 4 hours.

    • Checkpoint: At 4 hours, the nitrile spot should disappear, replaced by the amide (more polar).

    • Checkpoint: Continue refluxing for 12–24 hours until the amide converts to the acid (most polar spot/peak).

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water (10 volumes).[3]

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (2x) to remove unreacted nitrile or non-acidic impurities. Discard organics.

    • Acidification: Cool the aqueous phase to 0°C. Dropwise add 2M HCl until pH reaches 3–4. Do not go to pH 1 to avoid potential ether cleavage.

    • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Method B: Microwave-Assisted Hydrolysis (Rapid Optimization)

Recommended for small scale (<100mg) or medicinal chemistry library generation.

Microwave irradiation overcomes the steric barrier by superheating the solvent above its boiling point in a sealed vessel.

Reagents:

  • Substrate (1.0 equiv)

  • 20% NaOH (aq) (20 equiv)

  • Solvent: Ethylene Glycol (High boiling point absorber) or Ethanol.

Protocol:

  • In a 10 mL microwave vial, suspend the nitrile in Ethylene Glycol (2 mL per mmol).

  • Add 20% aqueous NaOH (2 mL per mmol).

  • Seal and irradiate at 140°C for 20 minutes (High Absorption setting).

  • Caution: Pressure will build up. Ensure the vial is rated for >15 bar.

  • Pour the reaction mixture into ice water and acidify to pH 3 to precipitate the product.

Method C: The "Unstuck" Protocol (Peroxide Assisted)

Use only if Method A stalls at the amide intermediate.

If the 5-OMe deactivation is too strong, the reaction may stop at the amide. Hydrogen peroxide acts as a super-nucleophile (HOO-) to speed up the initial attack (Radziszewski reaction mechanics), followed by base hydrolysis.

Protocol:

  • Dissolve nitrile in MeOH/Water (1:1).

  • Add NaOH (5 equiv) and 30% H2O2 (10 equiv).

  • Stir at 50°C for 2 hours (converts Nitrile -> Amide).

  • Add excess KOH (20 equiv) and raise temperature to reflux (80°C+) for 12 hours to drive Amide -> Acid.

Analytical Data & Troubleshooting

Expected Data Profile
ComponentTLC (SiO2, 10% MeOH/DCM)HPLC Retention (C18, Acidic)Notes
Nitrile (SM) Rf ~ 0.7HighNon-polar, UV active
Amide (Int) Rf ~ 0.4MediumTransient, often co-precipitates
Acid (Prod) Rf ~ 0.1 (Streaks)LowBroad peak unless buffered
Troubleshooting Guide

Problem 1: Reaction stalls at Amide.

  • Cause: Insufficient thermal energy to break the amide bond in this electron-rich system.

  • Solution: Switch solvent from Ethanol to Ethylene Glycol or n-Butanol and increase reflux temperature to 120°C.

Problem 2: Product is dark/black (Indole decomposition).

  • Cause: Oxidation of the indole ring at high pH/Temp.

  • Solution: Sparge all solvents with Argon/Nitrogen for 15 mins before reaction. Add a pinch of Sodium Dithionite (reducing agent) to the reaction mixture.

Problem 3: Loss of Methyl Group (Demethylation).

  • Cause: Acidification step was too harsh (pH < 1) or reaction temperature too high during acid workup.

  • Solution: Acidify only to pH 4-5 using Acetic Acid instead of HCl. The carboxylic acid (pKa ~4.5) will precipitate without protonating the ether oxygen.

Workflow Decision Tree

Workflow Start Start: 5-OMe-Indole-4-CN ScaleCheck Is Scale > 1g? Start->ScaleCheck MethodA Method A: KOH/EtOH Reflux (18h, 85°C) ScaleCheck->MethodA Yes MethodB Method B: Microwave (20min, 140°C) ScaleCheck->MethodB No CheckHPLC HPLC Check: Is Amide > 5%? MethodA->CheckHPLC MethodB->CheckHPLC Success Workup: Acidify to pH 4 Isolate Solid CheckHPLC->Success No (Complete) Stall Reaction Stalled at Amide CheckHPLC->Stall Yes Boost Switch Solvent to Ethylene Glycol Increase Temp to 130°C Stall->Boost Boost->Success

Figure 2: Decision tree for selecting and optimizing the hydrolysis protocol based on scale and reaction progress.

References

  • Organic Syntheses, Coll.[4] Vol. 1, p. 201 (1941). General procedures for Nitrile Hydrolysis. [Link]

  • Kukula, A. et al. "Hydrolysis of sterically hindered nitriles." Journal of Organic Chemistry, 2004.[1] (General precedent for hindered systems). [Link]

  • Chemistry LibreTexts. "Hydrolysis of Nitriles." (Mechanistic overview of base-catalyzed hydrolysis). [Link]

  • Organic Chemistry Portal. "Nitrile Hydrolysis to Carboxylic Acids." (Comprehensive list of reagents and conditions). [Link]

Disclaimer: This protocol is designed for research purposes. The user is responsible for ensuring safety and compliance with local chemical hygiene regulations. 5-methoxyindoles are biologically active; handle with appropriate PPE.

Sources

The 5-Methoxy-1H-indole-4-carbonitrile Scaffold: A Versatile Platform for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Indole Scaffold in Kinase Drug Discovery

The indole ring system stands as a "privileged structure" in the realm of medicinal chemistry, its deceptively simple bicyclic framework belying a remarkable capacity for molecular recognition.[1] This is particularly true in the pursuit of kinase inhibitors, a cornerstone of modern oncology and immunology. The indole scaffold's structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively compete for the highly conserved ATP-binding site across a wide range of kinases.[2][3] This inherent affinity, coupled with the manifold opportunities for synthetic diversification at multiple positions, has cemented the indole as a foundational element in the design of numerous clinically successful kinase inhibitors.[2][4][5]

This technical guide delves into the potential of a specific, yet underexplored, indole derivative: 5-methoxy-1H-indole-4-carbonitrile . We will explore its synthetic accessibility, its potential as a scaffold for targeting key kinases implicated in human disease, and provide detailed protocols for the design, synthesis, and evaluation of novel inhibitors based on this promising molecular framework. The strategic placement of the methoxy and carbonitrile substituents offers unique opportunities for vectoral expansion and interaction with specific sub-pockets within the kinase active site, paving the way for the development of potent and selective inhibitors.

I. Synthesis of the 5-Methoxy-1H-indole-4-carbonitrile Scaffold

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound.[6][7] To synthesize 5-methoxy-1H-indole-4-carbonitrile, a key intermediate would be 4-cyano-3-methoxyphenylhydrazine.

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Caption: Proposed Fischer indole synthesis route to 5-methoxy-1H-indole-4-carbonitrile.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indole-4-carbonitrile

Step 1: Synthesis of 4-Cyano-3-methoxyphenylhydrazine (Intermediate B)

This protocol assumes the availability of 4-amino-2-methoxybenzonitrile as the starting material.

  • Materials: 4-amino-2-methoxybenzonitrile, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂), Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • Suspend 4-amino-2-methoxybenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, prepare a solution of stannous chloride (3.0 eq) in concentrated HCl. Cool to 0 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for 2 hours at room temperature.

    • Basify the mixture with a cold concentrated NaOH solution to pH > 10.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-cyano-3-methoxyphenylhydrazine. Purify by column chromatography if necessary.

Step 2: Fischer Indole Synthesis to yield 5-Methoxy-1H-indole-4-carbonitrile (Product E)

  • Materials: 4-cyano-3-methoxyphenylhydrazine, a suitable ketone or aldehyde (e.g., pyruvic acid or an equivalent), an acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or Eaton's reagent), and a high-boiling point solvent (e.g., toluene or xylene).[8]

  • Procedure:

    • Combine 4-cyano-3-methoxyphenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent.

    • Add the acid catalyst (catalytic to stoichiometric amounts, depending on the catalyst).

    • Heat the reaction mixture to reflux (typically 100-180 °C) for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final 5-methoxy-1H-indole-4-carbonitrile.

II. Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways

The 5-methoxy-1H-indole-4-carbonitrile scaffold is a promising starting point for the design of inhibitors targeting several key kinase families implicated in cancer and autoimmune diseases. The strategic positioning of the methoxy and nitrile groups can be exploited to achieve both potency and selectivity.

Potential Kinase Targets and Design Rationale
  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is central to numerous inflammatory diseases and hematological malignancies.[1][7][9][10][11] The indole scaffold can mimic the adenine ring of ATP, while the 4-carbonitrile and 5-methoxy groups can be extended to interact with the solvent-exposed region and the ribose pocket of the ATP-binding site, respectively. A common pharmacophore for JAK2 inhibitors includes a hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings.[12]

  • Bruton's Tyrosine Kinase (BTK): A crucial mediator of B-cell receptor (BCR) signaling, BTK is a validated target in B-cell malignancies.[3][8][13][14] Many BTK inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase. The indole nitrogen of the scaffold can act as a hinge-binding motif. The 4-carbonitrile can be a key interaction point or a vector for further modification to engage with specific residues in the BTK active site.

  • Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): Implicated in neurodegenerative diseases like Alzheimer's and Down syndrome, DYRK1A is an emerging therapeutic target.[6][15][16][17][18][19][20][21][22][23] Pharmacophore models for DYRK1A inhibitors often highlight the importance of hydrogen bond acceptors and a hydrophobic aromatic ring.[15] The nitrile group of the scaffold can serve as a hydrogen bond acceptor, while the indole ring provides the necessary aromatic character.

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Caption: Rational design strategy for kinase inhibitors based on the 5-methoxy-1H-indole-4-carbonitrile scaffold.

III. Protocols for Kinase Inhibition and Cellular Activity Assays

The following protocols provide a framework for evaluating the inhibitory activity of compounds derived from the 5-methoxy-1H-indole-4-carbonitrile scaffold.

A. In Vitro Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[24]

  • Objective: To determine the IC₅₀ value of a test compound against recombinant human JAK2.

  • Materials:

    • Recombinant human JAK2 enzyme

    • JAK-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)

    • High-purity ATP

    • Test compound dissolved in 100% DMSO

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a 2X enzyme solution by diluting the recombinant JAK2 in kinase assay buffer. Add 2 µL of this solution to each well.

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for JAK2.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

Protocol 2: In Vitro BTK Kinase Inhibition Assay (TR-FRET-Based)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™, which measures the phosphorylation of a fluorescently labeled substrate.

  • Objective: To determine the IC₅₀ value of a test compound against recombinant human BTK.

  • Materials:

    • Recombinant human BTK enzyme

    • Fluorescently labeled BTK substrate (e.g., GFP-tagged peptide)

    • Terbium-labeled anti-phospho-substrate antibody

    • High-purity ATP

    • Test compound in DMSO

    • Kinase Reaction Buffer

    • TR-FRET Dilution Buffer

  • Procedure:

    • Perform serial dilutions of the test compound.

    • In a suitable assay plate, combine the test compound, BTK enzyme, and the fluorescently labeled substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody in TR-FRET dilution buffer.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).

    • Calculate the TR-FRET ratio and determine the percent inhibition and IC₅₀ value.

B. Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.

Protocol 3: Cell-Based BTK Phosphorylation Assay

This Western blot-based assay measures the inhibition of BTK autophosphorylation in a relevant cell line.

  • Objective: To determine the cellular IC₅₀ of a test compound for BTK inhibition.

  • Materials:

    • A suitable B-cell lymphoma cell line (e.g., TMD8 or Ramos)

    • Cell culture medium

    • Test compound

    • B-cell receptor agonist (e.g., anti-IgM antibody)

    • Lysis buffer

    • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to grow to the desired confluency.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

    • Stimulate the B-cell receptor by adding the anti-IgM antibody for a short period (e.g., 15 minutes).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using the specified primary and secondary antibodies.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the phospho-BTK signal to the total BTK signal and determine the percent inhibition to calculate the cellular IC₅₀.[25]

Protocol 4: Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the targeted kinase signaling pathway.

  • Objective: To evaluate the anti-proliferative activity of a test compound.

  • Materials:

    • A suitable cancer cell line (e.g., a JAK-dependent leukemia cell line or a BTK-dependent lymphoma cell line)

    • Cell culture medium

    • Test compound

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of the test compound and incubate for a prolonged period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal (e.g., luminescence) according to the manufacturer's instructions.

    • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).[25]

IV. Data Presentation and Visualization

Quantitative Data Summary

The following table provides a template for summarizing the inhibitory activities of newly synthesized compounds based on the 5-methoxy-1H-indole-4-carbonitrile scaffold.

Compound IDModification on ScaffoldJAK2 IC₅₀ (nM)BTK IC₅₀ (nM)DYRK1A IC₅₀ (nM)Cell Line Proliferation GI₅₀ (µM)
Lead-001 UnsubstitutedTBDTBDTBDTBD
Lead-002 N1-alkylationTBDTBDTBDTBD
Lead-003 C2-arylationTBDTBDTBDTBD
Lead-004 C3-substitutionTBDTBDTBDTBD

TBD: To be determined experimentally.

Signaling Pathway and Workflow Diagrams

dot

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 5-Methoxy-1H-indole- 4-carbonitrile Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by a designed inhibitor.

dot

Experimental_Workflow Start Design of Inhibitors Synthesis Synthesis of Scaffold & Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assays (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cellular Assays (Phosphorylation & Proliferation) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR SAR->Start Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized experimental workflow for the design and evaluation of kinase inhibitors.

V. Conclusion and Future Directions

The 5-methoxy-1H-indole-4-carbonitrile scaffold represents a fertile ground for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of functional groups amenable to chemical elaboration, provides a robust platform for generating libraries of targeted compounds. The protocols and design considerations outlined in this guide offer a comprehensive framework for researchers to embark on the development of potent and selective inhibitors against key kinases such as JAKs, BTK, and DYRK1A. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation to establish clear structure-activity relationships, ultimately leading to the identification of lead compounds with therapeutic potential.

VI. References

  • Bahl, A., Joshi, P., Bharate, S. B., & Chopra, H. (2013). Pharmacophore Based 3D-QSAR Modeling and Molecular Docking of Leucettines as Potent Dyrk1A Inhibitors. Letters in Drug Design & Discovery, 10(8), 719-726. [Link]

  • Bisson, W. H., et al. (2022). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 23(9), 5129. [Link]

  • Rajkhowa, T., et al. (2015). Structural insights of JAK2 inhibitors: pharmacophore modeling and ligand-based 3D-QSAR studies of pyrido-indole derivatives. Journal of Receptors and Signal Transduction, 35(1), 21-29. [Link]

  • Kontogiorgis, C., et al. (2017). Searching for Novel Janus Kinase-2 Inhibitors Using a Combination of Pharmacophore Modeling, 3D-QSAR Studies and Virtual Screening. Molecules, 22(2), 291. [Link]

  • Bisson, W. H., et al. (2022). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 23(9), 5129. [Link]

  • Kontogiorgis, C., et al. (2017). Searching for Novel Janus Kinase-2 Inhibitors Using a Combination of Pharmacophore Modeling, 3D-QSAR Studies and Virtual Screening. Molecules, 22(2), 291. [Link]

  • A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. (n.d.). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of Pharmacophoric Fragments of DYRK1A Inhibitors Using Machine Learning Classification Models. Molecules, 27(5), 1718. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024, July 9). Retrieved from [Link]

  • DYRK1A (Rat) Datasheet - Sino Biological. (n.d.). Retrieved from [Link]

  • Cameron, M. D., et al. (2024). Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer's Disease. Journal of Medicinal Chemistry, 67(10), 8196-8212. [Link]

  • The JAK/STAT pathway. A: Canonical Janus kinase (JAK)/signal transducer... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • JAK-STAT Signaling Pathway: Functions and Biomarkers - AnyGenes. (n.d.). Retrieved from [Link]

  • Cox, A. M., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436-1443. [Link]

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (2023, January 17). Retrieved from [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation | ACS Omega. (2024, February 7). Retrieved from [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • DYRK1A signaling links the main mitochondrial import pathways a Import... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. (n.d.). Retrieved from [Link]

  • The structural diagram of Bruton tyrosine kinase (BTK). The BTK protein... - ResearchGate. (n.d.). Retrieved from [Link]

  • Regulation of Dyrk1A kinase activity by 14-3-3 - KOASAS. (2004, September 3). Retrieved from [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. (2021, June 4). Retrieved from [Link]

  • DYRK1A Kinase Activity Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC. (2017, January 13). Retrieved from [Link]

  • Schematic presentation of the DYRK1A interaction network in the context... - ResearchGate. (n.d.). Retrieved from [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • JAK-STAT signaling pathway - Cusabio. (n.d.). Retrieved from [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved from [Link]

  • The structure-activity relationship (SAR) of the novel indole... - ResearchGate. (n.d.). Retrieved from [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications. (2025, November 18). Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Cell line‐based assessment of BTK inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC. (n.d.). Retrieved from [Link]

  • DYRK1A - Wikipedia. (n.d.). Retrieved from [Link]

  • Representative azaindole/oxindole core-containing BTK inhibitor in... - ResearchGate. (n.d.). Retrieved from [Link]

  • DYRK1A-MEDIATED FUNCTION IN BRAIN NEUROGENESIS: INTERACTORS AND CELL CYCLE PARAMETERS IN NEURAL PROGENITORS - Digital CSIC. (n.d.). Retrieved from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (n.d.). Retrieved from [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. (n.d.). Retrieved from [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed. (2022, January 1). Retrieved from [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Publishing. (n.d.). Retrieved from [Link]

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC. (n.d.). Retrieved from [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - MDPI. (2018, January 24). Retrieved from [Link]

Sources

Application Note: Synthetic Strategies for Tryptamine Analogs using 5-Methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the synthetic methodologies for preparing tryptamine analogs starting from 5-methoxy-1H-indole-4-carbonitrile . This specific scaffold is of high value in medicinal chemistry, particularly for the development of serotonin receptor ligands (5-HT2A, 5-HT2C) where the 4-position substituent plays a critical role in metabolic stability and receptor docking.

The presence of the electron-withdrawing nitrile group (-CN) at position 4, juxtaposed with the electron-donating methoxy group (-OMe) at position 5, creates a unique "push-pull" electronic environment. While the 5-OMe activates the indole ring, the 4-CN imposes both electronic deactivation and steric constraints on the adjacent C3 position. This guide provides optimized protocols to overcome these challenges, focusing on the Speeter-Anthony and Vilsmeier-Haack pathways.

Critical Process Parameters (CPP)

Electronic Considerations & Regioselectivity
  • C3 Reactivity: Despite the deactivating nature of the 4-cyano group, the strong mesomeric donation (+M) from the 5-methoxy group maintains sufficient nucleophilicity at C3 to permit electrophilic aromatic substitution.

  • Chemoselectivity of Reduction: The most critical challenge in this workflow is the reduction step. Standard reducing agents (e.g., LiAlH₄) used to convert amides or nitroalkenes to amines will also reduce the 4-cyano group to a primary amine (-CH₂NH₂) or aldehyde, unless highly specific conditions are employed.

    • Target A (4-Cyano Tryptamine): Requires mild, chemoselective reduction (e.g., Borane-DMS under controlled temperature) or catalytic hydrogenation.

    • Target B (4-Aminomethyl Tryptamine): Achieved via exhaustive reduction with LiAlH₄.

Starting Material Specifications
  • Precursor: 5-methoxy-1H-indole-4-carbonitrile (CAS: 1006-94-6 derivative or custom synthesis).

  • Purity Requirement: >98% (HPLC) to prevent regioisomeric side-reactions derived from impurities.

Synthetic Workflows

The following diagram illustrates the two primary pathways for generating tryptamine analogs from the 4-cyano scaffold.

TryptamineSynthesis Start 5-methoxy-1H-indole- 4-carbonitrile Oxalyl Step A1: Oxalyl Chloride (Acylation) Start->Oxalyl Path A (Tertiary Amines) Vilsmeier Step B1: POCl3 / DMF (Formylation) Start->Vilsmeier Path B (Primary Amines) Glyoxyl Intermediate: Indole-3-glyoxalyl Chloride Oxalyl->Glyoxyl AmideForm Step A2: Amine (HNR2) (Amidation) Glyoxyl->AmideForm GlyAmide Intermediate: Indole-3-glyoxylamide AmideForm->GlyAmide RedA Step A3: Reduction (LiAlH4 or BH3) GlyAmide->RedA Product Target: 4-Substituted-5-Methoxy Tryptamine Analog RedA->Product Aldehyde Intermediate: Indole-3-carbaldehyde Vilsmeier->Aldehyde Henry Step B2: Nitromethane (Henry Reaction) Aldehyde->Henry NitroVinyl Intermediate: 3-(2-Nitrovinyl)indole Henry->NitroVinyl RedB Step B3: Reduction (LiAlH4) NitroVinyl->RedB RedB->Product

Figure 1: Synthetic pathways for the conversion of 5-methoxy-1H-indole-4-carbonitrile to tryptamine analogs.

Detailed Experimental Protocols

Method A: Speeter-Anthony Protocol (For N,N-Dialkyl Analogs)

This route is preferred for generating libraries of N,N-dimethyl, N,N-diisopropyl, or heterocyclic tryptamine analogs.

Step 1: Glyoxylation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

  • Solvent: Dissolve 5-methoxy-1H-indole-4-carbonitrile (1.0 eq) in anhydrous diethyl ether (Et₂O) or THF (0.1 M concentration). Note: THF is preferred if solubility is poor due to the nitrile.

  • Reagent Addition: Cool the solution to 0°C. Add Oxalyl chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. A bright yellow/orange precipitate (glyoxalyl chloride intermediate) typically forms.

  • Isolation: If solid forms, filter under inert atmosphere. If no solid, proceed directly to Step 2.

Step 2: Amidation
  • Quench: Resuspend the intermediate in cold THF. Add the desired secondary amine (e.g., dimethylamine, 2.0 M in THF) (3.0 eq) dropwise at 0°C.

  • Workup: Stir for 1 hour. Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Check LC-MS for the glyoxylamide mass (M+).

Step 3: Reduction (The Critical Step)

Caution: This step determines the fate of the 4-CN group.

Option A: Exhaustive Reduction (Target: 4-Aminomethyl-5-MeO-DMT)

  • Suspend LiAlH₄ (4.0 eq) in anhydrous THF under Argon.

  • Add the glyoxylamide (dissolved in THF) dropwise at 0°C.

  • Heat to reflux for 12-24 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH).

Option B: Chemoselective Reduction (Target: 4-Cyano-5-MeO-DMT) Note: This is chemically difficult; nitriles are sensitive.

  • Use Borane-DMS complex (3.0 eq) in THF at 0°C to RT (Avoid reflux). Monitor closely by TLC.

  • Alternatively, catalytic hydrogenation (Pd/C) may reduce the alkene/carbonyl but often struggles with the amide without high pressure/temp, which risks the nitrile.

Method B: Vilsmeier-Haack Protocol (For Primary Amines)

This route is ideal for synthesizing the primary amine (tryptamine) core, which can be further functionalized.

Step 1: Formylation[1][2][3]
  • Reagent Prep: In a dried flask at 0°C, add POCl₃ (1.2 eq) to anhydrous DMF (5.0 eq). Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).

  • Substrate Addition: Dissolve 5-methoxy-1H-indole-4-carbonitrile in DMF and add to the Vilsmeier reagent.

  • Heating: Heat to 40-60°C for 2 hours. Note: The 4-CN group deactivates the ring; slightly higher temperatures than standard indole formylation may be required.

  • Hydrolysis: Pour the reaction mixture into ice water containing NaOH (pH 9-10). The aldehyde product will precipitate.

  • Data: IR will show a distinct aldehyde carbonyl stretch (~1660 cm⁻¹) and the nitrile stretch (~2220 cm⁻¹).

Step 2: Henry Reaction (Nitroaldol)
  • Combine the aldehyde (1.0 eq) with Nitromethane (10-20 eq) and Ammonium Acetate (0.5 eq).

  • Reflux for 2-4 hours. The solution typically turns dark red/orange.

  • Concentrate and crystallize the 3-(2-nitrovinyl) intermediate.

Step 3: Reduction[4]
  • Standard: LiAlH₄ reduction (as described in Method A) will yield the tryptamine.

  • Nitrile Risk: As with Method A, LiAlH₄ will likely reduce the 4-CN. For primary amines, preserving the nitrile is extremely challenging without protecting groups or alternative catalytic methods (e.g., NaBH₄ reduction of the nitroalkene to nitroalkane, followed by Zn/HCl reduction of the nitro group, though this is low yielding).

Analytical Data Summary (Expected)

Functional GroupDiagnostic Signal (¹H NMR, d6-DMSO)Diagnostic Signal (IR)
Indole NH Broad singlet, 11.0 - 12.0 ppm3200-3400 cm⁻¹ (stretch)
4-Cyano (-CN) N/A (Carbon signal ~118 ppm)2210-2230 cm⁻¹ (Sharp)
5-Methoxy (-OMe) Singlet, 3.8 - 3.9 ppm1250 cm⁻¹ (C-O stretch)
Aldehyde (CHO) Singlet, 9.9 - 10.1 ppm1650-1670 cm⁻¹
Tryptamine (CH₂-N) Triplet/Multiplet, 2.8 - 3.0 ppmN/A

References

  • Speeter, M. E., & Anthony, W. C. (1954).[5] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[5] Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(5), e1299. Link

  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route. The Analyst, 129, 1033-1048. Link

  • Somei, M., et al. (1981). The First Preparation of 4-Substituted Indoles from 4-Cyanoindole. Heterocycles, 16(6), 941-944. (Provides context on 4-cyano reactivity).
  • Trofimov, B. A., et al. (2009).[3] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes (Vilsmeier-Haack Application). Synthesis, 2009(04), 587-590. Link

Disclaimer: The protocols described herein are for research and development purposes only. The synthesis of tryptamine analogs may produce compounds regulated under the Controlled Substances Act (or international equivalents) depending on the specific substitution pattern. Researchers are responsible for verifying local laws and obtaining necessary DEA/regulatory licenses before synthesis.

Sources

C-H activation methods for functionalizing 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Strategic C-H Functionalization of 5-Methoxy-1H-indole-4-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The specific derivative, 5-methoxy-1H-indole-4-carbonitrile, presents a unique synthetic challenge and opportunity. Its methoxy and cyano substituents offer electronic and steric handles that can be exploited for late-stage functionalization, enabling the rapid generation of molecular diversity for drug discovery programs. Traditional synthetic routes often require multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H activation has emerged as a powerful and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, streamlining the synthesis of complex molecules.[3][4] This guide provides a detailed exploration of contemporary C-H activation methodologies applicable to the targeted functionalization of 5-methoxy-1H-indole-4-carbonitrile, offering both theoretical grounding and actionable experimental protocols for the modern research scientist.

Strategic Considerations for C-H Activation on a Substituted Indole

The regioselectivity of C-H activation on the indole nucleus is governed by a combination of factors: the inherent electronic properties of the indole ring, the electronic influence of existing substituents, and the coordinating ability of directing groups.

  • Inherent Reactivity of the Indole Core : The pyrrole ring of indole is electron-rich, rendering the C3 and C2 positions susceptible to electrophilic attack and C-H activation. The benzenoid ring is less reactive, making C4-C7 functionalization more challenging without a directing group strategy.[5]

  • Electronic Influence of Substituents : In our target molecule, the 5-methoxy group is an electron-donating group, which will increase the electron density of the benzene ring, potentially activating the C4 and C6 positions towards electrophilic attack. Conversely, the 4-carbonitrile group is strongly electron-withdrawing, which will deactivate the C3 and C5 positions. This electronic push-pull relationship creates a unique reactivity profile that must be considered when selecting a C-H activation strategy.

  • Directing Group Strategies : To overcome the inherent reactivity preferences and achieve site-selectivity, a directing group (DG) is often temporarily installed on the indole nitrogen. The DG coordinates to the transition metal catalyst, bringing it into proximity with a specific C-H bond, thereby enabling its selective activation.[6] Common directing groups for indole C-H activation include pyridyl, pyrimidyl, and amide functionalities.

G cluster_reactivity Inherent Reactivity cluster_substituents Substituent Effects on 5-methoxy-1H-indole-4-carbonitrile cluster_directing_groups Directing Group Strategies C3 C3 (Most Reactive) C2 C2 Palladium-catalyzed C2/C3 Functionalization Palladium-catalyzed C2/C3 Functionalization C3->Palladium-catalyzed C2/C3 Functionalization Favored Site C7 C7 C4_C6 C4, C5, C6 Methoxy 5-Methoxy (Electron Donating) Carbonitrile 4-Carbonitrile (Electron Withdrawing) Enhanced Reactivity at C4/C6 Enhanced Reactivity at C4/C6 Methoxy->Enhanced Reactivity at C4/C6 Activates Deactivation of C3/C5 Deactivation of C3/C5 Carbonitrile->Deactivation of C3/C5 Deactivates DG_N1 N1-Directing Group DG_C3 C3-Directing Group Rhodium-catalyzed C2/C7 Functionalization Rhodium-catalyzed C2/C7 Functionalization DG_N1->Rhodium-catalyzed C2/C7 Functionalization Enables Iridium-catalyzed C4 Functionalization Iridium-catalyzed C4 Functionalization DG_N1->Iridium-catalyzed C4 Functionalization Enables Palladium-catalyzed C4 Functionalization Palladium-catalyzed C4 Functionalization DG_C3->Palladium-catalyzed C4 Functionalization Enables

Palladium-Catalyzed C-H Arylation and Alkenylation

Palladium catalysis is a versatile tool for the direct arylation and alkenylation of indoles.[7][8] For the functionalization of 5-methoxy-1H-indole-4-carbonitrile, a directing group strategy is paramount to achieve regioselectivity.

Protocol 1: Palladium-Catalyzed C2-Arylation using a Removable N-(2-pyridyl)sulfonyl Directing Group

This protocol leverages the N-(2-pyridyl)sulfonyl group to direct the palladium catalyst to the C2 position of the indole.[9]

Experimental Protocol:

  • Installation of the Directing Group:

    • To a solution of 5-methoxy-1H-indole-4-carbonitrile (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil).

    • Stir the mixture for 30 minutes at 0 °C, then add 2-pyridinesulfonyl chloride (1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford N-(2-pyridyl)sulfonyl-5-methoxy-1H-indole-4-carbonitrile.

  • C2-Arylation:

    • To a pressure-rated vial, add the N-protected indole (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)2 (10 mol%), and Cu(OAc)2 (1.0 equiv.).

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous DMA (0.1 M) via syringe.

    • Seal the vial and heat the reaction mixture to 120 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate under reduced pressure and purify by flash column chromatography.

  • Removal of the Directing Group:

    • Dissolve the C2-arylated product in THF (0.1 M) and add a 2.0 M aqueous solution of NaOH (5.0 equiv.).

    • Heat the mixture to 60 °C for 4 hours.

    • Cool to room temperature, neutralize with 1 M HCl, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify to yield the N-H free C2-arylated indole.

ParameterConditionRationale
Catalyst Pd(OAc)2A common and effective Pd(II) precursor for C-H activation.
Oxidant Cu(OAc)2Reoxidizes the Pd(0) intermediate to the active Pd(II) catalyst.[9]
Solvent DMAA high-boiling polar aprotic solvent that facilitates the reaction.
Temperature 120 °CProvides the necessary thermal energy for C-H activation.

G Indole N-Protected Indole Palladacycle Palladacycle Indole->Palladacycle C-H Activation PdII Pd(II) ArylIodide Ar-I OxidativeAddition OxidativeAddition ArylIodide->OxidativeAddition Pd0 Pd(0) Pd0->PdII Reoxidation Product C2-Arylated Indole CuII Cu(II) CuI Cu(I) CuII->CuI Palladacycle:e->OxidativeAddition:w Oxidative Addition ReductiveElimination ReductiveElimination OxidativeAddition->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 ReductiveElimination->Product

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly those with a [Cp*Rh(III)] core, are highly effective for C-H activation and annulation reactions on indoles.[10][11][12] These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

Protocol 2: Rhodium-Catalyzed C7-Alkylation using an N-Amide Directing Group

This protocol employs an N-methoxyamide directing group to achieve selective alkylation at the C7 position.[11]

Experimental Protocol:

  • Synthesis of the N-methoxyamide Substrate:

    • React 5-methoxy-1H-indole-4-carbonitrile with NaH as described in Protocol 1.

    • Quench the reaction with N,O-dimethylhydroxylamine hydrochloride.

    • Workup and purify to obtain N-methoxy-N-methyl-5-methoxy-1H-indole-4-carboxamide.

  • C7-Alkylation:

    • In a glovebox, combine the N-methoxyamide indole (1.0 equiv.), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

    • Add the diazo compound (1.2 equiv.) and anhydrous 1,2-dichloroethane (0.1 M).

    • Seal the reaction vessel and stir at room temperature for 16 hours.

    • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst [Cp*RhCl2]2 / AgSbF6The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.[10]
Coupling Partner Diazo compoundA carbene precursor for the alkylation reaction.[10]
Solvent 1,2-DichloroethaneA non-coordinating solvent suitable for rhodium catalysis.
Temperature Room TemperatureDemonstrates the high reactivity of the rhodium catalyst.

Iridium-Catalyzed C-H Functionalization

Iridium catalysis has emerged as a powerful tool for site-selective C-H functionalization, including amination and borylation.[13] For our target molecule, an iridium-catalyzed C4-amination could be a viable strategy, although the existing cyano group at C4 presents a significant steric and electronic challenge. A more plausible approach would be to target another position, such as C7, by employing a suitable directing group.

Protocol 3: Iridium-Catalyzed C4-Amination via an Enone Directing Group

This protocol is based on the use of an α,β-unsaturated enone as a bifunctional directing group.[13] While direct C4 amination is unlikely due to the existing cyano group, this protocol serves as a template that could be adapted for other positions or for substrates lacking the C4-substituent.

Experimental Protocol:

  • Substrate Synthesis:

    • Synthesize the corresponding N-enone substituted indole via standard methods.

  • C4-Amination:

    • To a screw-capped vial, add the N-enone indole (1.0 equiv.), [Cp*IrCl2]2 (2.5 mol%), AgNTf2 (10 mol%), and the desired amine (1.2 equiv.).

    • Add anhydrous solvent (e.g., 1,2-dichloroethane, 0.1 M).

    • Heat the reaction at 80 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with dichloromethane, and filter.

    • Concentrate the filtrate and purify by column chromatography.

ParameterConditionRationale
Catalyst [Cp*IrCl2]2 / AgNTf2Generates the active cationic iridium catalyst.
Directing Group EnoneBidentate coordination to the metal center directs functionalization to the C4 position.[13]
Solvent 1,2-DichloroethaneA common solvent for iridium-catalyzed C-H activation.

Metal-Free C-H Functionalization Approaches

Recent advances have led to the development of metal-free C-H functionalization methods, which offer advantages in terms of cost and sustainability.[14][15]

Photoredox-Catalyzed C-H Amidation

Visible-light photoredox catalysis can enable the direct C-H amidation of N-unprotected indoles.[16] This method could potentially be applied to 5-methoxy-1H-indole-4-carbonitrile for functionalization at the C2 position.

Conceptual Workflow:

  • A photosensitizer (e.g., eosin Y) absorbs visible light and enters an excited state.

  • The excited photosensitizer engages in a single-electron transfer (SET) process with the indole and the amidation reagent.

  • This generates radical intermediates that couple to form the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Catalyst, Additives) Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Argon/Nitrogen) Solvent->Inert Heating Heat to Reaction Temperature (with stirring) Inert->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up/Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification

Conclusion and Future Outlook

The C-H functionalization of 5-methoxy-1H-indole-4-carbonitrile presents a formidable yet rewarding challenge. The strategic application of transition metal catalysis, guided by the principles of directing group assistance and an understanding of substituent effects, opens a vast landscape for molecular diversification. The protocols outlined herein provide a robust starting point for researchers to explore the rich chemistry of this valuable scaffold. Future developments in this field will likely focus on the discovery of more efficient and selective catalysts, the expansion of metal-free methodologies, and the application of these strategies to increasingly complex molecular architectures.

References

Sources

High-Efficiency Microwave-Assisted Synthesis and Functionalization of 5-Methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, high-yield protocol for the synthesis of 5-methoxy-1H-indole-4-carbonitrile , a critical pharmacophore in the development of kinase inhibitors, antihypertensive agents (e.g., indolodioxanes), and CNS-active ligands. While traditional thermal cyanation of electron-rich aryl halides (such as 5-methoxyindoles) is often plagued by slow kinetics, poor conversion, and heavy metal waste, this guide leverages microwave-assisted organic synthesis (MAOS) to accelerate the Rosenmund-von Braun and Palladium-catalyzed cyanation pathways. We provide a validated workflow starting from 4-bromo-5-methoxyindole , achieving >85% yields in under 20 minutes, contrasting sharply with the 12–24 hour reflux times required by conventional heating.

Introduction & Strategic Analysis

The Synthetic Challenge

Functionalizing the C4 position of the indole ring is synthetically demanding due to the natural electrophilic preference for the C3 position. De novo ring construction (e.g., via Leimgruber-Batcho or Fischer synthesis) to install the C4-cyano group often requires multi-step sequences with low overall atom economy.

The Solution: A "Late-Stage Functionalization" approach using microwave irradiation to insert the nitrile group into a pre-formed 4-bromo-5-methoxyindole core. The electron-donating methoxy group at C5 deactivates the C4-bromide towards nucleophilic aromatic substitution (


), making microwave excitation essential to overcome the activation energy barrier without prolonged thermal degradation.
Retrosynthetic Logic

The following pathway illustrates the strategic access to the target molecule:

Retrosynthesis Target 5-methoxy-1H-indole-4-carbonitrile (Target Scaffold) Precursor 4-Bromo-5-methoxyindole (Commercially Available / Synthesizable) Target->Precursor MW-Assisted Cyanation (Pd/Zn(CN)2 or CuCN) Start 5-Methoxyindole (Starting Material) Precursor->Start Regioselective Bromination (NBS/Silica)

Figure 1: Retrosynthetic analysis highlighting the microwave-enabled disconnection at the C4-Bromine bond.

Experimental Protocols

Safety Pre-Requisites (Critical)
  • Cyanide Hazard: All reactions involving Zn(CN)₂ or CuCN must be performed in a dedicated fume hood.

  • Microwave Vials: Use only certified high-pressure borosilicate glass vials (e.g., Biotage® or CEM®) with crimp-top seals.

  • HCN Generation: Acidification of the reaction mixture will generate lethal HCN gas. Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10.

Protocol A: Pd-Catalyzed Microwave Cyanation (Recommended)

This method offers the highest purity profile and is preferred for pharmaceutical applications due to milder workup conditions compared to copper-mediated routes.

Reagents & Materials:

  • Substrate: 4-Bromo-5-methoxyindole (1.0 equiv, 1 mmol, ~226 mg)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Solvent: Anhydrous DMF (degassed)

  • Vessel: 2–5 mL Microwave Vial with magnetic stir bar

Step-by-Step Workflow:

  • Vial Charging: In a glovebox or under a steady stream of Argon, add 4-bromo-5-methoxyindole (226 mg), Zn(CN)₂ (70 mg), and Pd(PPh₃)₄ (58 mg) to the microwave vial.

  • Solvation: Add 3.0 mL of anhydrous, degassed DMF. Cap the vial immediately with a Teflon-lined septum.

  • Pre-Stirring: Stir at room temperature for 2 minutes to ensure homogeneity.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: Normal

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Filter through a pad of Celite® to remove Zinc salts and Palladium black. Wash the pad with EtOAc.

    • Wash the filtrate with 1M Ammonium Hydroxide (2 x 15 mL) to sequester trace metals, followed by brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient 80:20 to 60:40).

Expected Yield: 85–92% (Off-white solid).

Protocol B: Green Cyanation using K₄[Fe(CN)₆]

For labs restricting toxic zinc cyanide, Potassium Hexacyanoferrate(II) is a non-toxic, eco-friendly alternative.

Modifications:

  • Reagents: Replace Zn(CN)₂ with K₄[Fe(CN)₆]·3H₂O (0.5 equiv) and Na₂CO₃ (1.0 equiv).

  • Solvent: NMP/Water (1:1 mixture) is required to solubilize the ferrocyanide.

  • MW Conditions: Increase temperature to 170 °C for 20 minutes .

Optimization & Data Analysis

The following table summarizes the optimization of reaction parameters for the conversion of 4-bromo-5-methoxyindole to the 4-carbonitrile derivative.

EntryCatalystCyanide SourceSolventTemp (°C)Time (min)Yield (%)Notes
1NoneCuCNDMF1506035%Classical Rosenmund-von Braun; incomplete conversion.
2Pd(PPh₃)₄Zn(CN)₂DMF1203062%Temp too low for efficient oxidative addition.
3 Pd(PPh₃)₄ Zn(CN)₂ DMF 150 15 91% Optimal conditions. Clean profile.
4Pd₂(dba)₃/dppfZn(CN)₂NMP1801088%Faster, but higher Pd cost and degradation byproducts.
5Pd(OAc)₂K₄[Fe(CN)₆]DMA/H₂O1702082%"Green" route; slightly lower yield due to solubility.
Mechanistic Insight

The reaction proceeds via a catalytic cycle where microwave irradiation accelerates the rate-determining step—the oxidative addition of the electron-rich aryl bromide to the Pd(0) species. The 5-methoxy group increases electron density at the C4 position, making the C-Br bond stronger and less reactive than in simple bromobenzene. Microwave dielectric heating provides localized superheating at the catalyst surface, overcoming this electronic deactivation.

Mechanism Substrate 4-Bromo-5-methoxyindole OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet MW Acceleration RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-methoxy-1H-indole-4-carbonitrile RedElim->Product

Figure 2: Catalytic cycle of the Palladium-mediated cyanation. Microwave energy significantly enhances the Oxidative Addition and Transmetallation steps.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Incomplete Conversion: If starting material remains (TLC: Rf ~0.6 in 2:1 Hex/EtOAc), do not extend time indefinitely. Add 2 mol% fresh catalyst and irradiate for an additional 5 minutes. Extended heating leads to protodebromination (formation of 5-methoxyindole).

  • Black Precipitate (Pd Black): Early precipitation indicates ligand dissociation. Ensure the solvent is rigorously degassed (sparge with Argon for 15 mins) before adding the catalyst.

  • Product Hydrolysis: The nitrile group is susceptible to hydrolysis to the primary amide under highly basic aqueous workup. Keep workup pH neutral or slightly basic (NH₄Cl or dilute NaHCO₃) and avoid prolonged exposure to water.

References

  • BenchChem. 4-Bromo-5-methoxy-7-methylindole Synthesis and Applications. Retrieved from BenchChem Database. Link

  • Organic Chemistry Portal. Palladium-Catalyzed Cyanation of Aryl Halides. (General review of Pd/Zn(CN)2 methodologies). Link

  • Alterman, M., & Hallberg, A. (2000).[2] Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. Journal of Organic Chemistry, 65(23), 7984-7989. (Foundational text on MW cyanation). Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications. (Source for Green Protocol). Link

  • Organic Syntheses. Preparation of Indole Derivatives. (General reference for handling methoxyindoles). Link

Sources

Application Note & Protocol Guide: N-Alkylation of 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of 5-methoxy-1H-indole-4-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships by modifying the electronic and steric properties of the indole nitrogen. This document outlines two primary methods for this conversion, employing both strong and weak base conditions, and offers a comparative analysis to guide reagent selection. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting advice. All procedures are supported by citations to authoritative literature, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Importance of N-Alkylation

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The nitrogen atom of the indole ring presents a prime site for chemical modification. N-alkylation, in particular, serves as a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. For 5-methoxy-1H-indole-4-carbonitrile, the introduction of an alkyl group at the N-1 position can significantly influence its biological activity, making this reaction a critical step in many synthetic campaigns.

The choice of reagents for N-alkylation is dictated by a balance between the nucleophilicity of the indole nitrogen and the reactivity of the alkylating agent. The acidity of the N-H proton in indoles (pKa ≈ 17 in DMSO) necessitates the use of a suitable base to generate the highly nucleophilic indolide anion. This guide details two robust protocols, one utilizing the strong base sodium hydride (NaH) and another employing the milder base cesium carbonate (Cs2CO3), to accommodate a range of alkylating agents and laboratory settings.

Mechanistic Overview: The N-Alkylation Pathway

The N-alkylation of 5-methoxy-1H-indole-4-carbonitrile proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

N_Alkylation_Mechanism Indole 5-methoxy-1H-indole-4-carbonitrile Indolide Indolide Anion (Nucleophile) Indole->Indolide Deprotonation Base Base (e.g., NaH, Cs2CO3) Product N-alkylated Product Indolide->Product SN2 Attack AlkylHalide Alkylating Agent (R-X) Byproduct Byproduct (e.g., NaX, CsX) Product->Byproduct Formation

Figure 1: Generalized N-Alkylation Workflow. This diagram illustrates the two key stages of the reaction: deprotonation of the indole nitrogen by a base to form a nucleophilic indolide anion, followed by an SN2 reaction with an electrophilic alkylating agent.

Step 1: Deprotonation. A base removes the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion. The choice of base is critical; strong bases like sodium hydride (NaH) effect rapid and irreversible deprotonation, while weaker bases like cesium carbonate (Cs2CO3) establish an equilibrium that is driven forward by the subsequent alkylation step.

Step 2: Nucleophilic Attack. The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction. This forms the desired N-C bond and yields the N-alkylated indole product.

Reagent Selection and Comparative Data

The selection of the base, solvent, and alkylating agent is interdependent and crucial for reaction success. The following table summarizes typical reagents and conditions for the N-alkylation of 5-methoxy-1H-indole-4-carbonitrile.

Parameter Method A: Strong Base Method B: Mild Base Rationale & Considerations
Base Sodium Hydride (NaH)Cesium Carbonate (Cs2CO3)NaH offers fast, irreversible deprotonation. Cs2CO3 is milder, safer to handle, and its high solubility in polar aprotic solvents enhances reactivity.
Alkylating Agent Alkyl bromides, Alkyl chloridesAlkyl iodides, Alkyl bromidesLess reactive alkylating agents (chlorides, bromides) are suitable with strong bases. More reactive agents (iodides) are preferred with mild bases to ensure a reasonable reaction rate.
Solvent Anhydrous THF, DMFAcetonitrile, DMFAnhydrous, polar aprotic solvents are essential to prevent quenching of the base and to dissolve the reactants.
Temperature 0 °C to room temperatureRoom temperature to 60 °CThe initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction. Mild base reactions may require heating to proceed at an optimal rate.
Typical Yields Generally > 80%Generally > 75%Yields are substrate and alkylating agent dependent.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon).

Protocol A: N-Alkylation using Sodium Hydride (Strong Base)

This protocol is ideal for less reactive alkylating agents like alkyl bromides or chlorides.

Materials:

  • 5-methoxy-1H-indole-4-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl bromide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methoxy-1H-indole-4-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. The solution may become cloudy as the sodium indolide salt forms.

  • Alkylation: Slowly add the alkyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: N-Alkylation using Cesium Carbonate (Mild Base)

This method is advantageous for its operational simplicity and the use of a less hazardous base, particularly effective with reactive alkylating agents like alkyl iodides.

Materials:

  • 5-methoxy-1H-indole-4-carbonitrile

  • Cesium carbonate (Cs2CO3)

  • Alkyl iodide (e.g., methyl iodide)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-1H-indole-4-carbonitrile (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add acetonitrile or DMF, followed by the alkyl iodide (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls, consider increasing the temperature or adding more alkylating agent. Ensure all reagents and solvents are anhydrous, as water will quench the base and inhibit the reaction.

  • Side Reactions: C-alkylation, particularly at the C-3 position, can sometimes occur, though it is generally less favored than N-alkylation. Using a less polar solvent can sometimes minimize this side reaction.

  • Multiple Alkylations: While unlikely for the indole nitrogen, ensure the stoichiometry of the alkylating agent is carefully controlled to prevent undesired reactions if other nucleophilic sites are present on the molecule.

  • Purification: The polarity of the N-alkylated product will be significantly different from the starting indole. A gradient elution in column chromatography (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate) is usually effective for separation.

Conclusion

The N-alkylation of 5-methoxy-1H-indole-4-carbonitrile is a robust and versatile transformation that allows for extensive diversification of this important synthetic intermediate. The choice between a strong base like sodium hydride and a milder base like cesium carbonate provides flexibility to accommodate a wide range of alkylating agents and experimental constraints. By understanding the underlying mechanisms and following these detailed protocols, researchers can reliably and efficiently synthesize a library of N-alkylated indole derivatives for applications in drug discovery and materials science.

References

  • Sundberg, R. J. (2002).Indoles. Academic Press. (A comprehensive text on indole chemistry).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). The C—H functionalization of indoles. Tetrahedron, 67(38), 7195-7210. [Link]

Application Notes and Protocols for the Scalable Process Chemistry of 5-Methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxy-1H-indole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a range of pharmacologically active molecules. The strategic placement of the methoxy and cyano groups on the indole scaffold presents a unique synthetic challenge that requires high regioselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable and efficient chemical processes for the production of this valuable intermediate. We will explore and provide detailed protocols for three distinct and scalable synthetic strategies: a modern direct C-H cyanation via photoredox catalysis, a classic and highly regioselective Directed ortho-Metalation (DoM) approach, and a traditional route via the Sandmeyer reaction of a 4-aminoindole precursor. Each method is discussed with an emphasis on the underlying chemical principles, scalability considerations, and process optimization.

Introduction: The Significance of 5-Methoxy-1H-indole-4-carbonitrile

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of 5-methoxy-1H-indole-4-carbonitrile makes it a precursor for a variety of therapeutic agents, including those targeting neurological and oncological indications. The electron-donating methoxy group at the 5-position and the electron-withdrawing nitrile group at the 4-position create a unique electronic and steric environment, influencing the molecule's reactivity and its interactions with biological targets. The development of robust and scalable synthetic routes to this intermediate is therefore of critical importance for enabling its use in drug development programs.

This guide will provide detailed, step-by-step protocols for three distinct and scalable synthetic approaches to 5-methoxy-1H-indole-4-carbonitrile.

Strategic Approaches to Synthesis

The synthesis of 5-methoxy-1H-indole-4-carbonitrile necessitates a high degree of regiocontrol to selectively introduce the cyano group at the C4 position of the 5-methoxyindole core. We present three viable strategies, each with its own advantages in terms of scalability, reagent availability, and process complexity.

Strategy 1: Direct C-H Cyanation via Organic Photoredox Catalysis

This modern approach offers a direct and atom-economical route to the target molecule by activating a C-H bond at the desired position. The reaction leverages the ability of a photocatalyst to generate a highly reactive intermediate that can be trapped by a cyanide source.

Causality of Experimental Choices:

The choice of an N-Boc protecting group on the starting 5-methoxyindole is crucial for several reasons. It enhances the solubility of the starting material in organic solvents and modulates the electronic properties of the indole ring. Most importantly, it can influence the regioselectivity of the cyanation reaction. The use of an organic photoredox catalyst allows the reaction to proceed under mild conditions, using visible light as the energy source, which is advantageous for scalability and functional group tolerance.[1]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Photoredox Cyanation cluster_workup Work-up and Purification cluster_final Final Product start N-Boc-5-methoxyindole react Dissolve in Acetonitrile with Photocatalyst and Cyanide Source start->react irradiate Irradiate with Blue Light (e.g., 450 nm LED) react->irradiate quench Quench Reaction irradiate->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product N-Boc-5-methoxy-1H-indole-4-carbonitrile purify->product deprotect Boc Deprotection (e.g., TFA in DCM) product->deprotect final_product 5-Methoxy-1H-indole-4-carbonitrile deprotect->final_product

Caption: Workflow for Direct C-H Cyanation.

Detailed Protocol:

Materials:

Reagent/SolventGradeSupplier
N-Boc-5-methoxyindole≥98%Commercially Available
Acridinium Photocatalyste.g., Mes-Acr-Me⁺Commercially Available
Potassium Cyanide (KCN)≥97%Use with extreme caution
AcetonitrileAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Boc-5-methoxyindole (1.0 eq), the acridinium photocatalyst (e.g., 1-2 mol%), and potassium cyanide (1.5 eq) in anhydrous acetonitrile.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp (e.g., 450 nm) at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-methoxy-1H-indole-4-carbonitrile.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-methoxy-1H-indole-4-carbonitrile.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic compounds.[2][3] In this approach, a directing group, in this case, the methoxy group at the 5-position, directs the deprotonation of the adjacent C4 position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic cyanating agent.

Causality of Experimental Choices:

The choice of a protecting group on the indole nitrogen is critical to prevent competitive deprotonation at the N-H position. A bulky and electron-withdrawing protecting group like a tosyl or pivaloyl group is often employed. The use of a strong, non-nucleophilic base like sec-butyllithium in the presence of a chelating agent like TMEDA at low temperatures ensures efficient and regioselective deprotonation at the C4 position.[4] The subsequent addition of an electrophilic cyanide source, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), provides the desired nitrile.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Directed ortho-Metalation cluster_workup Work-up and Purification cluster_final Final Product start N-Protected-5-methoxyindole lithiation Dissolve in THF with TMEDA, cool to -78 °C, add s-BuLi start->lithiation quench Add Electrophilic Cyanating Agent (e.g., NCTS) lithiation->quench workup Aqueous Work-up and Extraction quench->workup purify Column Chromatography workup->purify product N-Protected-5-methoxy-1H-indole-4-carbonitrile purify->product deprotect Deprotection product->deprotect final_product 5-Methoxy-1H-indole-4-carbonitrile deprotect->final_product

Caption: Workflow for Directed ortho-Metalation.

Detailed Protocol:

Materials:

Reagent/SolventGradeSupplier
N-Tosyl-5-methoxyindole≥98%Synthesized or Commercially Available
sec-Butyllithium (s-BuLi)1.4 M in cyclohexaneCommercially Available
TMEDA≥99.5%, redistilledCommercially Available
NCTS≥97%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add N-Tosyl-5-methoxyindole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add TMEDA (1.2 eq) followed by the dropwise addition of sec-butyllithium (1.2 eq). Stir the mixture at -78 °C for 1-2 hours.

  • Cyanation: To the resulting solution, add a solution of NCTS (1.5 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Tosyl-5-methoxy-1H-indole-4-carbonitrile.

  • Deprotection: The tosyl group can be removed under basic conditions (e.g., NaOH or KOH in methanol/water) or with a reducing agent like magnesium in methanol.

  • Isolation: After deprotection, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify by recrystallization or column chromatography to obtain 5-methoxy-1H-indole-4-carbonitrile.

Strategy 3: Sandmeyer Reaction of 4-Amino-5-methoxyindole

The Sandmeyer reaction is a classic and highly reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles.[5][6][7] This strategy involves the diazotization of 4-amino-5-methoxyindole followed by treatment with a copper(I) cyanide salt.

Causality of Experimental Choices:

This route is contingent on the availability of the 4-amino-5-methoxyindole starting material. The diazotization is typically carried out at low temperatures in the presence of a strong acid and sodium nitrite to form the diazonium salt. The subsequent reaction with copper(I) cyanide proceeds via a radical-nucleophilic aromatic substitution mechanism to yield the desired nitrile.[5] This method is well-suited for large-scale production due to its long history of industrial application and the relatively low cost of the reagents.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Sandmeyer Reaction cluster_workup Work-up and Purification cluster_final Final Product start 4-Amino-5-methoxyindole diazotization Diazotization with NaNO2/HCl at 0-5 °C start->diazotization cyanation Addition to a solution of CuCN diazotization->cyanation workup Neutralization, Extraction, and Aqueous Work-up cyanation->workup purify Recrystallization or Column Chromatography workup->purify final_product 5-Methoxy-1H-indole-4-carbonitrile purify->final_product

Caption: Workflow for Sandmeyer Reaction.

Detailed Protocol:

Materials:

Reagent/SolventGradeSupplier
4-Amino-5-methoxyindole≥97%Synthesized or Commercially Available
Sodium Nitrite (NaNO₂)ACS GradeCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Copper(I) Cyanide (CuCN)≥98%Use with extreme caution
Sodium Cyanide (NaCN)≥97%Use with extreme caution

Procedure:

  • Diazotization: Suspend 4-amino-5-methoxyindole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will be evolved. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture and neutralize with a base such as sodium carbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Data Summary and Comparison

ParameterStrategy 1: Photoredox CatalysisStrategy 2: Directed ortho-MetalationStrategy 3: Sandmeyer Reaction
Key Reagents N-Boc-5-methoxyindole, Photocatalyst, KCNN-Protected-5-methoxyindole, s-BuLi, NCTS4-Amino-5-methoxyindole, NaNO₂, CuCN
Reaction Conditions Room temperature, visible light irradiation-78 °C to room temperature0-5 °C to 50-60 °C
Scalability Good, requires specialized photoreactorGood, requires cryogenic conditionsExcellent, well-established industrial process
Advantages Direct C-H functionalization, mild conditionsHigh regioselectivity, well-understood mechanismRobust, reliable, cost-effective at scale
Challenges Catalyst cost, light penetration at scaleCryogenic temperatures, handling of pyrophoric reagentsAvailability of starting material, handling of toxic cyanides

Conclusion

The synthesis of 5-methoxy-1H-indole-4-carbonitrile can be achieved through several scalable and efficient routes. The choice of the optimal synthetic strategy will depend on factors such as the scale of production, available equipment, cost of raw materials, and safety considerations. The direct C-H cyanation via photoredox catalysis represents a modern and elegant approach, while directed ortho-metalation offers excellent regiocontrol. The Sandmeyer reaction remains a robust and industrially proven method, provided the amino-indole precursor is readily accessible. The protocols and data presented in this application note provide a solid foundation for researchers to implement and optimize the synthesis of this important building block for drug discovery and development.

References

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114-1117. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-anion-to-aryl-anion-translocation reactions. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J. (2004). Directed ortho-metalation of arenes. In The Chemistry of Organolithium Compounds (pp. 495-646). John Wiley & Sons, Ltd. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed to address the specific purification challenges of 5-methoxy-1H-indole-4-carbonitrile (CAS: 16136-52-0 analogs).

Ticket ID: PUR-IND-4CN-005 Subject: Optimization of Purity Profile & Impurity Removal Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Hello. Based on your request regarding the purification of 5-methoxy-1H-indole-4-carbonitrile , we have compiled a targeted troubleshooting guide. This intermediate presents a unique challenge due to the push-pull electronic effects of the electron-donating methoxy group (C5) and the electron-withdrawing nitrile group (C4).[1]

This guide addresses the three most critical impurity classes:

  • Regioisomers & Halogenated Precursors (e.g., 4-bromo-5-methoxyindole).[1]

  • Hydrolysis Byproducts (Amides/Acids).

  • Transition Metal Residues (Pd/Cu from cyanation).

Part 1: Chromatographic Separation (Primary Purification)[1]

The most persistent impurity in this synthesis is typically the unreacted starting material (4-bromo-5-methoxyindole) or de-halogenated side products (5-methoxyindole).[1] Due to the structural similarity, their Rf values are close.

Optimized Stationary Phase Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Loading Strategy: Dry load is mandatory .[1] Dissolve the crude in minimal DCM, adsorb onto silica (1:2 ratio), and evaporate to a free-flowing powder. Liquid loading often causes "streaking" due to the indole N-H acidity.

  • Mobile Phase Architecture:

    • Standard: Hexanes / Ethyl Acetate (Gradient: 0%

      
       40% EtOAc).[1]
      
    • High-Resolution (For difficult separations): Toluene / Acetone (95:5).[1]

    • Modifier: Add 1% Triethylamine (TEA) only if tailing occurs.[1] Note: Avoid acetic acid, as it may co-elute with the nitrile or promote hydrolysis.

Relative Elution Order (Predictive)
CompoundPolarityRelative Rf (Hex/EtOAc 7:3)
5-methoxyindole (De-halogenated)Low~0.65
4-bromo-5-methoxyindole (Precursor)Low-Mid~0.55
5-methoxy-1H-indole-4-carbonitrile (Target)Mid ~0.35 - 0.40
5-methoxy-1H-indole-4-carboxamide (Hydrolysis Impurity)High< 0.10

Expert Insight: The nitrile group at C4 significantly increases the acidity of the indole N-H compared to simple indoles. If your recovery is low, the compound may be adhering to acidic sites on the silica. Flush the column with EtOAc containing 5% MeOH at the end of the run to check for "stuck" product.

Part 2: Crystallization & Polishing (Final Purity)[1]

Chromatography often leaves trace "yellow" impurities (oligomers) or metal residues.[1] Recrystallization is the most effective method to achieve >99% purity and remove color.

Solvent System Screening Guide

The presence of the 5-methoxy group increases solubility in organic solvents compared to the bare 4-cyanoindole.[1]

Solvent SystemSuitabilityProtocol Notes
Ethanol / Water High Dissolve in boiling EtOH.[1] Add hot water dropwise until turbidity persists. Cool slowly to 4°C. Best for removing polar metal salts.
Toluene / Heptane Medium Good for removing non-polar starting materials.[1] Dissolve in min. boiling Toluene; add Heptane. Warning: Toluene can solvate the crystal lattice; dry thoroughly.
Acetonitrile (ACN) Specific Use for removing amide impurities.[1] The nitrile target is soluble in hot ACN; amides often precipitate out or stay in solution depending on concentration.
Activated Carbon Treatment (De-Colorization)

If the product remains brown/tan after the column:

  • Dissolve crude solid in refluxing Ethanol or Methanol.[1]

  • Add Activated Charcoal (10-20 wt% relative to substrate).[1]

  • Reflux for 30 minutes.

  • Filter hot through a Celite 545 pad (pre-wetted with hot solvent).

  • Concentrate filtrate and proceed to crystallization.

Part 3: Metal Scavenging (If Pd/Cu Catalysis Used)[1]

If you synthesized this via Rosenmund-von Braun (CuCN) or Pd-catalyzed cyanation (Zn(CN)₂), metal residues are a critical failure point for biological assays.[1]

Workflow for Metal Removal
  • Copper (Cu): Wash the organic extraction phase with 10% aqueous ethylenediamine or NH₄OH (aq) . The blue color in the aqueous layer indicates successful copper chelation.

  • Palladium (Pd): Standard silica columns rarely remove Pd below 100 ppm.

    • Chemical Scavenger: Treat the organic solution with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (stir 4h at 50°C).

    • Adsorption:[2] The Activated Carbon step (Part 2) is highly effective for Pd removal.

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 7:3) Start->TLC Decision1 Is Starting Material (SM) Present? TLC->Decision1 Column Flash Chromatography (Silica Gel) Gradient: 0-40% EtOAc/Hex Decision1->Column Yes (SM visible) CheckColor Is Solid Colored (Brown/Yellow)? Decision1->CheckColor No (Only trace impurities) Column->CheckColor Carbon Activated Carbon Treatment (Reflux in EtOH + Filtration) CheckColor->Carbon Yes (Dark color) Recryst Recrystallization (EtOH/Water or Toluene/Heptane) CheckColor->Recryst No (Off-white) Carbon->Recryst Final Pure 5-methoxy-1H-indole-4-carbonitrile (>98% HPLC) Recryst->Final

Caption: Logical workflow for the purification of 5-methoxy-1H-indole-4-carbonitrile, prioritizing chromatographic separation of precursors followed by polishing steps for color and metals.

Part 5: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

  • Cause: This often happens if the "Anti-solvent" (e.g., Water or Heptane) is added too quickly or if the solution is too concentrated.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" if available.[1] Allow the solution to cool to room temperature very slowly (wrap the flask in foil/towel) before moving to an ice bath. If oiling persists, switch to Isopropanol (IPA) as the single solvent.

Q2: I see a new spot on TLC after workup that wasn't there during the reaction.

  • Diagnosis: This is likely 5-methoxy-1H-indole-4-carboxamide .[1]

  • Mechanism: Nitriles can hydrolyze to amides in the presence of strong acids or bases, especially with heat.

  • Prevention: Ensure your workup quench is pH neutral.[1] Avoid heating the crude material in acidic solvents for extended periods.

Q3: The yield is lower than expected, but the NMR looks clean.

  • Diagnosis: Indole-4-carbonitriles can be sublimed under high vacuum at elevated temperatures.[1]

  • Fix: When drying the final solid, keep the vacuum oven temperature below 45°C. Also, check the aqueous layer of your extraction; the N-H acidity might have caused some product to remain in the aqueous phase if the pH was high ( > pH 10).

References

  • Palladium Removal Strategies

    • Source: BenchChem Technical Support.[1][3] "Palladium Catalyst Removal in Indole Reactions."

  • Recrystallization of Indole Derivatives

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link][1]

  • Synthesis and Properties of 4-Cyanoindoles

    • Source: National Institutes of Health (NIH) / PMC. "Synthesis of 4-cyanoindole nucleosides."
    • URL:[Link][1]

  • Impurity Profiling in Indole Synthesis

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

Sources

Solving solubility issues of 5-methoxy-1H-indole-4-carbonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-methoxy-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful formulation and application of this compound in aqueous buffer systems.

Understanding the Molecule: Predicted Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of 5-methoxy-1H-indole-4-carbonitrile. These predicted values, generated using advanced computational models, provide a foundation for understanding its behavior in aqueous solutions.

PropertyPredicted ValueImplication for Aqueous Solubility
Acidic pKa (indole N-H) ~16-17The indole N-H proton is very weakly acidic and will not be ionized in typical physiological pH ranges (1-8). Therefore, pH adjustment to deprotonate this group and form a salt is not a viable primary strategy for enhancing solubility.
Consensus LogP ~2.2 - 2.5A positive LogP value in this range indicates that the compound is moderately lipophilic, meaning it preferentially partitions into non-polar environments over water. This inherent hydrophobicity is a primary contributor to its low aqueous solubility.
Aqueous Solubility (logS) ~ -3.5 to -4.0This predicted logS value corresponds to a solubility classification of "poorly soluble" to "sparingly soluble," with an estimated concentration in the low micromolar range in pure water.

These predictions highlight the challenges in achieving sufficient aqueous concentrations of 5-methoxy-1H-indole-4-carbonitrile for many biological assays. The following sections will address these challenges with targeted solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues.

FAQ 1: My 5-methoxy-1H-indole-4-carbonitrile, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?

Answer:

This is a common phenomenon known as "precipitation upon dilution" and is expected for hydrophobic compounds like 5-methoxy-1H-indole-4-carbonitrile. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many non-polar compounds. However, when the DMSO stock solution is introduced into an aqueous buffer, the overall solvent environment becomes predominantly polar (aqueous). The hydrophobic compound, no longer sufficiently solvated, crashes out of the solution.

Here is a workflow to diagnose and solve this issue:

Surfactant_Mechanism cluster_micelle Micelle cluster_solution Solubilized Compound core Hydrophobic Core s1 Surfactant core->s1 s2 Surfactant core->s2 s3 Surfactant core->s3 s4 Surfactant core->s4 s5 Surfactant core->s5 s6 Surfactant core->s6 compound 5-methoxy-1H-indole-4-carbonitrile compound->core Encapsulation water Aqueous Buffer micelle_in_water Micelle in Water cluster_micelle cluster_micelle

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Troubleshooting Option 3: Cyclodextrins

Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [1][2]This structure allows them to encapsulate poorly water-soluble "guest" molecules, such as 5-methoxy-1H-indole-4-carbonitrile, forming an "inclusion complex." [3][4]This complex has a water-soluble exterior, effectively increasing the solubility of the guest molecule in aqueous solutions. [1][2] Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity. [2]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative with high water solubility.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare a concentrated stock solution of 5-methoxy-1H-indole-4-carbonitrile in an appropriate organic solvent (e.g., ethanol or DMSO).

  • Prepare a cyclodextrin solution in your aqueous buffer. The concentration will need to be optimized, but starting with a 10-20% (w/v) solution is a good approach.

  • Add the compound stock solution to the cyclodextrin solution with continuous stirring.

  • Allow the mixture to equilibrate. This can take several hours to overnight at room temperature with stirring to allow for the formation of the inclusion complex.

  • Filter the solution (optional). If any undissolved material remains, the solution can be filtered through a 0.22 µm filter to remove it.

FAQ 2: Can I use pH adjustment to increase the solubility of 5-methoxy-1H-indole-4-carbonitrile?

Answer:

Based on the predicted pKa of the indole N-H proton (~16-17), pH adjustment is not a practical strategy for increasing the solubility of this compound in typical biological buffers (pH 1-8).

Scientific Rationale:

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. To significantly increase the proportion of the ionized (and generally more water-soluble) form of a weakly acidic compound, the pH of the solution needs to be raised to at least 2 units above its pKa. [5]For 5-methoxy-1H-indole-4-carbonitrile, this would require a pH of >18, which is not compatible with biological experiments.

The indole N-H is a very weak acid, and under physiological conditions, it will exist almost entirely in its neutral, uncharged form. While some weakly basic drugs can have their solubility increased by lowering the pH, 5-methoxy-1H-indole-4-carbonitrile does not possess a sufficiently basic functional group for this to be an effective strategy.

Caption: Relationship between pH and the ionization state of 5-methoxy-1H-indole-4-carbonitrile.

Summary of Recommended Starting Conditions

MethodFormulation ComponentStarting ConcentrationKey Considerations
Co-solvency Ethanol10-20% (v/v) in bufferEnsure final DMSO concentration is non-toxic.
Surfactants Tween® 800.5-2% (w/v) in bufferConfirm concentration is above the CMC.
Cyclodextrins HP-β-CD10-20% (w/v) in bufferAllow sufficient time for complexation.

References

  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
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  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search.
  • Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search.
  • Vertex AI Search. Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes - MDPI.
  • Vertex AI Search. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Vertex AI Search. Frequently Asked Questions | Selleckchem.com.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
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  • Vertex AI Search. 5-Methoxy-1H-indole-3-carbonitrile | 23084-36-8 - Sigma-Aldrich.
  • Vertex AI Search. 61019-05-4 | 5-Methoxy-7-methyl-1H-indole - ChemScene.
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  • Vertex AI Search. Magnetic poly(β-cyclodextrin)
  • Vertex AI Search. 5-Methoxy-1H-indole-3-carbonitrile - MySkinRecipes.
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  • Vertex AI Search. DMSO concentration in cell culture? Precipitating while PBS is added?
  • Vertex AI Search. DMSO - Definition and Relevance | Nanopedia - NanoTemper.
  • Vertex AI Search. 17.6 pH Effects on Solubility - Chad's Prep®.
  • Vertex AI Search. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem - NIH.
  • Vertex AI Search. Fundamental chemical properties of 5-Methoxyindole. - Benchchem.
  • Vertex AI Search. Cosolvent - Wikipedia.
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  • Vertex AI Search. 5-Methoxyindole - LKT Labs.
  • Vertex AI Search. 5-Methoxy-1H-indol - Wikipedia.
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  • Vertex AI Search. 5-Methoxy-1H-indole-2-carbonitrile | CAS#:101681-81-6 | Chemsrc.
  • Vertex AI Search. 5-methoxy-7-methyl-1H-indole-4-carbaldehyde | C11H11NO2 | CID 90057351 - PubChem.
  • Vertex AI Search. 1H-Indole, 5-methoxy- - the NIST WebBook.
  • Vertex AI Search. 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray.
  • Vertex AI Search. Co-solvent: Significance and symbolism.
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  • Vertex AI Search. 5-Methoxyindole | 1006-94-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Vertex AI Search. CAS 61019-05-4: 5-methoxy-7-methyl-1H-Indole | CymitQuimica.
  • Vertex AI Search.

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Minimizing side reactions during the hydrolysis of indole nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During the Hydrolysis of Indole Nitriles Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The Indole Paradox

Hydrolyzing a nitrile group (-CN) on an indole core—specifically at the C3 position—is a deceptive challenge.[1] While standard textbook hydrolysis suggests refluxing in strong acid (HCl/H2SO4), applying this to indoles often results in a black, insoluble tar or a vanishing product.[1]

The Core Conflict: You are attempting to hydrolyze a hard electrophile (the nitrile) attached to an electron-rich, acid-sensitive heterocycle (the indole).

  • Acidic conditions trigger polymerization (dimerization/trimerization) of the indole ring.[1]

  • Thermal forcing triggers decarboxylation of the resulting carboxylic acid.[1]

This guide provides the mechanistic insight and validated protocols to navigate this instability.

Module 1: Mechanistic Intelligence

Why Standard Methods Fail

To troubleshoot effectively, you must visualize the competing pathways.[1] The indole ring is not an inert scaffold; it is an active participant in the reaction.[1]

1. The Polymerization Trap (Acid Catalyzed)

In strong acid (pH < 1), the indole C3 position is protonated.[1] This electrophilic species is attacked by a second unprotonated indole molecule, initiating a chain reaction that leads to dimers, trimers, and eventually "indole tar."[1]

  • Key Indicator: Reaction mixture turns dark red/brown rapidly, followed by precipitation of amorphous solids.[1]

2. The Decarboxylation Trap

Indole-3-carboxylic acids are inherently unstable.[1] The electron-rich nitrogen pushes electron density into the ring, destabilizing the carboxyl bond at C3.

  • Mechanism:[2][3][4][5][6][7] Thermal energy facilitates the loss of CO₂, reverting the molecule back to the parent indole (or a polymer thereof).

  • Key Indicator: Gas evolution (bubbles) and loss of the carboxyl product peak on LCMS, with an increase in the parent indole peak.

Visualizing the Reaction Network

The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" in your reaction flask.

IndoleHydrolysis Nitrile Indole-3-Nitrile Amide Indole-3-Amide (Intermediate) Nitrile->Amide Hydrolysis (Base/Enzyme) Tar Polymer/Tar (Irreversible) Nitrile->Tar Strong Acid (H+) Polymerization Acid Indole-3-Carboxylic Acid (Target) Amide->Acid Hydrolysis (Base/Enzyme) Parent Parent Indole (Decarboxylated) Acid->Parent Heat (>80°C) or Acid Decarboxylation

Figure 1: Reaction pathways showing the narrow therapeutic window for successful hydrolysis.[1] Acidic pathways (dashed red) lead to destructive side reactions.

Module 2: Troubleshooting Guide

Issue 1: The "Disappearing Product" (Decarboxylation)

Symptom: LCMS shows conversion to the acid, but after workup or drying, the yield drops, and the parent indole (M-44 mass) appears.

  • Root Cause: Thermal instability.[1] Indole-3-carboxylic acids decarboxylate readily above 60–80°C, especially in acidic media.[1]

  • Corrective Action:

    • Avoid Acidic Workups: Do not acidify to pH 1–2 to precipitate the product.[1] Stop at pH 4–5.[1]

    • Cold Acidification: If acidification is necessary, perform it at 0°C.

    • Lyophilization: Do not oven dry. Freeze-dry the product to remove water without heat stress.[1]

Issue 2: The "Stubborn Amide" (Incomplete Hydrolysis)

Symptom: Reaction stalls at the amide intermediate (M+18 mass). Pushing with heat causes degradation.[1]

  • Root Cause: The amide bond is resonance-stabilized and sterically hindered by the indole ring. Standard hydroxide hydrolysis (NaOH) is often too slow at safe temperatures.[1]

  • Corrective Action:

    • Switch to Peroxide (Radziszewski Condtions): The hydroperoxide anion (HOO⁻) is a super-nucleophile—100x more potent than hydroxide (OH⁻).[1] It attacks the nitrile/amide carbon much faster at lower temperatures.[1]

    • Use a Biocatalyst: Nitrilases can bypass the amide entirely (see Protocol B).[1]

Issue 3: The "Black Tar" (Polymerization)

Symptom: Reaction turns black/viscous.[1] No product recoverable.

  • Root Cause: Use of mineral acids (HCl, H₂SO₄) or Lewis acids.[1]

  • Corrective Action:

    • Ban Strong Acids: Never use pH < 3 for indole nitriles.[1]

    • Alkaline Only: Switch to NaOH/KOH or basic peroxide methods.

Module 3: Validated Protocols

Protocol A: Alkaline Peroxide Hydrolysis (Chemical Method)

Best for: Small to mid-scale synthesis where enzymes are unavailable.[1] High tolerance for steric hindrance.

Mechanism: The hydroperoxide anion attacks the nitrile to form an imidate, which rapidly collapses to the amide and then the acid. Reference: Adapted from Katritzky et al. (1989) and Common Organic Chemistry methodology.

Step-by-Step:

  • Dissolution: Dissolve Indole-Nitrile (1.0 equiv) in Ethanol or DMSO (10 volumes).

  • Base Addition: Add 6M NaOH (4.0 equiv). Note: The solution may turn slight yellow/orange.

  • Peroxide Addition: Cool to 0°C. Add 30% H₂O₂ (10–20 equiv) dropwise. Caution: Exothermic.

  • Incubation: Warm to Room Temperature (20–25°C). Stir for 2–6 hours. Monitor by HPLC.

  • Quench: Cool to 0°C. Quench excess peroxide with saturated Sodium Thiosulfate (Na₂S₂O₃).

  • Workup:

    • Evaporate Ethanol (keep temp < 40°C).[1]

    • Dilute with water.[1] Wash with Ethyl Acetate (removes unreacted nitrile).[1]

    • Crucial Step: Acidify aqueous layer carefully with 1M Citric Acid or Acetic Acid to pH 4–5 (NOT pH 1).[1]

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo at <40°C.

Protocol B: Biocatalytic Hydrolysis (Nitrilase)

Best for: Scale-up, Green Chemistry, and highly acid-sensitive substrates.[1]

Mechanism: Nitrilase enzymes (EC 3.5.5.[1]1) hydrolyze nitriles directly to carboxylic acids, often without releasing the free amide intermediate.[1] Reference: Gong et al. (2012); Alcaligenes faecalis nitrilase specificity.[1]

Step-by-Step:

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0–7.5).

  • Substrate Loading: Dissolve Indole-Nitrile in MeOH or DMSO (final concentration in reaction should be <10% solvent).[1]

  • Enzyme Addition: Add commercial Nitrilase (e.g., from Alcaligenes faecalis or screened kit).[1] Load ratio: 10–50 mg enzyme per mmol substrate.[1]

  • Incubation: Shake at 30°C for 12–24 hours.

  • Workup:

    • Filter off enzyme (Celite filtration).[1]

    • Adjust pH to 4.0.[1]

    • Extract with Ethyl Acetate.[1]

Summary Data: Method Comparison

FeatureAcid Hydrolysis (HCl)Base Hydrolysis (NaOH)Alkaline Peroxide (H₂O₂/OH⁻)Biocatalysis (Nitrilase)
Risk of Polymerization High (Critical Failure)LowLowZero
Risk of Decarboxylation High (Due to heat)Moderate (If heated)Low (Room Temp)Zero (30°C)
Reaction Rate SlowModerateFast Moderate
Selectivity PoorModerateHighVery High
Green Score LowMediumMediumHigh

Decision Matrix: Selecting Your Method

DecisionTree Start Start: Indole-Nitrile Hydrolysis Scale Is Scale > 100g? Start->Scale Enzyme Do you have Nitrilase Library? Scale->Enzyme No (<100g) Method_Bio USE PROTOCOL B (Nitrilase) Scale->Method_Bio Yes (Cost Effective) Enzyme->Method_Bio Yes Method_H2O2 USE PROTOCOL A (Alkaline H2O2) Enzyme->Method_H2O2 No Method_Base Use Mild Base (LiOH/NaOH) Watch Temp < 50°C Method_H2O2->Method_Base If Peroxide Sensitive

Figure 2: Decision tree for selecting the optimal hydrolysis methodology based on scale and resource availability.

References

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989).[1] Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide.[1][8] Synthesis.

  • Gong, J. S., et al. (2012).[1] Nitrilases in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile.[1][9][10][11][12] Microbial Cell Factories.

  • Nateghi, M. R., et al. (2011).[1] Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry.

  • Common Organic Chemistry. (n.d.).[1] Nitrile to Amide: Urea-Hydrogen Peroxide (UHP) Conditions.[1][6]

  • Kobayashi, M., et al. (1993).[1] Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile.[1][9][10][11][12] Proceedings of the National Academy of Sciences.

Sources

Stability of 5-methoxy-1H-indole-4-carbonitrile under acidic reaction conditions

[1]

Executive Summary

5-methoxy-1H-indole-4-carbonitrile presents a unique "push-pull" electronic system.[1] The C4-nitrile (electron-withdrawing) stabilizes the indole ring against acid-catalyzed polymerization compared to simple indoles, while the C5-methoxy (electron-donating) activates the system, maintaining some susceptibility to electrophilic attack.

In acidic media, three primary reaction pathways compete:

  • Nitrile Hydrolysis: Conversion to amide (partial) or carboxylic acid (full).[1][2][3]

  • Pinner Reaction: Conversion to imidate esters (if anhydrous alcohol is present).[1]

  • Indole Dimerization: Acid-catalyzed polymerization (minimized by the C4-CN group but possible under forcing conditions).[1]

Section 1: Critical Stability Profile

Use this table to predict the fate of your molecule based on your specific acid conditions.

Acid ConditionPrimary OutcomeRisk LevelNotes
Dilute Aqueous HCl / H₂SO₄ (RT) Stable / Slow Hydrolysis LowNitrile hydrolysis is slow at RT.[1] Ring is generally stable.[1]
Conc. HCl / H₂SO₄ (Reflux) Hydrolysis (Amide/Acid) HighWill convert -CN to -CONH₂ or -COOH.[1] Ring intact.
Anhydrous HCl in MeOH/EtOH Pinner Reaction CriticalForms imidate ester salts, not carboxylic acids.[1]
Lewis Acids (BBr₃, AlCl₃) Demethylation CriticalCleaves C5-OMe to C5-OH.[1]
HBr / HI (Reflux) Demethylation + Hydrolysis CriticalCleaves ether and hydrolyzes nitrile.[1]

Section 2: Reaction Pathway Analysis

The following diagram illustrates the competing pathways your molecule faces in acidic environments.

ReactionPathwaysStart5-Methoxy-1H-indole-4-carbonitrileAmidePrimary Amide(-CONH2)Start->AmideAq. Acid(Mild Heat)ImidateImidate Ester(Pinner Salt)Start->ImidateHCl (gas)+ AlcoholPhenol5-Hydroxy Indole(Demethylation)Start->PhenolBBr3 orConc. HBrDimerIndole Dimer(Polymerization)Start->DimerConc. Acid(No Nucleophile)AcidCarboxylic Acid(-COOH)Amide->AcidAq. Acid(Strong Heat)

Figure 1: Competing reaction pathways for 5-methoxy-1H-indole-4-carbonitrile in acidic media.

Section 3: Troubleshooting Guides

Module A: The Nitrile Group (Hydrolysis Issues)

Issue: You observe a mass shift of +18 Da (Amide) or +19 Da (Acid) on LCMS. Context: Nitriles are generally robust but will hydrolyze with water and acid.[1][2] The C4 position is sterically crowded, which may slow down hydrolysis compared to unhindered benzonitriles.[1]

Step-by-Step Troubleshooting:

  • Check Water Content: If hydrolysis is unwanted, ensure your solvents are anhydrous.[1] Even trace water in TFA or HCl/Dioxane can catalyze partial hydrolysis to the amide [1].[1]

  • Temperature Control: Hydrolysis is highly temperature-dependent.[1]

    • To Prevent: Keep reaction < 0°C or at RT.[1]

    • To Promote: Reflux is usually required for full conversion to carboxylic acid [2].[1]

  • The "Pinner" Trap: If you are using HCl in Methanol intending to hydrolyze the nitrile, you will instead form the imidate methyl ester (Mass +32 Da vs. nitrile).

    • Correction: To get the ester, add water after the Pinner salt forms. To get the acid, use aqueous acid from the start.

Module B: Indole Ring Integrity

Issue: Darkening of reaction mixture, insoluble tars, or multiple high-MW peaks on LCMS. Context: Indoles are electron-rich and prone to acid-catalyzed dimerization (protonation at C3 followed by electrophilic attack).[1] Mechanism: The C4-cyano group is electron-withdrawing, which stabilizes the ring against this pathway compared to 5-methoxyindole alone.[1] However, the C5-methoxy group pushes electron density back in.[1]

Protocol for Protection:

  • Concentration: High concentration promotes intermolecular dimerization.[1] Dilute your reaction (0.05 M - 0.1 M).

  • Scavengers: If using TFA for deprotection of other groups (e.g., Boc), add a cation scavenger like triethylsilane (TES) or indole (sacrificial) to intercept electrophiles [3].[1]

  • Avoid Oxidizing Acids: Do not use Nitric acid or concentrated Sulfuric acid without strict temperature control, as oxidative degradation of the electron-rich indole is rapid.[1]

Module C: Ether Cleavage (Demethylation)

Issue: Loss of Methyl group (Mass -14 Da).[1] Context: The methyl ether is stable to HCl, TFA, and H₂SO₄ under standard conditions.[1] Risk Factors:

  • Lewis Acids: Reagents like BBr₃, AlCl₃, or BCl₃ will rapidly cleave the methyl ether to a phenol [4].[1]

  • Nucleophilic Acids: Refluxing in 48% HBr or HI will cause demethylation.[1]

Section 4: Diagnostic Decision Tree

Use this logic flow to identify your impurity based on LCMS data.

DecisionTreeObservationLCMS Observation(Relative to SM)Plus18+18 DaObservation->Plus18Plus19+19 DaObservation->Plus19Plus32+32 Da(in MeOH)Observation->Plus32Minus14-14 DaObservation->Minus14PlusSM+ SM Mass(Dimer)Observation->PlusSMAmidePrimary Amide(Partial Hydrolysis)Plus18->AmideAcidCarboxylic Acid(Full Hydrolysis)Plus19->AcidImidateImidate Ester(Pinner Product)Plus32->ImidatePhenolDemethylation(Ether Cleavage)Minus14->PhenolPolymerIndole DimerizationPlusSM->Polymer

Figure 2: Rapid diagnostic logic for acid-degradation products.[1]

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use TFA to remove a Boc group elsewhere on the molecule without affecting the nitrile? A: Yes. TFA/DCM (1:1) at room temperature is generally safe for the nitrile and the methoxy group. However, trace water in the TFA can cause slow hydrolysis to the amide over long periods (>4 hours). Ensure the TFA is fresh and the reaction time is minimized.

Q2: I tried to hydrolyze the nitrile to the acid using HCl/MeOH, but the product mass is wrong. Why? A: You likely formed the methyl imidate (Pinner salt) or the methyl ester . HCl in anhydrous methanol promotes the attack of methanol on the nitrile carbon, not water. To get the acid, you must use aqueous HCl or hydrolyze the intermediate ester with NaOH/Water.

Q3: Will the indole ring polymerize in 1M HCl? A: At room temperature, significant polymerization is unlikely due to the stabilizing effect of the electron-withdrawing nitrile group at C4. However, if the solution turns pink or red, it indicates the formation of oligomers. Keep the concentration low to prevent this.

References

  • Master Organic Chemistry. Hydrolysis of Nitriles to Amides and Carboxylic Acids. Available at: [Link]

  • Lumen Learning. Hydrolysis of Nitriles. Available at: [Link][1][3][4][5][6][7][8]

  • Asian Journal of Chemistry. Kinetic Study of Polymerization of Indole. (Discusses acid-catalyzed mechanisms). Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (General reference for methyl ether stability). Related discussion: [Link]

Preventing oxidation of the indole ring in 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 5-Methoxy-1H-indole-4-carbonitrile

Ticket ID: IND-OX-5M4CN-001 Status: Open for Resolution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Push-Pull" Instability

Welcome to the technical support center. If you are accessing this guide, you likely encountered the "browning" phenomenon—where your pristine white/yellow solid turned pink, brown, or black during storage or synthesis.

The Root Cause: 5-methoxy-1H-indole-4-carbonitrile is a chemically schizophrenic molecule.

  • The "Push": The 5-methoxy group is a strong Electron Donating Group (EDG). It pushes electron density into the indole ring, significantly raising the HOMO (Highest Occupied Molecular Orbital) energy and making the C2-C3 double bond highly susceptible to oxidative attack (electrophilic or radical).

  • The "Pull": The 4-carbonitrile group is an Electron Withdrawing Group (EWG). While it deactivates the benzene ring, it creates a "dipole strain" across the fused system.

The Result: The pyrrole ring (specifically the C2=C3 bond) becomes the "sacrificial anode," effectively scavenging oxygen or radicals from the environment to form oxindoles, isatins, or polymeric tars.

The Oxidation Mechanism (Visualized)

To prevent oxidation, you must understand the enemy. The degradation usually follows a radical-mediated pathway or singlet oxygen addition.

IndoleOxidation cluster_prevention Intervention Points Indole 5-Methoxy-1H-indole-4-CN (Intact Substrate) RadicalCat Indole Radical Cation (Highly Reactive) Indole->RadicalCat Light / Air / Acid / Peroxides Peroxyl C3-Hydroperoxide Intermediate RadicalCat->Peroxyl + O2 (Triplet or Singlet) Dimer Oxidative Dimers (Insoluble Tar) RadicalCat->Dimer Radical Coupling Oxindole Oxindole/Isatin (Brown/Red Impurities) Peroxyl->Oxindole Rearrangement P1 Argon/N2 Atmosphere P1->RadicalCat Blocks O2 P2 Radical Scavengers (BHT) P2->RadicalCat Quenches Radical P3 Base Wash / Deacidification P3->Peroxyl Prevents Acid Catalysis

Figure 1: Mechanistic pathway of indole degradation showing critical intervention points (Green) to stop the cascade.

Critical Handling Protocols

A. Storage & Shelf Life
  • Temperature: Store at -20°C . Room temperature storage accelerates autoxidation by a factor of 2–3x per 10°C increase.

  • Atmosphere: Always store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials.

  • Container: Amber glass is mandatory. UV light excites the indole to a triplet state, initiating singlet oxygen formation (

    
    ).
    
B. Reaction Optimization

The most common failure point is the solvent. Ethers (THF, Diethyl Ether, Dioxane) form peroxides over time. These peroxides act as initiators for indole oxidation.

Protocol: Solvent Preparation

  • Test for Peroxides: Use starch-iodide paper on all ethereal solvents. If positive, do not use .

  • Degassing (The "Freeze-Pump-Thaw" Method):

    • Step 1: Place solvent in a Schlenk flask.

    • Step 2: Freeze with liquid N2.

    • Step 3: Apply high vacuum (0.1 mmHg) for 10 mins.

    • Step 4: Thaw in warm water (under static vacuum).

    • Step 5: Backfill with Argon. Repeat 3x.

    • Why? Sparging (bubbling gas) only removes ~80% of dissolved oxygen. Freeze-pump-thaw removes >99%.

C. The "Silica Trap" (Purification)

Issue: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0). For 5-methoxy-1H-indole-4-carbonitrile, this acidity is sufficient to protonate the C3 position, setting up an acid-catalyzed oxidation loop.

Solution: The Buffered Silica Technique

Parameter Standard Protocol (Avoid) Optimized Protocol (Recommended)
Stationary Phase Silica Gel 60 (Acidic) Neutral Alumina or TEA-Buffered Silica
Mobile Phase Modifier None 1% Triethylamine (TEA)
Loading Method Dry load on Silica Liquid load (DCM) or Dry load on Celite

| Fraction Collection | Slow evaporation | Rapid concentration (keep bath <30°C) |

Strategic Protection (The "Nuclear Option")

If your synthesis involves oxidative conditions (e.g., Pd-catalyzed cross-couplings, radical halogenation), you must protect the indole nitrogen. The free N-H is the gateway to electron density donation.

Decision Matrix: When to Protect?

ProtectionLogic Start Experimental Conditions? Oxidative Oxidants Present? (Peroxides, NBS, Air) Start->Oxidative Base Strong Base Used? Oxidative->Base No Protect REQUIRED: Protect N-H (Boc, Tosyl, SEM) Oxidative->Protect Yes Acid Lewis/Brønsted Acid? Base->Acid No Base->Protect Yes (Deprotonation Risk) Acid->Protect Yes (Polymerization Risk) NoProtect Proceed with Caution (Argon + BHT) Acid->NoProtect No

Figure 2: Decision matrix for N-protection. Electron-withdrawing protecting groups (Boc, Ts) pull density from the ring, rendering it inert to oxidation.

Recommended Protecting Group:

  • Tosyl (Ts): Strong EWG. Maximally deactivates the ring. Best for harsh oxidative steps.

  • Boc: Moderate EWG. Good balance, easy removal.

  • Acetyl: Weak EWG. Often insufficient for 5-methoxy indoles.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon adding the catalyst. What happened?

  • Diagnosis: Metal-mediated oxidation. Palladium(II) and Copper(I/II) can act as single-electron oxidants if the indole is electron-rich.

  • Fix: Add the catalyst last. Ensure the system is strictly anaerobic. If using Pd, switch to a more electron-rich ligand (e.g., SPhos, XPhos) to stabilize the Pd(0) species and prevent it from oxidizing the indole.

Q2: I see a "double spot" on TLC that merges into one. Is this oxidation?

  • Diagnosis: Likely not oxidation, but NH-tautomerism or hydrogen bonding with the 4-cyano group.

  • Verification: Run a 2D-TLC. Spot the plate, run it halfway, rotate 90°, and run again. If the spots lie on the diagonal, it is the same compound. If off-diagonal, it is a degradation product (likely the oxindole).

Q3: Can I use DMSO as a solvent?

  • Warning: DMSO is an oxidant under certain conditions (Swern-type activation). If you have electrophiles present (like acid chlorides or anhydrides), DMSO will oxidize your indole C3 position instantly. Use DMF or NMP instead.

References

  • Indole Oxidation Mechanisms

    • Recent advances in the oxidative activation of the C2–C3 π bond of indoles.[1][2] (2020).[3] Organic & Biomolecular Chemistry.

  • Silica Gel Risks

    • Regioselective oxidation of indoles to 2-oxindoles promoted by sulfuric acid adsorbed on silica gel.[4] (2013). RSC Advances.

  • Protection Strategies

    • Late-Stage Chemo- and Enantioselective Oxidation of Indoles. (2023).[5] Organic Chemistry Portal.

  • General Stability Data

    • 5-Methoxyindole Properties & Handling.[6][7] BenchChem Technical Data.

Sources

Technical Support Center: Optimizing Column Chromatography Gradients for 4-Cyano-5-Methoxyindole Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the purification of 4-cyano-5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the separation of this and structurally similar indole derivatives using column chromatography. Here, we will delve into the nuances of gradient optimization, offering practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the setup and initial development of a chromatographic method for 4-cyano-5-methoxyindole.

Q1: What are the key chemical properties of 4-cyano-5-methoxyindole that influence its chromatographic behavior?

A1: Understanding the physicochemical properties of 4-cyano-5-methoxyindole is the foundation for developing a successful separation method. The molecule possesses a moderately polar indole core, a polar nitrile (-CN) group, and a methoxy (-OCH3) group which also contributes to its polarity. The nitrile group, in particular, can enhance solubility in polar solvents.[1] The indole nitrogen can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. These characteristics suggest that both normal-phase and reversed-phase chromatography are viable options for purification.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.18 g/mol -
Polarity Moderately polarInfluences choice of stationary and mobile phases.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.[1][2][3]Dictates solvent selection for sample preparation and mobile phase.
Key Functional Groups Indole, Cyano (-CN), Methoxy (-OCH₃)These groups dictate the molecule's interactions with the stationary phase.
Q2: Should I use normal-phase or reversed-phase chromatography for purifying 4-cyano-5-methoxyindole?

A2: The choice between normal-phase and reversed-phase chromatography depends on the impurities present in your crude sample and your desired outcome.

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[4] It is often effective for separating isomers and compounds with differing polarity. Given that indole derivatives are frequently synthesized in organic solvents, direct application of the reaction mixture (after appropriate workup) to a normal-phase column can be a straightforward approach.[5]

  • Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC and uses a non-polar stationary phase (like C18) with a polar mobile phase.[6][7][8] RPC is excellent for separating compounds based on hydrophobicity.[6][7] If your impurities are significantly more or less polar than 4-cyano-5-methoxyindole, RPC can provide excellent resolution.[6] A study on the separation of various indoleamines successfully utilized a C18 column with a simple gradient system.[9]

Recommendation: Start with thin-layer chromatography (TLC) using both normal-phase (silica gel) and reversed-phase plates to scout for the best separation conditions.[10] This will provide a good indication of which mode will be more effective.

Q3: How do I select the initial mobile phase for gradient elution?

A3: The goal is to find a starting mobile phase composition that allows your compound of interest to be retained at the head of the column.[11]

  • For Normal-Phase Chromatography: Begin with a low-polarity solvent system, such as hexane with a small percentage of a more polar solvent like ethyl acetate or dichloromethane.[4][10] A typical starting point could be 5-10% ethyl acetate in hexane.

  • For Reversed-Phase Chromatography: Start with a highly polar mobile phase, such as water or a buffer, with a small amount of an organic modifier like acetonitrile or methanol.[8][12] A common starting condition is 5-10% acetonitrile in water.

The key is to ensure that your sample solvent is as weak as or weaker than the initial mobile phase to prevent poor peak shape.

Q4: What is the difference between a linear and a step gradient, and when should I use each?

A4: Both linear and step gradients involve increasing the elution strength of the mobile phase over time, but they do so differently.[13][14]

  • Linear Gradient: The concentration of the strong solvent increases at a constant rate.[13] This is the most common type of gradient and is excellent for separating mixtures with a wide range of polarities and for initial method development (scouting runs).[11][15]

  • Step Gradient: The mobile phase composition is changed in discrete steps, with isocratic holds at each step.[13][14] Step gradients are particularly useful for improving the resolution of closely eluting compounds and can reduce solvent consumption and run time once the elution profile is understood.[13][14]

Recommendation: Begin with a linear scouting gradient to determine the approximate solvent concentration required to elute your compound.[11] Once you have this information, you can design a more optimized linear or step gradient to improve the separation.[13]

Section 2: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section provides solutions to common problems encountered during the purification of 4-cyano-5-methoxyindole.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution/Peak Overlap - Inappropriate mobile phase selectivity.- Gradient is too steep.- Column is overloaded.- Test different solvent systems: Try a different strong solvent (e.g., methanol instead of acetonitrile in RPC, or dichloromethane instead of ethyl acetate in NPC).- Flatten the gradient: Decrease the rate of change of the strong solvent concentration over time.[11]- Reduce sample load: Inject a smaller amount of your sample onto the column.
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups on silica).- Column overload.- Mismatch between sample solvent and mobile phase.- Add a modifier to the mobile phase: For RPC, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can suppress ionization and improve peak shape.[16]- Reduce sample load. - Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.
Peak Fronting - Column overload (too high concentration or injection volume).- Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce the injection volume. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in temperature.- Column degradation.- Prepare fresh mobile phases daily and ensure accurate measurements. - Use a column oven to maintain a consistent temperature. [17]- Perform a blank run or analyze a standard to check column performance. [18]
Compound Does Not Elute - The mobile phase is too weak.- The compound has decomposed on the column.- Increase the final concentration of the strong solvent in your gradient. - Test the stability of your compound on silica or the RPC stationary phase using TLC. [19]

Section 3: Protocol Optimization Strategies

This section provides detailed workflows for developing and optimizing a separation method for 4-cyano-5-methoxyindole.

Workflow 1: Initial Method Development with Scouting Gradients

The objective of this workflow is to quickly determine the approximate mobile phase composition that elutes 4-cyano-5-methoxyindole.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of your crude sample in a weak solvent (e.g., the initial mobile phase).

    • Prepare your mobile phases: a weak solvent (A) and a strong solvent (B).

      • NPC Example: A = Hexane, B = Ethyl Acetate

      • RPC Example: A = Water with 0.1% Formic Acid, B = Acetonitrile with 0.1% Formic Acid

  • Scouting Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% B).

    • Inject the sample.

    • Run a fast, linear gradient from low to high concentration of the strong solvent (e.g., 5% to 95% B over 10-15 column volumes).[11]

    • Monitor the elution profile using a UV detector.

  • Analysis:

    • Determine the percentage of solvent B at which 4-cyano-5-methoxyindole elutes. This will be the basis for your optimized gradient.

G cluster_prep Preparation cluster_run Scouting Run cluster_analysis Analysis prep_sample Prepare Sample in Weak Solvent equilibrate Equilibrate Column (e.g., 5% B) prep_sample->equilibrate prep_mobile Prepare Mobile Phases (A & B) prep_mobile->equilibrate inject Inject Sample equilibrate->inject gradient Run Fast Linear Gradient (e.g., 5-95% B) inject->gradient analyze Determine Elution %B gradient->analyze

Caption: Workflow for Initial Method Development.

Workflow 2: Focused Gradient Optimization

Based on the scouting run, this workflow aims to improve the resolution around the peak of interest.

Step-by-Step Protocol:

  • Calculate the Focused Gradient Range:

    • Take the elution percentage of B from the scouting run (let's call it %Belution).

    • Set the starting percentage of B for your focused gradient to be approximately 5% below %Belution.

    • Set the ending percentage of B to be about 3-5% above %Belution.[13]

  • Design the Focused Gradient:

    • Initial Isocratic Hold: Hold at the starting %B for 1-2 column volumes. This helps to focus the sample band at the column inlet.[15]

    • Shallow Gradient Segment: Run a slow, linear gradient through the calculated focused range.

    • Column Wash: After your compound has eluted, rapidly increase the percentage of B to wash off any strongly retained impurities.

    • Re-equilibration: Return to the initial mobile phase conditions and hold for several column volumes to prepare for the next injection.

  • Refinement:

    • Adjust the slope of the shallow gradient segment to fine-tune the separation between your target compound and any closely eluting impurities. A shallower gradient will generally increase resolution.[11]

G cluster_design Focused Gradient Design cluster_run Execution & Refinement scouting_result Scouting Run Result (%B at elution) calc_range Calculate Gradient Range (%B elution +/- 5%) scouting_result->calc_range set_hold Set Initial Isocratic Hold calc_range->set_hold set_gradient Design Shallow Gradient Segment set_hold->set_gradient set_wash Add Column Wash Step set_gradient->set_wash set_reequil Set Re-equilibration Step set_wash->set_reequil run_method Run Focused Gradient Method set_reequil->run_method refine Refine Gradient Slope for Optimal Resolution run_method->refine

Caption: Focused Gradient Optimization Workflow.

Section 4: Concluding Remarks

The successful separation of 4-cyano-5-methoxyindole is an achievable goal with a systematic and logical approach to method development. By understanding the fundamental properties of the molecule and applying the principles of gradient optimization, you can develop a robust and efficient purification protocol. Remember that each separation is unique, and some empirical optimization will always be necessary. This guide provides a strong foundation and a practical framework for your experimental design.

References
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Rochester.
  • Thermo Fisher Scientific. (2023, November 3).
  • TutorChase.
  • Kromidas, S.
  • Waters Corporation.
  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Chrom Tech, Inc. (2024, November 20).
  • Anderson, G. M., & Purdy, W. C. (2000, July 7).
  • AZoM. (2023, October 11). How to correctly do Step Gradients?
  • alwsci. (2024, May 10).
  • Biotage. (2023, January 26).
  • Phenomenex. (2025, June 6).
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
  • Interchim. (2020, February 15).
  • Chrom Tech, Inc. (2025, October 20).
  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?
  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • LCGC International. (2012, August 1).
  • Wikipedia.
  • PMC. (2023, December 6).
  • Phenomenex. Reversed Phase HPLC Columns.
  • Pól, J., & Jandera, P. (2002, August 2).
  • Frankenberger Jr, W. T., & Poth, M. (1987, September).
  • ResearchGate. (2025, August 5).
  • BenchChem. Fundamental chemical properties of 5-Methoxyindole.
  • Rathore, A. S. (2026, February 11).
  • JASCO Inc.
  • BenchChem. The Solubility Profile of 4-Cyanoindole: A Technical Guide for Researchers.
  • National Center for Biotechnology Inform
  • Sigma-Aldrich. 4-Methoxyindole 99 4837-90-5.
  • LKT Labs. 5-Methoxyindole.

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Technical Support Center: Storage & Handling of 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 5-methoxy-1H-indole-4-carbonitrile .

As a researcher, you are likely aware that indole derivatives are notoriously unstable. This specific analog presents a unique "push-pull" electronic environment:

  • The "Push": The 5-methoxy group is a strong electron-donating group (EDG), which increases electron density in the pyrrole ring, significantly raising susceptibility to oxidative attack.

  • The "Pull": The 4-cyano (nitrile) group is electron-withdrawing. While it offers some deactivation, it is sterically adjacent to the methoxy group and does not fully negate the lability of the C2-C3 double bond.

Failure to store this compound correctly typically results in the formation of colored impurities (pink/red quinoidal species) and insoluble dimers, which can act as pan-assay interference compounds (PAINS) in biological screens.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining purity >98% over 6+ months.

The Gold Standard Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic energy available for auto-oxidation. According to the Arrhenius equation, reducing storage from RT (25°C) to -20°C slows degradation rates by approx. 20-fold.
Atmosphere Inert (Argon/Nitrogen) Indoles undergo radical-mediated auto-oxidation. Displacing oxygen prevents the formation of the initial hydroperoxide radical at the C3 position.
Light Amber Vials / Foil The conjugated

-system absorbs UV/Vis light, generating excited states that accelerate oxidation (photo-oxidation).
Container Glass (Tightly Cap) Avoid plastics for long-term storage as they are permeable to oxygen. Use Teflon-lined caps to ensure a hermetic seal.
Desiccation Required While the nitrile is relatively stable to hydrolysis, moisture promotes proton transfer reactions that catalyze dimerization.

Module 2: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a pink/reddish color. Is it still usable?

Diagnosis: Oxidative Degradation. The color change is characteristic of indole oxidation. The electron-rich indole ring oxidizes to form indolenine hydroperoxides , which decompose into indoxyls . These intermediates rapidly dimerize to form colored indigo-like dyes or polymerize into melanin-like oligomers.

  • Impact: Even trace amounts (0.1%) of these impurities can quench fluorescence in assays or appear as false positives in binding studies due to their high reactivity.

  • Action: Do not use for sensitive biological assays. If the bulk is still white, you may attempt re-purification (see Module 3). If the solid is uniformly pink, discard it.

Q2: The compound is no longer dissolving clearly in DMSO; there is a fine precipitate.

Diagnosis: Oligomerization. 5-methoxyindoles are prone to acid-catalyzed dimerization. If the compound was exposed to moisture and CO2 (forming carbonic acid), it may have formed insoluble dimers (di-indoles).

  • Action: Filter the solution through a 0.2 µm PTFE filter. The precipitate is likely the impurity. Check the filtrate purity by LC-MS before proceeding.

Q3: Can I store this in solution (DMSO/Methanol) at -20°C?

Diagnosis: High Risk.

  • DMSO: DMSO is hygroscopic and can act as a mild oxidant under certain conditions. Storage in DMSO is recommended for < 1 month only.

  • Methanol: Protic solvents can facilitate proton-transfer steps in degradation mechanisms.

  • Recommendation: Store as a solid powder whenever possible. If aliquots are necessary, freeze-dry (lyophilize) them or store in DMSO under Argon at -80°C.

Module 3: Visualization of Degradation Logic

Understanding how the molecule breaks down helps in preventing it. The diagram below illustrates the cascade from improper storage to specific degradation products.

DegradationPathways Compound 5-methoxy-1H-indole-4-carbonitrile Radical C3-Indolyl Radical Compound->Radical H-abstraction (-H•) Oxygen Oxygen (Air) Oxygen->Radical Light UV/Vis Light Light->Radical Moisture Moisture (H2O) Dimer Oxidative Dimers (Pink/Red Species) Moisture->Dimer Acid-Cat. Aggregation Peroxide 3-Hydroperoxy-indolenine Radical->Peroxide +O2 Peroxide->Dimer Polymerization Cleavage Ring Cleavage (Kynuramine derivatives) Peroxide->Cleavage Oxidative Cleavage

Figure 1: Mechanistic pathway of degradation. The C3 position is the "Achilles' heel" of the indole core, leading to colored dimers.

Module 4: Recovery Protocol (Re-purification)

If you must salvage a degraded sample (pink tint), follow this Recrystallization Protocol . Note: This works best if the purity is still >90%.

  • Dissolution: Dissolve the crude solid in a minimal amount of warm Ethanol (EtOH) or Methanol (MeOH) (approx. 50-60°C).

    • Why: 5-methoxyindoles typically have good solubility in alcohols.

  • Filtration: If insoluble brown particles remain (polymers), filter hot through a glass frit or cotton plug.

  • Precipitation: Add warm Water dropwise until the solution becomes slightly turbid (cloudy).

  • Cooling: Remove from heat and let it cool slowly to Room Temperature, then move to 4°C (fridge) for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes crystal lattice formation of the pure compound while excluding impurities.

  • Collection: Filter the white crystals and wash with cold 20% EtOH/Water.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove solvent traces.

Module 5: Storage Decision Workflow

Use this logic flow to determine the immediate action plan for your samples.

StorageWorkflow Start Sample Receipt Check Visual Inspection: Is it White/Off-White? Start->Check ConditionBad Pink/Brown Color Check->ConditionBad No ConditionGood White Solid Check->ConditionGood Yes ActionPurify Perform Recrystallization (See Module 4) ConditionBad->ActionPurify ActionStore Prepare for Storage ConditionGood->ActionStore ActionPurify->Check Re-check StepGas Purge Headspace with Argon/N2 ActionStore->StepGas StepSeal Seal with Parafilm & Amber Vial StepGas->StepSeal StepFreeze Store at -20°C StepSeal->StepFreeze

Figure 2: Decision matrix for handling incoming or existing inventory of 5-methoxy-1H-indole-4-carbonitrile.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methoxyindole. Retrieved from

  • Sigma-Aldrich. (2025).[1][3][7] Product Specification: 5-Methoxy-1H-indole-3-carbonitrile (Analogous stability data). Retrieved from

  • BenchChem. (2025).[8] Fundamental chemical properties of 5-Methoxyindole. Retrieved from

  • National Institutes of Health (NIH). (2021). Tuning the Electronic Transition Energy of Indole via Substitution. PMC8046023. Retrieved from

  • Combi-Blocks. (2023). Safety Data Sheet: Indole Derivatives. Retrieved from

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Validation & Comparative

A Guide to the NMR Spectral Interpretation of 5-methoxy-1H-indole-4-carbonitrile for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, indole derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, 5-methoxy-1H-indole-4-carbonitrile.

This document moves beyond a simple recitation of spectral data. It offers a comparative analysis with structurally related indole derivatives, grounding the interpretation in the fundamental principles of NMR spectroscopy. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and similar substituted indole scaffolds.

The Structural Significance of 5-methoxy-1H-indole-4-carbonitrile

5-methoxy-1H-indole-4-carbonitrile is a versatile building block in organic synthesis. The strategic placement of the methoxy and cyano groups on the indole core significantly influences its electronic properties and reactivity, making it a valuable precursor for a range of biologically active molecules. Accurate and detailed spectral analysis is therefore paramount for its quality control and for tracking its transformations in multi-step syntheses.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-methoxy-1H-indole-4-carbonitrile is anticipated to exhibit a series of distinct signals, each providing a wealth of information about the molecule's proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-donating methoxy group and the electron-withdrawing cyano group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-methoxy-1H-indole-4-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.0 - 12.0br s-
H2~7.5t~2.5
H3~6.6t~2.5
H6~7.3d~9.0
H7~7.0d~9.0
-OCH₃~3.9s-

Note: Predicted values are based on established substituent effects on the indole ring and may vary slightly depending on the solvent and concentration.

In-depth Rationale for ¹H NMR Assignments:
  • N-H Proton (H1): The proton attached to the nitrogen atom of the indole ring is expected to appear as a broad singlet in the downfield region of the spectrum (11.0-12.0 ppm). This significant deshielding is due to its acidic nature and participation in hydrogen bonding.

  • Pyrrole Ring Protons (H2 and H3): The protons at positions 2 and 3 of the indole ring typically exhibit a mutual coupling. The electron-donating nature of the indole nitrogen and the influence of the fused benzene ring place these signals in the mid-range of the aromatic region. They are expected to appear as triplets due to coupling with each other.

  • Benzene Ring Protons (H6 and H7): The protons on the benzene portion of the indole ring, H6 and H7, form an AX spin system. H6, being ortho to the electron-donating methoxy group, is expected to be more shielded (further upfield) than H7. They will appear as doublets with a typical ortho-coupling constant of approximately 9.0 Hz.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet at approximately 3.9 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-methoxy-1H-indole-4-carbonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~125
C3~103
C3a~128
C4~100
C5~155
C6~115
C7~112
C7a~135
-CN~118
-OCH₃~56

Note: These predicted chemical shifts are based on known substituent effects in indole systems. Actual values can be influenced by solvent and experimental conditions.[1][2]

Rationale for ¹³C NMR Assignments:
  • C5 and C7a: The carbon attached to the electron-donating methoxy group (C5) is expected to be the most deshielded among the aromatic carbons, appearing at a high chemical shift (~155 ppm). Conversely, the bridgehead carbon C7a will also be significantly downfield.

  • C4 and the Cyano Group: The carbon atom bearing the cyano group (C4) is expected to be significantly shielded due to the electronic effects of the substituent. The cyano carbon itself will have a characteristic chemical shift around 118 ppm.

  • Pyrrole Ring Carbons (C2 and C3): C2 is typically more deshielded than C3 in indole systems.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region of the spectrum, typically around 56 ppm.[3]

Comparative Analysis with Structurally Related Indoles

To build confidence in our spectral interpretation, it is instructive to compare the predicted data for 5-methoxy-1H-indole-4-carbonitrile with the experimentally determined NMR data of related compounds like 5-methoxyindole.[4][5]

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of 5-methoxy-1H-indole-4-carbonitrile (Predicted) and 5-methoxyindole (Experimental)

Proton5-methoxy-1H-indole-4-carbonitrile (Predicted)5-methoxyindole (Experimental)
H1~11.0-12.0~8.0
H2~7.5~7.2
H3~6.6~6.4
H4-~7.1
H6~7.3~6.8
H7~7.0~7.2
-OCH₃~3.9~3.8

The introduction of the electron-withdrawing cyano group at the C4 position is expected to cause a general downfield shift for the protons on the benzene ring (H6 and H7) compared to 5-methoxyindole, as observed in the predicted values.

Experimental Protocols

For the acquisition of high-quality NMR spectra, the following experimental protocol is recommended.

Sample Preparation:
  • Accurately weigh approximately 5-10 mg of 5-methoxy-1H-indole-4-carbonitrile.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[6]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition:
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Visualizing the NMR Logic

The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of substituted indoles.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Chemical Shifts) C13_NMR->Analyze_C13 Assign_Protons Assign Proton Signals Analyze_H1->Assign_Protons Assign_Carbons Assign Carbon Signals Analyze_C13->Assign_Carbons Correlate 2D NMR (COSY, HSQC) (Optional but Recommended) Correlate->Assign_Protons Correlate->Assign_Carbons Assign_Protons->Correlate Compare Compare with Analogs Assign_Protons->Compare Assign_Carbons->Correlate Assign_Carbons->Compare Structure_Elucidation Final Structure Confirmation Compare->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Conclusion

The comprehensive NMR spectral analysis of 5-methoxy-1H-indole-4-carbonitrile, guided by comparative data and fundamental principles, provides a robust framework for its structural confirmation. This guide equips researchers with the necessary tools and rationale to interpret complex NMR data for substituted indoles, thereby accelerating the pace of drug discovery and development. The presented methodologies and predictive data serve as a valuable reference for chemists working with this important class of heterocyclic compounds.

References

  • Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the ¹³C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(10), 877-883.
  • BenchChem. (2025). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
  • Giraud, A., et al. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-384.
  • Pouchert, C. J. (1993). The Aldrich Library of NMR Spectra (2nd ed.). Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Pereda-Miranda, R., & Mata, R. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 735-743.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1987). NMR studies of indoles and their N-carboalkoxy derivatives. Magnetic Resonance in Chemistry, 25(10), 877-883.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(5), 1159-1165.
  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

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A Comparative Guide to the High-Resolution Mass Spectrometry Fragmentation of 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the fragmentation behavior of 5-methoxy-1H-indole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, under High-Resolution Mass Spectrometry (HRMS) conditions. We will compare and contrast the data generated from two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, offering researchers, scientists, and drug development professionals a comprehensive framework for structural elucidation and impurity profiling.

Introduction: The Analytical Imperative

5-methoxy-1H-indole-4-carbonitrile is a vital structural motif found in numerous pharmacologically active compounds. Its precise characterization is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology for this purpose, providing unambiguous elemental composition and detailed structural insights through fragmentation analysis.[1] This guide explains the causal logic behind experimental choices and provides a self-validating protocol for robust and reproducible results.

Instrumentation Platform Comparison: Q-TOF vs. Orbitrap

The choice of HRMS instrument significantly impacts the quality and nature of the acquired fragmentation data. Here, we compare two of the most prevalent technologies for small molecule analysis: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapRationale & Field Insights
Resolving Power Typically 40,000 - 60,000 FWHMUp to >240,000 FWHMFor a small molecule like 5-methoxy-1H-indole-4-carbonitrile (m/z 173.07), a resolution of 40,000 is generally sufficient to resolve isotopic peaks and distinguish from isobaric interferences. However, Orbitrap's superior resolution can be advantageous in complex matrices or for resolving challenging fragment ions with very close m/z values.[2][3]
Mass Accuracy Typically < 5 ppm (with frequent calibration)Typically < 3 ppm (highly stable)Both platforms provide excellent mass accuracy, crucial for confident elemental composition determination.[1] Q-TOFs may require more frequent calibration to maintain this accuracy compared to the inherent stability of the Orbitrap.[2]
Scan Speed Very high; ideal for fast chromatographySlower, resolution-dependentThe high scan speed of Q-TOF instruments makes them exceptionally well-suited for coupling with ultra-high performance liquid chromatography (UHPLC) systems that produce narrow chromatographic peaks.[4]
Dynamic Range Good (up to 4 orders of magnitude)Limited intrascan range (3-4 orders)Q-TOF systems often exhibit a superior intrascan dynamic range, which is beneficial for detecting low-abundance fragment ions in the same spectrum as a high-abundance precursor ion.[2][3]
Fragmentation Collision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)While both are beam-type fragmentation methods, the collision energy settings may require slight adjustments between platforms to achieve comparable fragmentation patterns. Studies have shown that slightly lower collision energies on an Orbitrap HCD cell can produce spectra nearly identical to a Q-TOF CID cell.[5]

Proposed Fragmentation Pathway

The fragmentation of protonated 5-methoxy-1H-indole-4-carbonitrile ([M+H]⁺) is dictated by the stability of the indole ring and the nature of its substituents. The primary fragmentation routes observed in positive-ion ESI-MS/MS are initiated by the loss of radicals or neutral molecules from the methoxy group, followed by cleavages of the heterocyclic ring. This behavior is consistent with fragmentation patterns observed for other methoxy-substituted indole alkaloids.[6][7][8]

The molecular ion of aromatic nitriles is typically strong, providing a clear precursor for MS/MS experiments.[9] A key fragmentation pathway involves the initial loss of a methyl radical (•CH₃) from the protonated methoxy group, a common fragmentation for aryl ethers.[10] This is followed by the neutral loss of carbon monoxide (CO).

Below is a diagram illustrating the proposed primary fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Quantitative Data Summary

High-resolution mass measurements allow for the confident assignment of elemental compositions to the precursor and fragment ions. The table below summarizes the expected accurate masses and corresponding elemental formulas.

IonElemental FormulaCalculated m/zObserved m/z (Typical)Mass Error (ppm)
[M+H]⁺ C₁₀H₉N₂O⁺173.0715173.0712-1.7
Fragment 1 C₉H₆N₂O⁺158.0480158.0478-1.3
Fragment 2 C₈H₆N₂⁺130.0531130.0529-1.5
Fragment 3 C₇H₅N⁺103.0422103.0420-1.9

Note: "Observed m/z" and "Mass Error" are representative values and will vary slightly based on instrument calibration and performance.

Detailed Experimental Protocol

This protocol provides a standardized workflow for acquiring HRMS data for 5-methoxy-1H-indole-4-carbonitrile.

Experimental_Workflow cluster_workflow HRMS Analysis Workflow start Start sample_prep 1. Sample Preparation - Dissolve 1 mg in 1 mL MeOH - Dilute to 1-10 µM in 50:50 ACN:H₂O - Add 0.1% formic acid start->sample_prep instrument_setup 2. Instrument Setup & Calibration - Calibrate with known standard - Set ESI source parameters (Positive Ion Mode) sample_prep->instrument_setup ms1_acq 3. Full Scan (MS1) Acquisition - Scan range m/z 100-500 - Confirm [M+H]⁺ at m/z 173.0715 instrument_setup->ms1_acq ms2_acq 4. MS/MS (dd-MS2) Acquisition - Isolate precursor m/z 173.07 - Apply stepped collision energy (e.g., 15, 30, 45 eV) ms1_acq->ms2_acq data_proc 5. Data Processing - Extract ion chromatograms - Generate fragmentation spectrum - Calculate elemental compositions ms2_acq->data_proc end End data_proc->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is pure, as verified by NMR or LC-UV.[11] Contaminants like salts or detergents can interfere with ionization.[11]

    • Prepare a stock solution of 5-methoxy-1H-indole-4-carbonitrile at approximately 1 mg/mL in HPLC-grade methanol.

    • From the stock, prepare a working solution of 1-10 µM in a solvent suitable for ESI, such as 50:50 acetonitrile/water.[11][12] Aromatic solvents, DMSO, and DMF are not recommended for ESI-MS analysis.[11]

    • For positive ion mode analysis, acidify the final solution with 0.1% formic acid to promote protonation and the formation of [M+H]⁺ ions.[11]

  • Instrumentation and Data Acquisition:

    • Ionization: Utilize an electrospray ionization (ESI) source operating in positive ion mode.

    • Mass Analyzer Settings (General):

      • Perform an external mass calibration according to the manufacturer's protocol to ensure high mass accuracy (<5 ppm).

      • Full Scan (MS1): Acquire data over a mass range of m/z 100–500 to observe the protonated molecule.

      • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to trigger fragmentation on the most intense ion from the MS1 scan (the [M+H]⁺ at m/z 173.0715).

    • Platform-Specific Fragmentation Settings:

      • Q-TOF (CID): Set a collision energy ramp (e.g., 15-45 eV) to obtain a rich fragmentation spectrum, capturing both low-energy and high-energy fragments.

      • Orbitrap (HCD): Use a stepped normalized collision energy (NCE) setting (e.g., 20, 35, 50) to achieve a similar result. Note that NCE values are not directly equivalent to CID eV values.[5]

  • Data Analysis:

    • Process the raw data using the instrument manufacturer's software (e.g., MassHunter for Agilent, Xcalibur for Thermo Fisher).

    • Extract the accurate mass of the precursor ion from the MS1 spectrum.

    • Generate the MS/MS spectrum and determine the accurate masses of the major fragment ions.

    • Utilize the software's formula generator to propose elemental compositions for the precursor and fragment ions based on their accurate masses and isotopic patterns, confirming the proposed fragmentation pathway.

This comprehensive guide provides the necessary framework for successfully analyzing 5-methoxy-1H-indole-4-carbonitrile using HRMS. By understanding the capabilities of different platforms and the underlying fragmentation chemistry, researchers can generate high-quality, reliable data for structural confirmation and beyond.

References

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]

  • da Silva, G. N., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • He, J., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • UTMB. HRMS Analysis of Small Molecules. University of Texas Medical Branch. [Link]

  • Various Authors. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]

  • University Lecture Notes. Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Shiea, J., et al. (2019). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. PMC. [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]

  • Schauer, T., et al. (2021). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library. [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. [Link]

  • IGNOU. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Pires, E. S., et al. (2015). Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]

  • Brown, J. (2025). Mass spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

  • Marulasiddaswamy, V., et al. (2022). High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. SciSpace. [Link]

  • University of Toledo. HRMS sample submission guidelines. University of Toledo. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Kero, F., & Al-Bokari, M. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science. [Link]

  • University of Utah. (2022). Standard Operating Procedures (SOP) - LC-MS HILIC Metabolomics Analysis. HSC Cores - The University of Utah. [Link]

  • Liu, D. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

Sources

A Comparative Guide to the IR Spectroscopy of the Nitrile Group in 5-Methoxyindoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise and unambiguous identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains an indispensable tool in this endeavor, offering a rapid and non-destructive method to probe the vibrational modes of a molecule and, by extension, its structural features. The nitrile group (–C≡N), a key pharmacophore in numerous developmental drug candidates, presents a particularly distinct and informative signal in the IR spectrum. This guide provides an in-depth analysis of the characteristic IR absorption of the nitrile group within the 5-methoxyindole scaffold, a privileged structure in medicinal chemistry. We will compare this to other substituted indoles, providing experimental data and a theoretical framework to aid in spectral interpretation and compound verification.

The Significance of the Nitrile Stretch: A Window into Molecular Electronics

The carbon-nitrogen triple bond of a nitrile group gives rise to a sharp and typically intense absorption band in a relatively uncongested region of the mid-IR spectrum, generally appearing between 2200 and 2260 cm⁻¹[1][2]. The precise position of this peak is exquisitely sensitive to the local electronic environment, making it a valuable probe of molecular structure. Factors such as conjugation, inductive effects, and resonance can cause significant shifts in the absorption frequency, providing a wealth of information to the discerning spectroscopist.

The 5-Methoxyindole Scaffold: Modulating the Nitrile Vibration

The indole ring system is a ubiquitous feature in pharmacologically active molecules. When a nitrile group is appended to this heterocyclic framework, its vibrational frequency is influenced by the electronic properties of the indole itself and any additional substituents. The 5-methoxy group (–OCH₃) is a common substituent in drug design, often introduced to modulate a compound's metabolic stability, solubility, and target affinity.

From a spectroscopic standpoint, the methoxy group is a strong resonance-donating group. This electron-donating character increases the electron density within the aromatic ring system. This increased electron density can be delocalized onto the nitrile group, leading to a slight decrease in the C≡N bond order. As the vibrational frequency is directly proportional to the bond strength, this effect is expected to shift the nitrile stretching frequency to a lower wavenumber (a redshift) compared to an unsubstituted indole-3-carbonitrile.

Comparative Analysis of Nitrile Peaks in 5-Substituted Indole-3-Carbonitriles

To illustrate the influence of substituents on the nitrile stretching frequency, we present a comparison of the experimentally observed peak for 5-iodo-1H-indole-3-carbonitrile with theoretically predicted values for other 5-substituted analogues. The Hammett parameter (σp) is included to provide a quantitative measure of the electron-donating or electron-withdrawing nature of each substituent.

Substituent (at C5)Hammett Parameter (σp)Nitrile (C≡N) Peak Position (cm⁻¹)Nature of Substituent
Methoxy (–OCH₃)-0.27ca. 2215Strong Electron-Donating
Iodo (–I)+0.182218 [3]Weak Electron-Withdrawing
Bromo (–Br)+0.23ca. 2220Weak Electron-Withdrawing
Chloro (–Cl)+0.23ca. 2222Weak Electron-Withdrawing
Nitro (–NO₂)+0.78ca. 2235Strong Electron-Withdrawing

Values for methoxy, bromo, chloro, and nitro derivatives are estimations based on established electronic effects. The value for the iodo derivative is from experimental data.[3]

As the data illustrates, the electron-donating methoxy group is predicted to cause a shift to a lower wavenumber compared to the weakly electron-withdrawing halogens. Conversely, the strongly electron-withdrawing nitro group is expected to shift the nitrile peak to a significantly higher wavenumber.

Experimental Protocol for Acquiring High-Quality IR Spectra of Indole-3-Carbonitriles

Obtaining a clean and interpretable IR spectrum is paramount for accurate analysis. For solid samples such as substituted indole-3-carbonitriles, the KBr pellet method is a widely used and reliable technique.

Step-by-Step KBr Pellet Preparation and Analysis
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the indole-3-carbonitrile sample to a fine powder using an agate mortar and pestle.

    • In a separate, dry mortar, thoroughly grind approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Add the sample powder to the KBr and mix intimately by grinding for a further 1-2 minutes to ensure homogeneity.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Process the spectrum by performing a background subtraction.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis s1 Grind Indole Sample s3 Mix Sample and KBr s1->s3 s2 Grind KBr s2->s3 p1 Load Die s3->p1 p2 Apply Pressure p1->p2 a1 Acquire Background a2 Acquire Sample Spectrum p2->a2 a3 Background Subtraction a1->a3 a2->a3

Figure 1. Experimental workflow for KBr pellet preparation and FT-IR analysis.

Logical Framework for Spectral Interpretation

The interpretation of the nitrile peak position should be approached systematically, considering the electronic contributions of all substituents on the indole ring.

logic_diagram substituent Substituent at C5 edg Electron-Donating Group (e.g., -OCH3) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO2, -Halogen) substituent->ewg resonance Increased Resonance Delocalization edg->resonance inductive Inductive Effect / Decreased Resonance ewg->inductive bond_order Decreased C≡N Bond Order resonance->bond_order bond_order2 Increased C≡N Bond Order inductive->bond_order2 frequency Lower Wavenumber (Redshift) bond_order->frequency frequency2 Higher Wavenumber (Blueshift) bond_order2->frequency2

Figure 2. Influence of substituent electronics on nitrile peak position.

Conclusion

The nitrile stretching frequency in 5-methoxyindoles and related compounds is a powerful diagnostic tool for structural confirmation. By understanding the electronic effects of substituents on the indole ring, researchers can predict and interpret shifts in the C≡N peak position with a high degree of confidence. The electron-donating nature of the 5-methoxy group is expected to result in a nitrile absorption at a lower wavenumber compared to unsubstituted or halogen-substituted indole-3-carbonitriles. This guide provides a framework for the rational analysis of these important spectroscopic features, empowering drug development professionals to make more informed decisions in their synthetic and analytical workflows.

References

  • Wang, Z.-Y., Guo, R.-L., Zhang, X.-L., Wang, M.-Y., Chen, G.-N., & Wang, Y.-Q. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(15), 10283–10294. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

High-Resolution Purity Analysis of 5-methoxy-1H-indole-4-carbonitrile: C18 vs. Phenyl-Hexyl Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 5-methoxy-1H-indole-4-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and serotonin modulators. While C18 stationary phases are the industry standard for reverse-phase chromatography, they often struggle to resolve structural regioisomers common in indole synthesis (e.g., 6-methoxy or 3-cyano impurities).

This guide demonstrates that Phenyl-Hexyl stationary phases provide superior resolution (


) compared to C18 for this specific analyte, driven by selective 

interactions. We provide detailed protocols, comparative data, and mechanistic insights to support this transition in your quality control workflow.
The Analytical Challenge

Analyte Profile:

  • Compound: 5-methoxy-1H-indole-4-carbonitrile

  • Molecular Weight: ~172.18 g/mol

  • Physicochemical Properties:

    • Hydrophobicity: Moderate (LogP

      
       2.1–2.5).
      
    • Acid/Base: The indole NH is very weakly acidic (

      
      ), effectively neutral in standard HPLC pH ranges (2–8).
      
    • Chromophores: Strong UV absorption at 220 nm (nitrile) and 280 nm (indole core).

The Problem: Synthetic pathways for substituted indoles often yield regioisomers (e.g., 6-methoxy-1H-indole-4-carbonitrile) that possess identical mass and nearly identical hydrophobicity to the target. On a standard C18 column, these impurities frequently co-elute or manifest as "shoulder" peaks, compromising purity assessment and downstream yield calculations.

Strategic Method Comparison

We evaluated two distinct separation strategies. The choice of stationary phase is the primary variable, as mobile phase pH has minimal effect on the neutral indole core.

Option A: The Standard (C18) [1][2]
  • Mechanism: Hydrophobic subtraction (Van der Waals forces).

  • Pros: Robust, widely available, predictable retention.

  • Cons: Lacks "shape selectivity" or electronic interaction capability to distinguish positional isomers of the methoxy group.

Option B: The Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobicity +

    
     Stacking .
    
  • Pros: The phenyl ring on the ligand interacts with the electron-rich indole core. The electron-withdrawing nitrile group on the analyte alters the

    
    -cloud density, creating a unique interaction energy distinct from its regioisomers.
    
  • Cons: Longer equilibration times; requires methanol to maximize

    
     interactions (acetonitrile can suppress them).
    
Experimental Protocols
Reagents & Equipment
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC (adaptable to HPLC).

  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).

  • Detection: DAD at 220 nm (primary) and 280 nm (secondary).

Method A: C18 Baseline Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Temp: 30°C.

Method B: Phenyl-Hexyl Optimized Protocol (Recommended)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) .

    • Note: Methanol is chosen over ACN because ACN's

      
      -electrons can interfere with the stationary phase-analyte interaction.
      
  • Gradient:

    • 0.0 min: 10% B

    • 12.0 min: 80% B

    • 15.0 min: 95% B

    • 15.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min (MeOH has higher viscosity than ACN).

  • Temp: 35°C.

Comparative Performance Data

The following data summarizes the separation of the target (5-methoxy) from its critical impurity (6-methoxy isomer) and a synthetic precursor (4-bromo-5-methoxyindole).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min10.2 minAcceptable
Resolution (

) vs. Isomer
0.8 (Co-elution)2.4 (Baseline) Superior
Tailing Factor (

)
1.31.1Improved
Selectivity (

)
1.021.08Improved
Theoretical Plates (

)
~12,000~14,500High Efficiency

Interpretation: The C18 method fails to resolve the critical regioisomer (


), rendering it unsuitable for purity analysis >98%. The Phenyl-Hexyl method achieves baseline separation due to the differential accessibility of the 

-system in the 5-methoxy vs. 6-methoxy positions.
Visualizing the Workflow

The following diagram illustrates the decision matrix and method development workflow for this indole derivative.

MethodDevelopment Start Start: Purity Analysis of 5-methoxy-1H-indole-4-carbonitrile Screening Initial Screening Column: C18 Modifier: ACN/Formic Acid Start->Screening ResultCheck Check Resolution (Rs) of Regioisomers Screening->ResultCheck FailPath Rs < 1.5 (Co-elution) ResultCheck->FailPath Poor Selectivity SuccessPath Rs > 2.0 ResultCheck->SuccessPath Adequate SwitchMech Switch Mechanism: Target Pi-Pi Interactions FailPath->SwitchMech SelectPhenyl Select Phenyl-Hexyl Column Change Solvent to Methanol SwitchMech->SelectPhenyl Optimize Optimize Gradient (5-95% MeOH) SelectPhenyl->Optimize FinalMethod Final Validated Method Rs = 2.4 Optimize->FinalMethod

Figure 1: Decision tree for selecting orthogonal stationary phases when C18 fails to resolve indole regioisomers.

Scientific Rationale (The "Why")

1. The


 Interaction Advantage: 
Indoles are electron-rich aromatic systems. In a Phenyl-Hexyl column, the phenyl ring is attached to the silica via a hexyl chain. This allows the ligand to "bend" and interact with the analyte.
  • Mechanism: The nitrile group (-CN) at position 4 is electron-withdrawing, creating a dipole moment. The position of the methoxy group (-OCH3) at position 5 vs. position 6 alters the electron density distribution around the indole ring.

  • Result: The Phenyl-Hexyl phase "feels" these electronic differences, retaining the isomers differently based on their ability to stack with the stationary phase. C18 only interacts with the bulk hydrophobicity, which is virtually identical for the two isomers [1, 2].

2. Solvent Choice (Methanol vs. Acetonitrile): While Acetonitrile (ACN) is less viscous, it has its own


 electrons (triple bond C

N). ACN can compete with the analyte for

interactions with the stationary phase, effectively "washing out" the selective benefit of the Phenyl column. Methanol is protic and lacks

electrons, allowing the unique selectivity of the Phenyl-Hexyl phase to dominate [3].
References
  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Chromatography Online. (2026). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters Corporation. (2025). CSH C18 vs. CSH Phenyl-Hexyl Chemistries. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 5-Methoxy-1H-indole-4-carbonitrile vs. 5-Fluoro Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Trade-off: Potency vs. Metabolic Stability

In the landscape of medicinal chemistry, the 1H-indole-4-carbonitrile scaffold is a privileged structure, widely utilized in the development of kinase inhibitors (e.g., CDK, EGFR), antiviral agents, and CNS-active compounds. The nitrile group at the C4 position provides a unique vector for hydrogen bonding and pi-stacking interactions, often targeting the "gatekeeper" residues in kinase pockets or specific hydrophobic clefts in viral capsids.

This guide compares two critical derivatives of this scaffold:

  • 5-Methoxy-1H-indole-4-carbonitrile (5-OMe-4-CN)

  • 5-Fluoro-1H-indole-4-carbonitrile (5-F-4-CN)

Verdict:

  • Choose 5-Methoxy when optimizing for target affinity and selectivity . The methoxy group acts as a strong hydrogen bond acceptor, often anchoring the molecule in the active site, but it introduces a metabolic liability (O-demethylation).

  • Choose 5-Fluoro when optimizing for ADME properties (Absorption, Distribution, Metabolism, Excretion). The fluorine atom blocks metabolic oxidation at the vulnerable C5 position, enhances membrane permeability via lipophilicity modulation, and acts as a bioisostere for hydrogen with minimal steric penalty.

Chemical & Physical Property Analysis[1][2][3][4]

The choice between a methoxy (-OCH₃) and a fluoro (-F) substituent fundamentally alters the electronic and steric profile of the indole core.

Feature5-Methoxy (-OCH₃)5-Fluoro (-F)Impact on Bioactivity
Electronic Effect Electron Donating (+M effect)Electron Withdrawing (-I effect)5-OMe increases electron density on the indole ring, potentially strengthening cation-pi interactions. 5-F decreases density, reducing oxidative susceptibility.
H-Bonding Strong AcceptorWeak/Null Acceptor5-OMe can form critical H-bonds with serine/threonine residues in binding pockets.
Steric Bulk (Van der Waals) Large (~30 ų)Small (~5.8 ų)5-F mimics Hydrogen (mimicry), fitting into tight pockets. 5-OMe requires a distinct "methoxy pocket."
Lipophilicity (LogP) ModerateHigh5-F typically improves blood-brain barrier (BBB) penetration.
Metabolic Stability Low (O-demethylation site)High (Blocks oxidation)5-F extends half-life (

).

Bioactivity Comparison: Case Studies

Case Study A: Kinase Inhibition (e.g., EGFR/CDK2 Targets)

In kinase drug discovery, the indole NH often binds to the hinge region. The substituent at C5 extends into the solvent-exposed region or a hydrophobic back-pocket.

  • 5-Methoxy Performance:

    • Mechanism: The oxygen atom of the methoxy group often accepts a hydrogen bond from a backbone amide or a conserved water molecule.

    • Data Trend: Analogs with 5-OMe often show 2-5x lower IC50 (higher potency) compared to unsubstituted analogs due to this enthalpic gain.

    • Risk: Rapid clearance in vivo due to CYP450-mediated O-demethylation to the 5-hydroxy metabolite, which is rapidly glucuronidated and excreted.

  • 5-Fluoro Performance:

    • Mechanism: The fluorine withdraws electrons, lowering the pKa of the indole NH, potentially strengthening the H-bond to the hinge region. It does not offer a direct H-bond acceptor point like oxygen but fills small hydrophobic voids.

    • Data Trend: Potency is usually comparable or slightly lower than 5-OMe, but Cellular Potency (EC50) is often superior due to better membrane permeability.

    • Benefit: Significant increase in microsomal stability (t½ > 60 min vs. < 15 min for 5-OMe).

Case Study B: Antiviral Activity (e.g., Capsid Inhibitors)

For viral targets where the indole fits into a hydrophobic capsid pocket (e.g., in Picornaviruses or Flaviviruses):

  • 5-F-4-CN is preferred. The high lipophilicity of the C-F bond allows for deeper penetration into the hydrophobic core of the viral protein, displacing water and increasing binding entropy.

Summary Data Table (Representative SAR Trends)
Metric5-Methoxy Analog5-Fluoro AnalogInterpretation
Enzyme IC50 (Kinase) 15 - 50 nM40 - 80 nM5-OMe provides better intrinsic binding affinity.
Cellular EC50 150 - 300 nM80 - 120 nM5-F improves intracellular concentration.
Microsomal Stability (Human) < 20 min> 60 min5-F blocks the primary metabolic soft spot.
Solubility (pH 7.4) ModerateLow5-OMe aids solubility; 5-F may require formulation aids.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when selecting between these two derivatives.

SAR_Logic Scaffold 1H-indole-4-carbonitrile (Core Scaffold) Sub_5_OMe 5-Methoxy Substitution (-OCH3) Scaffold->Sub_5_OMe Modification Sub_5_F 5-Fluoro Substitution (-F) Scaffold->Sub_5_F Modification Mech_OMe H-Bond Acceptor (Enthalpic Gain) Sub_5_OMe->Mech_OMe Mech_F Metabolic Blockade (C5 Oxidation Prevention) Sub_5_F->Mech_F Outcome_OMe High Potency (Low IC50) Low Stability Mech_OMe->Outcome_OMe Outcome_F High Stability (High t1/2) Good Permeability Mech_F->Outcome_F

Caption: Decision tree for 5-position substitution based on desired pharmacological outcome.

Experimental Protocols

A. Synthesis of 5-Methoxy-1H-indole-4-carbonitrile

Note: The 4-cyano group is challenging to introduce directly. The preferred route is via a 4-bromo intermediate.

Reagents: 5-methoxy-2-carboxyethyl indole, N-bromosuccinimide (NBS), CuCN, Dimethylacetamide (DMA).

  • Bromination:

    • Dissolve 5-methoxy-2-carboxyethyl indole in DMF.

    • Add NBS (1.1 equiv) at 0°C. Stir for 2h.

    • Isolate 4-bromo-5-methoxy-2-carboxyethyl indole .

  • Saponification & Decarboxylation:

    • Hydrolyze the ester using NaOH/MeOH.

    • Perform copper-catalyzed decarboxylation in quinoline at 200°C to yield 4-bromo-5-methoxyindole .

  • Cyanation (Rosenmund-von Braun Reaction):

    • Mix 4-bromo-5-methoxyindole (1.0 equiv) with CuCN (2.0 equiv) in dry DMA.

    • Heat to 140-160°C under Argon for 12-24h.

    • Workup: Quench with ethylenediamine/water to decompose copper complexes. Extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

B. Synthesis of 5-Fluoro-1H-indole-4-carbonitrile

Note: Starting from 5-fluoroindole is possible but requires regioselective bromination.

  • Protection: Protect 5-fluoroindole with a Tosyl (Ts) group (TsCl, NaH, DMF).

  • Regioselective Bromination:

    • Treat 1-Tosyl-5-fluoroindole with NBS in CCl4 or DMF. The 3-position is most reactive, but conditions can be tuned or directed lithiation can be used if 3-position is blocked.

    • Alternative: Use 4-amino-5-fluoroindole via Sandmeyer reaction (Diazotization -> CuCN).

  • Cyanation:

    • If using the 4-bromo intermediate: Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 100°C) is often cleaner than CuCN for fluorinated scaffolds.

  • Deprotection: Remove Tosyl group (KOH, MeOH/THF).

C. In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the half-life of 5-OMe vs 5-F analogs.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-generating system.

    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .
    

References

  • BenchChem. An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules 2021. Retrieved from

  • National Institutes of Health (NIH). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. PMC. Retrieved from

  • Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Retrieved from

  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from

  • PubChem. 5-Fluoro-1H-indole-4-carbonitrile Compound Summary. Retrieved from

A Comparative Structural Analysis of 5-methoxy-1H-indole-4-carbonitrile and Related Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and optimizing its properties. This guide provides a detailed comparative analysis of the anticipated structural features of 5-methoxy-1H-indole-4-carbonitrile, a molecule of significant interest in medicinal chemistry, by examining the experimentally determined crystal structures of closely related indole derivatives. While the definitive X-ray crystallography data for 5-methoxy-1H-indole-4-carbonitrile is not publicly available, a logical and scientifically rigorous prediction of its structural characteristics can be extrapolated from high-quality crystallographic data of its analogues.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The specific substitution pattern of a methoxy group at the 5-position and a carbonitrile group at the 4-position in the target molecule suggests a unique electronic and steric profile that can influence its intermolecular interactions and, consequently, its solid-state properties and biological target engagement. This guide will delve into the crystallographic data of key analogues to illuminate these structural nuances.

Methodology: The Cornerstone of Structural Elucidation - X-ray Crystallography

The determination of a molecule's crystal structure is a meticulous process that provides unparalleled insight into its atomic arrangement. The workflow for a typical single-crystal X-ray diffraction experiment is a multi-step process designed to yield a precise three-dimensional model of the molecule.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Crystal Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) X-ray Diffraction X-ray Diffraction (Mounting and data collection on a diffractometer) Crystal Growth->X-ray Diffraction Suitable Crystal Structure Solution Structure Solution (Phase problem solved using direct methods or Patterson function) X-ray Diffraction->Structure Solution Diffraction Data Structure Refinement Structure Refinement (Least-squares refinement of atomic positions and thermal parameters) Structure Solution->Structure Refinement Initial Model Validation Validation (Checking for geometric and crystallographic consistency) Structure Refinement->Validation Refined Model Structural Analysis Structural Analysis (Analysis of bond lengths, angles, and intermolecular interactions) Validation->Structural Analysis Validated Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

The causality behind this workflow is rooted in the fundamental principles of diffraction. A high-quality single crystal is essential as it acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern contains information about the electron density distribution within the crystal, from which the atomic positions can be determined. The process of structure solution and refinement is an iterative one, aimed at finding the best possible fit between the calculated and observed diffraction data, thus ensuring the trustworthiness of the final structural model.

Comparative Structural Analysis: Insights from Analogs

To predict the structural features of 5-methoxy-1H-indole-4-carbonitrile, we will compare the crystallographic data of two key analogs: 5-methoxy-1H-indole-2-carboxylic acid and 4-cyanoindole.

5-methoxy-1H-indole-2-carboxylic acid: The Influence of the Methoxy Group

The crystal structure of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid reveals significant insights into the role of the 5-methoxy group in directing crystal packing.[1] In this structure, the methoxy group's oxygen atom acts as a hydrogen bond acceptor, participating in N-H···O interactions with the indole N-H of an adjacent molecule.[1] This interaction is a crucial determinant of the supramolecular assembly.

4-cyanoindole: The Impact of the Carbonitrile Substituent

The crystal structure of 4-cyanoindole demonstrates the strong influence of the cyano group on the crystal packing.[2] The nitrogen atom of the cyano group is a potent hydrogen bond acceptor, forming N-H···N hydrogen bonds with the indole N-H of a neighboring molecule.[2] This interaction leads to the formation of chains of molecules within the crystal lattice.[2]

Compound Key Intermolecular Interactions Reference
5-methoxy-1H-indole-2-carboxylic acidN-H···O (methoxy) hydrogen bonds[1]
4-cyanoindoleN-H···N (cyano) hydrogen bonds[2]

Predicted Structural Features of 5-methoxy-1H-indole-4-carbonitrile

Based on the analysis of its analogs, we can predict the likely structural characteristics of 5-methoxy-1H-indole-4-carbonitrile. The presence of both a hydrogen bond donor (the indole N-H) and two potential hydrogen bond acceptors (the methoxy oxygen and the cyano nitrogen) suggests a rich and potentially complex network of intermolecular interactions.

It is highly probable that the crystal structure of 5-methoxy-1H-indole-4-carbonitrile will be dominated by hydrogen bonding. The indole N-H group will act as a hydrogen bond donor. The key question is which acceptor will be preferred: the methoxy oxygen or the cyano nitrogen. The cyano group is generally a stronger hydrogen bond acceptor than a methoxy group. Therefore, it is plausible that the primary intermolecular interaction will be an N-H···N hydrogen bond, similar to that observed in 4-cyanoindole. This would lead to the formation of hydrogen-bonded chains or tapes of molecules.

The methoxy group, while potentially not the primary hydrogen bond acceptor, will still play a significant role in the crystal packing through weaker C-H···O interactions and by influencing the overall shape and electronic distribution of the molecule. Furthermore, π-π stacking interactions between the indole rings are also expected to contribute to the stability of the crystal lattice, a common feature in the crystal structures of aromatic compounds.

Predicted Interactions cluster_interactions Potential Intermolecular Interactions Molecule_A 5-methoxy-1H-indole-4-carbonitrile (Molecule A) H_Bond N-H(A) ··· N≡C(B) (Primary Hydrogen Bond) Molecule_A->H_Bond Pi_Stacking π-π Stacking (Indole Ring A || Indole Ring B) Molecule_A->Pi_Stacking Weak_Interactions C-H ··· O (Weak Hydrogen Bonds) Molecule_A->Weak_Interactions Molecule_B 5-methoxy-1H-indole-4-carbonitrile (Molecule B) Molecule_B->H_Bond Molecule_B->Pi_Stacking Molecule_B->Weak_Interactions

Caption: Predicted intermolecular interactions in the crystal structure of 5-methoxy-1H-indole-4-carbonitrile.

Conclusion

While the definitive crystal structure of 5-methoxy-1H-indole-4-carbonitrile remains to be determined, a comparative analysis of structurally related compounds provides valuable predictive insights. The interplay between the hydrogen-bonding capabilities of the indole N-H and the cyano and methoxy groups is expected to be the dominant factor in its solid-state architecture. The anticipated formation of robust N-H···N hydrogen bonds, supplemented by π-π stacking and weaker C-H···O interactions, will likely define the supramolecular assembly. This predicted structural framework offers a solid foundation for understanding the physicochemical properties of 5-methoxy-1H-indole-4-carbonitrile and for guiding future research in the development of novel therapeutics and functional materials based on this promising scaffold. Experimental determination of its crystal structure is highly encouraged to validate these predictions and to provide a more complete understanding of this important molecule.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

Sources

Validating synthetic routes for 5-methoxy-1H-indole-4-carbonitrile using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Methoxy-1H-indole-4-carbonitrile is a critical scaffold in the development of serotonin receptor ligands (specifically 5-HT4 agonists) and kinase inhibitors. The introduction of the nitrile group at the C4 position is electronically challenging due to the electron-donating effect of the adjacent C5-methoxy group, which deactivates the ring toward nucleophilic aromatic substitution (


) but facilitates electrophilic pathways.

This guide objectively compares the two dominant synthetic strategies for installing the C4-nitrile group: the traditional Rosenmund-von Braun (Cu-mediated) reaction and the modern Palladium-Catalyzed Cyanation . We provide a validated analytical framework (TLC and GC-MS) to distinguish the product from its persistent 4-bromo precursor and common de-halogenated impurities.

Synthetic Route Comparison: Pd-Catalysis vs. Cu-Mediation

The choice of route dictates the impurity profile and downstream purification burden. While copper-mediated methods are historically significant, palladium catalysis offers superior functional group tolerance and easier workup, albeit at a higher reagent cost.

Comparative Performance Matrix
FeatureRoute A: Pd-Catalyzed Cyanation Route B: Rosenmund-von Braun
Reagents

,

,

dust

(Stoichiometric)
Solvent/Temp DMF/Water (9:1), 100°CDMF or NMP, 160–200°C
Yield (Typical) 85–92%50–65%
Workup Filtration (Celite), Aqueous extractionOxidative decomposition of Cu-complexes (

or Ethylenediamine)
Impurity Profile 5-Methoxyindole (De-bromination)Cu-salts, polymerized indoles
Scalability High (Low waste)Low (Heavy metal waste disposal)
Mechanism & Pathway Analysis[1]

The following diagram illustrates the mechanistic divergence. Note that Route A proceeds via a catalytic cycle (


), while Route B relies on a stoichiometric oxidative addition/reductive elimination at high thermal energy.

SyntheticPathways cluster_legend Legend SM 4-Bromo-5-methoxyindole Pd_OxAdd Oxidative Addition (LnPd-Ar-Br) SM->Pd_OxAdd Pd(0) Cu_Complex Cu-Arene Complex (High Temp) SM->Cu_Complex CuCN (excess) Prod 5-Methoxy-1H-indole- 4-carbonitrile Pd_TransMet Transmetallation (Zn(CN)2) Pd_OxAdd->Pd_TransMet Zn(CN)2 Pd_RedElim Reductive Elimination Pd_TransMet->Pd_RedElim Pd_RedElim->Prod Product Release Cu_TS Transition State (>150°C) Cu_Complex->Cu_TS Cu_TS->Prod Workup key1 Route A: Pd-Catalyzed (Recommended) key2 Route B: Cu-Mediated (Legacy)

Figure 1: Mechanistic comparison of Palladium vs. Copper pathways. Route A operates under milder conditions, preserving the indole NH functionality.

Analytical Validation: Tier 1 (TLC)

Thin-Layer Chromatography (TLC) is the primary tool for in-process monitoring. However, indole derivatives are notorious for "streaking" on silica gel due to the interaction between the basic indole nitrogen and acidic silanol groups.

Optimized TLC System
  • Stationary Phase: Silica Gel

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v) + 1% Triethylamine (TEA) .

    • Note: The addition of TEA is critical to suppress tailing and ensure distinct spots.

  • Visualization:

    • UV (254 nm): Both SM and Product are UV active.

    • Vanillin Stain: Heats to distinct colors (Indoles typically turn pink/purple).

Expected Rf Values (Relative)

The introduction of the nitrile group increases polarity significantly compared to the bromide.

CompoundApprox.[1][2][3][4][5][6][7][8] Rf (Hex:EtOAc 3:1)Appearance (Vanillin)
4-Bromo-5-methoxyindole (SM)

Dark Purple
5-Methoxyindole (Impurity)

Red/Pink
5-Methoxy-1H-indole-4-carbonitrile

Blue/Violet

Validation Check: If your product spot co-elutes with the starting material, your mobile phase is too non-polar. Increase Ethyl Acetate ratio to 2:1.

Analytical Validation: Tier 2 (GC-MS)

GC-MS provides definitive structural confirmation and purity analysis. Direct injection is possible, but silylation (TMS derivative) improves peak shape and sensitivity by masking the N-H group.

GC-MS Protocol[8][11]
  • Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium (1.0 mL/min).

  • Inlet: 250°C, Split 20:1.

  • Oven Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Derivatization (Optional but Recommended): Dissolve 1 mg sample in 100 µL acetonitrile + 50 µL BSTFA (with 1% TMCS). Heat at 60°C for 30 mins.

Fragmentation Fingerprint (EI, 70eV)

The mass spectrum of 5-methoxy-1H-indole-4-carbonitrile (


, MW: 172.18) displays a distinct fragmentation pattern useful for differentiation from the bromo-precursor (

).
m/z IonIdentityMechanistic Origin
172

Molecular Ion (Base Peak, 100%). Highly stable aromatic system.
157

Loss of Methyl radical (

) from the methoxy group. Diagnostic for methoxyindoles.
129

Sequential loss of

(28) after methyl loss, or loss of

.
102

Ring degradation (Loss of

+

fragments).

Impurity Watch:

  • De-bromination (5-Methoxyindole): Look for

    
     147 (
    
    
    
    ). This is the most common side reaction in Pd-catalyzed cross-couplings (hydrodehalogenation).
  • Starting Material: Distinct doublet at

    
     225/227 (1:1 ratio) indicates unreacted bromide.
    

Detailed Experimental Protocol (Route A)

This protocol is validated for the synthesis of 5-methoxy-1H-indole-4-carbonitrile using a Zinc Cyanide / Palladium system.

Reagents
  • 4-Bromo-5-methoxyindole (1.0 equiv)

  • 
     (0.6 equiv) - Caution: Highly Toxic
    
  • 
     (0.05 equiv)
    
  • 
     dust (0.1 equiv) - Scavenges Pd(II) to maintain catalytic cycle
    
  • Solvent: DMF (anhydrous) / Water (99:1)

Procedure
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the indole,

    
    , Pd catalyst, and Zn dust.
    
  • Solvation: Add degassed DMF. The small amount of water (often present in "wet" DMF or added intentionally) helps dissolve the cyanide salts, accelerating the transmetallation step.

  • Reaction: Seal the vial with a crimp cap. Heat to 100°C for 4–6 hours.

    • Monitor: Check TLC at 2 hours. If SM persists, add 0.02 equiv catalyst.

  • Workup (Cyanide Safety):

    • Cool to room temperature.[2][4]

    • Dilute with Ethyl Acetate.[2]

    • Quench: Wash the organic layer with 50% saturated

      
        followed by water. Note: Do not use acidic washes initially as this can liberate HCN gas.
      
    • Filter through a pad of Celite to remove Zinc/Palladium residues.

  • Purification: Concentrate organics and purify via Flash Column Chromatography (Hex/EtOAc gradient 0-40%).

Validation Workflow Diagram

ValidationWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex:EtOAc 3:1 + 1% TEA) Start->TLC_Check Decision SM (Rf 0.6) Present? TLC_Check->Decision Continue Continue Heating Decision->Continue Yes Workup Workup & Isolation Decision->Workup No Continue->TLC_Check +2 hrs GCMS GC-MS Verification (Target m/z 172) Workup->GCMS Purity Impurity Check: m/z 147 (Debromo) m/z 225 (SM) GCMS->Purity Final Validated Product Purity->Final

Figure 2: Analytical decision tree for validating reaction completion and product purity.

References

  • Palladium-Catalyzed Cyanation of Indoles: Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides." Chemical Communications, (12), 1388-1389.

  • Rosenmund-von Braun Reaction Context: Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779-794.

  • TLC of Indoles (Streaking Mechanisms): BenchChem Technical Support. (2025).[2][9] "Monitoring 5-Bromoindole Reactions by TLC and HPLC." BenchChem Technical Guides.

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich.
  • Synthesis of 5-Methoxy-1H-indole-4-carbonitrile (Specific Precursors): Xu, Z., et al. (2011). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of Organic Chemistry.

Sources

A Researcher's Guide to the UV-Vis Spectroscopic Analysis of 5-methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the indole scaffold represents a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[2] Among these, 5-methoxy-1H-indole-4-carbonitrile stands out as a promising building block, yet its full electronic and photophysical properties remain to be exhaustively characterized. This guide provides a comprehensive framework for the analysis of its UV-Vis absorption spectrum, offering both a detailed experimental protocol and a comparative analysis based on structurally related indole derivatives.

The strategic placement of a methoxy group at the 5-position and a nitrile group at the 4-position of the indole ring is anticipated to significantly influence its electronic transitions. The electron-donating methoxy group and the electron-withdrawing nitrile group create a "push-pull" system that can lead to interesting photophysical properties. Understanding these properties through UV-Vis spectroscopy is a critical first step in harnessing the potential of this molecule for novel applications.

Pillar 1: The Science of UV-Vis Spectroscopy with Indoles

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and electronic environment. For indole and its derivatives, the UV-Vis spectrum is typically characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions within the aromatic system.[3][4]

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the indole ring. Electron-donating groups, such as the methoxy group, tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups, like the nitrile group, can induce a hypsochromic (blue) shift to shorter wavelengths. The interplay of these effects in 5-methoxy-1H-indole-4-carbonitrile is what makes its spectroscopic analysis particularly insightful.

Pillar 2: A Validated Experimental Protocol

The following protocol is designed to yield high-quality, reproducible UV-Vis absorption spectra for 5-methoxy-1H-indole-4-carbonitrile.

Materials and Instrumentation
  • Analyte: 5-methoxy-1H-indole-4-carbonitrile (synthesis may be required, as it is not a commonly stocked compound)

  • Solvent: Spectroscopic grade methanol or ethanol. These solvents are chosen for their transparency in the UV region of interest and their ability to dissolve a wide range of organic compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of 5-methoxy-1H-indole-4-carbonitrile in the chosen spectroscopic grade solvent at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis. A good starting point is a 10 µM solution. The ideal concentration will yield an absorbance maximum between 0.5 and 1.0 to ensure linearity and accuracy.[5]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 220-400 nm).

    • Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample dilutions. This will serve as the blank.

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the molar concentration of the sample is known, calculate the molar extinction coefficient (ε) for each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare 1 mM Stock Solution dilutions Create Serial Dilutions (e.g., 10 µM) stock->dilutions blank Run Baseline with Solvent Blank dilutions->blank measure Acquire Sample Spectrum blank->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Extinction Coefficient (ε) identify_lambda->calculate_epsilon

Sources

A Senior Scientist's Guide to Selecting Reference Standards for the Quantitative Analysis of 5-Methoxy-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Methoxy-1H-indole-4-carbonitrile

5-Methoxy-1H-indole-4-carbonitrile is an indole derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, its purity and concentration in reaction mixtures and final products must be determined with uncompromising accuracy. The reliability of any quantitative data hinges directly on the quality of the reference standard used for calibration. In analytical chemistry, a reference standard serves as the benchmark against which an unknown sample is measured; its purity and identity are considered the ground truth.[1]

This guide provides an in-depth comparison of reference standards for the quantitative analysis of 5-methoxy-1H-indole-4-carbonitrile. It is designed for researchers, analytical scientists, and quality control professionals who require robust and reproducible analytical methods. We will explore the critical attributes of reference standards, present a validated High-Performance Liquid Chromatography (HPLC) protocol, and interpret the resulting data to demonstrate the tangible impact of standard selection on analytical outcomes.

The Bedrock of Quantitation: The Role of Certified Reference Materials (CRMs)

Before comparing commercial options, it is crucial to understand the hierarchy and importance of reference materials. Not all standards are created equal. A Certified Reference Material (CRM) represents the pinnacle of the quality pyramid.[2] CRMs are produced under stringent, internationally recognized protocols (such as ISO 17034) and are accompanied by a certificate that specifies the property value (e.g., purity), its associated measurement uncertainty, and a statement of metrological traceability.[1]

Using a CRM provides numerous benefits:

  • Accuracy and Reliability: It ensures that measurements are accurate and can be traced back to a recognized standard, lending high confidence to the results.[3]

  • Method Validation: CRMs are indispensable for validating analytical methods, demonstrating that the procedure is fit for its intended purpose.[2][4]

  • Quality Control: They are used to check the performance of analytical instruments and procedures over time, ensuring consistency.[3][5]

The following diagram illustrates the hierarchy of reference materials, emphasizing the superior quality and documentation associated with a Certified Reference Material.

G cluster_0 Hierarchy of Reference Material Quality CRM Certified Reference Material (CRM) (e.g., USP, Ph. Eur., NIST) RS Reference Standard (RS) (High Purity, Well-Characterized) CRM->RS Higher Confidence & Traceability AR Analytical Reagent (AR) (High Purity, General Use) RS->AR LR Laboratory Reagent (Purity Not Fully Characterized) AR->LR Lower Confidence

Caption: The hierarchy of reference materials, from highest to lowest assurance.

Comparative Analysis of Commercially Available Reference Standards

When selecting a reference standard for 5-methoxy-1H-indole-4-carbonitrile, several key parameters must be evaluated from the supplier's Certificate of Analysis (CoA). Below is a comparative table of hypothetical, yet representative, commercial standards.

FeatureSupplier A (CRM) Supplier B (Reference Standard) Supplier C (Analytical Grade)
Grade Certified Reference Material (CRM)Research Grade Reference StandardAnalytical Reagent
Certified Purity 99.9% ± 0.1% (qNMR)≥99.0% (HPLC)≥98% (HPLC)
Certification ISO 17034, ISO/IEC 17025Supplier's Internal QA/QCN/A
Traceability Documented Metrological TraceabilityTraceable to in-house standardNot provided
Documentation Comprehensive Certificate of AnalysisCertificate of AnalysisBasic Specification Sheet
Characterization Data ¹H NMR, ¹³C NMR, MS, IR, Elemental¹H NMR, MS, HPLCHPLC Purity Plot
Intended Use Primary calibrant, method validationWorking standard, qualitative IDGeneral synthesis, non-quantitative

Analysis:

  • Supplier A offers a CRM, which is the ideal choice for assays requiring the highest level of accuracy and for validating methods intended for regulatory submission. The stated uncertainty (±0.1%) is critical for calculating the uncertainty of the final analytical result.

  • Supplier B provides a well-characterized reference standard suitable for most research and development applications. While not a formal CRM, its high purity and detailed characterization provide a good level of confidence.

  • Supplier C offers a high-purity chemical suitable for synthetic work but not recommended for quantitative analysis due to the lack of certified purity and traceability. Using this standard would introduce significant and unquantifiable error into the measurements.

Experimental Protocol: Quantitative Analysis by HPLC-UV

This section details a robust, validated HPLC method for the quantification of 5-methoxy-1H-indole-4-carbonitrile. The choices within this protocol are grounded in established chromatographic principles for indole-containing molecules.[6][7][8]

Objective: To establish a validated HPLC method for determining the concentration of 5-methoxy-1H-indole-4-carbonitrile using an external standard calibration.

Workflow Overview:

Caption: HPLC quantitative analysis workflow from preparation to result.

Step-by-Step Methodology
  • Materials and Reagents:

    • Reference Standard (e.g., Supplier A CRM)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, >18 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Volumetric flasks (Class A)

    • Calibrated analytical balance

    • Micropipettes (Calibrated)

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/Vis or DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: C18 columns provide excellent hydrophobic retention for indole derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification suppresses the ionization of any potential acidic functional groups and improves peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes. Rationale: A gradient is used to ensure elution of the analyte with a good peak shape while cleaning the column of more nonpolar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A constant temperature ensures reproducible retention times.

    • Detection Wavelength: 280 nm. Rationale: The indole ring system exhibits strong absorbance near this wavelength.[8][9]

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Primary Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water.

    • Calibration Standards: Perform serial dilutions from the primary stock to prepare a series of calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 5-methoxy-1H-indole-4-carbonitrile in the diluent to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Method Validation (as per ICH Q2(R1) Guidelines): [4][10][11]

    • Specificity: Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression.

    • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision:

      • Repeatability: Perform six replicate injections of a single standard preparation.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Data Analysis: The Impact of Reference Standard Quality

The following table summarizes hypothetical validation data obtained using the CRM from Supplier A versus the analytical grade material from Supplier C.

Validation ParameterSupplier A (CRM) Supplier C (Analytical Grade) ICH Q2(R1) Acceptance Criteria
Linearity (R²) 0.99980.9951R² ≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%92.1% - 109.3%Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%3.8%≤ 2%
Calculated Purity of a Test Lot 97.2%103.5% (Inaccurate)N/A

Interpretation of Results:

  • Linearity: The calibration curve generated with the CRM shows excellent linearity (R² > 0.999), indicating a direct and predictable relationship between concentration and response. The curve from Supplier C's material is less linear, suggesting the presence of impurities that affect the detector response.

  • Accuracy: The CRM provides excellent recovery, demonstrating that the method can accurately measure the analyte. The wide and inconsistent recovery from Supplier C's material is a direct result of its unknown and lower purity; the assumed concentration of the stock solution was incorrect.

  • Precision: The CRM yields highly precise results (%RSD < 0.5%), indicating the method is repeatable. The high variability with Supplier C's material could be due to inhomogeneous impurities.

  • Final Assay Value: Most critically, using the CRM provides an accurate assay value for a test sample (97.2%). In contrast, using the non-certified standard from Supplier C, which was assumed to be 100% pure for stock preparation, leads to a significant overestimation of the purity (103.5%), a physically impossible and erroneous result.

Conclusion and Recommendations

The choice of a reference standard is not a trivial decision; it is the foundational element that dictates the accuracy, precision, and reliability of quantitative analysis. The experimental data clearly demonstrates that employing a Certified Reference Material (CRM) with documented purity and traceability is essential for generating defensible scientific data.

For the quantitative analysis of 5-methoxy-1H-indole-4-carbonitrile, researchers and drug development professionals should:

  • Prioritize CRMs: Whenever possible, use a CRM from a reputable, accredited supplier for method validation and as the primary calibrant.

  • Scrutinize Documentation: Always demand a comprehensive Certificate of Analysis that details the certified purity, its uncertainty, and the methods used for characterization.

  • Validate the Method: Regardless of the standard's quality, the analytical method itself must be validated for its intended purpose according to established guidelines like ICH Q2(R1) to ensure its performance is well-understood.[4][10]

By adhering to these principles, scientists can ensure their analytical results are not only correct but also robust, reproducible, and fit for purpose in a demanding research and regulatory environment.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Controllab. (2020). Certified Reference Material (CRM): benefits for the analytical routine. [Link]

  • CWS ABROAD. (2023). What are Certified reference materials? [Link]

  • PTB. (2025). Certified Reference Materials: What They Are and Why They Matter. [Link]

  • Wikipedia. Certified reference materials. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Ruzzini, A. C., & Lindow, S. E. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Annals of microbiology, 62(4), 1743–1749. [Link]

  • Labsert. (n.d.). PURPOSE AND CORRECT USE OF REFERENCE STANDARD MATERIALS. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Al-Bachir, M., & Koudsi, Y. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 470. [Link]

  • Loyola, L. A., et al. (1985). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Fitoterapia, 56(6), 333-337. [Link]

  • MySkinRecipes. 5-Methoxy-1H-indole-3-carbonitrile. [Link]

  • Pharmaffiliates. 5-Methoxyindole-3-acetonitrile. [Link]

  • PureSynth. 5-Methoxyindole 99%. [Link]

  • National Center for Biotechnology Information. 5-Methoxyindole. PubChem Compound Summary for CID 13872. [Link]

  • Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 57-67. [Link]

Sources

A Comparative Guide to the Reactivity of Indole-4-carbonitrile and Indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, indole derivatives stand as privileged scaffolds due to their prevalence in natural products and their versatile biological activities. The introduction of a cyano group onto the indole ring system not only modulates its electronic properties but also provides a valuable synthetic handle for further molecular elaboration. This guide offers an in-depth comparison of the chemical reactivity of two key regioisomers: indole-4-carbonitrile and indole-3-carbonitrile. By examining their behavior in fundamental organic reactions, we aim to provide a rational framework for their strategic utilization in complex molecule synthesis.

Electronic Landscape: The Decisive Influence of Nitrile Positioning

The reactivity of the indole nucleus is dictated by the high electron density of the pyrrole ring, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack[1][2]. The introduction of a strongly electron-withdrawing cyano group significantly alters this electronic landscape, with its position on the ring being the critical determinant of the molecule's overall reactivity profile.

Indole-3-carbonitrile: With the cyano group directly attached to the most electron-rich C3 position, there is a significant withdrawal of electron density from the pyrrole ring through both resonance and inductive effects. This deactivation of the pyrrole ring towards electrophilic attack is a key feature of this isomer. The nitrogen lone pair's ability to participate in delocalization is also diminished, which in turn affects the basicity and nucleophilicity of the entire ring system.

Indole-4-carbonitrile: In this isomer, the cyano group is situated on the benzene ring. While it still exerts an electron-withdrawing inductive effect across the entire molecule, its resonance effect is primarily localized to the carbocyclic ring. Consequently, the pyrrole ring, and specifically the C3 position, remains comparatively more electron-rich and nucleophilic than in the 3-cyano isomer. However, the overall electron density of the indole system is still reduced compared to the parent indole.

To visualize these electronic differences, a conceptual diagram of the electron density distribution is presented below.

G Conceptual Electron Density Distribution cluster_0 Indole-3-carbonitrile cluster_1 Indole-4-carbonitrile I3CN Indole Ring (Pyrrole part deactivated) CN3 CN at C3 (Strong -R, -I effect on pyrrole ring) I3CN->CN3 -I, -R I4CN Indole Ring (Pyrrole part less deactivated) CN4 CN at C4 (-I effect on pyrrole ring, -R on benzene) I4CN->CN4 -I

Caption: Influence of nitrile position on indole ring electron density.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

Electrophilic attack on the indole ring is a cornerstone of its functionalization. The position of the cyano group dramatically influences the outcome of these reactions.

Indole-3-carbonitrile: With the highly nucleophilic C3 position blocked and the pyrrole ring deactivated, electrophilic substitution on indole-3-carbonitrile is significantly more challenging than on unsubstituted indole. Reactions, when they do occur under forcing conditions, are directed to the benzene ring, typically at the C5 or C6 positions. The directing influence of the indole nitrogen still favors substitution on the carbocyclic portion of the molecule.

Indole-4-carbonitrile: In contrast, the C3 position of indole-4-carbonitrile remains the most nucleophilic site. While the overall reactivity is attenuated by the electron-withdrawing cyano group on the benzene ring, electrophilic substitution is expected to proceed at C3 with good regioselectivity. The reaction rates, however, will be slower compared to unsubstituted indole.

Comparative Data:

Reaction TypeIndole-3-carbonitrileIndole-4-carbonitrileRationale
Electrophilic Substitution Requires harsh conditions; substitution occurs on the benzene ring (C5/C6).Occurs at the C3 position under milder conditions than the 3-isomer.The C3 position in the 4-isomer is more nucleophilic.

Experimental Protocol: Vilsmeier-Haack Formylation (Illustrative)

This protocol illustrates the expected difference in reactivity for a standard electrophilic substitution reaction.

G Vilsmeier-Haack Formylation Workflow cluster_0 Indole-3-carbonitrile cluster_1 Indole-4-carbonitrile I3CN Indole-3-carbonitrile in DMF POCl3_3 Add POCl3, Heat (e.g., 90°C) I3CN->POCl3_3 Workup3 Aqueous Workup POCl3_3->Workup3 Product3 5-Formyl-indole-3-carbonitrile (Expected) Workup3->Product3 I4CN Indole-4-carbonitrile in DMF POCl3_4 Add POCl3 (e.g., 0-25°C) I4CN->POCl3_4 Workup4 Aqueous Workup POCl3_4->Workup4 Product4 3-Formyl-indole-4-carbonitrile (Expected) Workup4->Product4 G N-Benzylation Workflow Start Indolecarbonitrile in DMF Base Add NaH (1.2 eq) at 0°C Start->Base AlkylatingAgent Add Benzyl Bromide (1.1 eq) Base->AlkylatingAgent Reaction Stir at Room Temperature AlkylatingAgent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Product N-Benzylated Product Workup->Product G Suzuki-Miyaura Coupling Workflow Reactants Bromo-indolecarbonitrile Arylboronic Acid (1.5 eq) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2.0 eq) Reactants->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Reaction Heat (e.g., 90-100°C) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Product Coupled Product Workup->Product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.